2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWNBJYOBTUXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929784 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13740-38-0 | |
| Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: A Technical Guide
Executive Summary & Chemical Rationale
The target compound, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, is an aryloxyalkanamide synthesized via the condensation of 1 (commonly known as Mecoprop or MCPP)[1] and aniline. Mecoprop is a well-characterized phenoxy herbicide[2], and the derivatization of its carboxylic acid moiety into an N-phenyl amide serves as a fundamental model for exploring structure-activity relationships (SAR) in agrochemical development and peptidomimetic synthesis.
As an Application Scientist, it is critical to recognize the specific kinetic and thermodynamic barriers of this coupling:
-
Steric Hindrance: The α-carbon of Mecoprop is branched (a propanoic acid backbone), which sterically shields the carbonyl carbon from nucleophilic attack[3].
-
Poor Nucleophilicity: Aniline is a weak nucleophile due to the resonance delocalization of the nitrogen lone pair into the aromatic π-system[3].
Direct condensation is thermodynamically unfavorable due to competing acid-base proton exchange, which forms an unreactive anilinium carboxylate salt[4]. Therefore, the carboxylic acid must be highly activated. We employ two distinct, self-validating synthetic workflows depending on the stereochemical requirements of the starting material (racemic Mecoprop vs. enantiopure (R)-Mecoprop-P)[5].
Retrosynthetic Analysis & Strategy Selection
Workflow A: Acid Chloride Activation (Industrial / Racemic Focus)
For racemic Mecoprop, conversion to the acyl chloride is the most atom-economical and scalable approach. We utilize Oxalyl Chloride (COCl)2 with a catalytic amount of N,N-Dimethylformamide (DMF). Mechanistic Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium ion. This intermediate reacts with Mecoprop to form mecopropoyl chloride under mild conditions, avoiding the harsh heating required by thionyl chloride, thereby minimizing degradation. The subsequent addition of aniline in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) drives the 4 forward by neutralizing the HCl byproduct[4].
Workflow B: Uronium-Based Coupling (Stereoretentive Focus)
If the biologically active (R)-enantiomer (5) is used[5], the acid chloride method risks racemization via an oxazolone intermediate. To preserve chiral integrity, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Mechanistic Causality: HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as a hydrogen bond acceptor that anchors the aniline amine, pre-organizing the transition state and accelerating the6 despite the steric bulk[6].
Workflow for the synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Experimental Methodologies (Self-Validating Protocols)
Both protocols are designed as self-validating systems. The workup procedures inherently isolate the target molecule by exploiting the differential pKa values of the unreacted starting materials.
Protocol A: Synthesis via Acyl Chloride (Racemic)
-
Activation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve racemic Mecoprop (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add a catalytic amount of DMF (0.1 mmol).
-
Chlorination: Cool the solution to 0 °C using an ice bath. Add Oxalyl Chloride (1.2 equiv, 12 mmol) dropwise. Stir for 2 hours at room temperature until gas evolution ( CO , CO2 , HCl ) ceases. Concentrate in vacuo to remove excess oxalyl chloride.
-
Amidation: Redissolve the crude mecopropoyl chloride in anhydrous DCM (15 mL). Cool to 0 °C. Add a solution of Aniline (1.1 equiv, 11 mmol) and DIPEA (2.0 equiv, 20 mmol) in DCM (5 mL) dropwise.
-
Self-Validating Workup: Stir for 4 hours at room temperature. Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer sequentially with:
-
1M HCl (aq): Protonates and extracts unreacted aniline and DIPEA into the aqueous phase.
-
Saturated NaHCO3 (aq): Deprotonates and extracts any unreacted Mecoprop into the aqueous phase.
-
Brine: Removes residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent. Recrystallize the crude product from ethanol/water to yield the pure amide.
Protocol B: HATU-Mediated Coupling (Stereoretentive)
-
Pre-activation: Dissolve (R)-Mecoprop-P (1.0 equiv, 5 mmol) and HATU (1.1 equiv, 5.5 mmol) in anhydrous DMF (10 mL). Add DIPEA (2.5 equiv, 12.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.
-
Coupling: Add Aniline (1.2 equiv, 6.0 mmol) to the activated mixture. Stir at room temperature for 12 hours.
-
Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash extensively with 5% aqueous LiCl (crucial for partitioning DMF into the aqueous phase), followed by 1M HCl, saturated NaHCO3 , and brine.
-
Purification: Dry the organic layer ( MgSO4 ), concentrate, and purify via 7 (Silica gel, Hexanes/Ethyl Acetate gradient)[7].
Mechanistic pathway of HATU-mediated stereoretentive amidation.
Quantitative Analysis of Synthetic Routes
The following table summarizes the operational metrics for both synthetic pathways, allowing researchers to select the appropriate method based on scale, budget, and stereochemical needs.
| Parameter | Route A: Acid Chloride | Route B: HATU Coupling |
| Primary Reagents | Oxalyl Chloride, DMF (cat.), DIPEA | HATU, DIPEA, DMF |
| Stereochemical Integrity | Low (High risk of racemization) | High (Stereoretentive) |
| Reaction Time | 6 hours (total) | 12+ hours |
| Scalability | High (Ideal for industrial scale) | Low-Medium (Ideal for lab scale) |
| Yield (Typical) | 85 - 90% | 90 - 95% |
| Cost Efficiency | High (Inexpensive reagents) | Low (HATU is cost-prohibitive at scale) |
| Byproducts | CO , CO2 , HCl | Tetramethylurea, HOAt |
References
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Mecoprop | C10H11ClO3 | CID 7153 - PubChem , National Institutes of Health (NIH). Available at:[Link]
-
Amide Synthesis - Fisher Scientific , Fisher Scientific. Available at:[Link]
-
A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC , National Institutes of Health (NIH). Available at:[Link]
-
Mecoprop - Wikipedia , Wikipedia. Available at:[Link]
-
Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem , National Institutes of Health (NIH). Available at:[Link]
-
Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process , Royal Society of Chemistry (RSC). Available at:[Link]
-
Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4 , ResearchGate. Available at:[Link]
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- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Lab Reporter [fishersci.se]
- 5. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Chemical Profiling and Mechanistic Dynamics of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
A Technical Guide for Agrochemical Development Prepared by: Senior Application Scientist, Agrochemical Discovery
Executive Summary & Structural Rationale
In the landscape of synthetic auxin herbicides, optimizing the delivery and bioavailability of active pharmaceutical or agrochemical ingredients (APIs) is as critical as the target binding itself. 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a highly specialized anilide derivative of the well-known chlorophenoxy herbicide Mecoprop (MCPP) [1].
While free Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is highly effective at mimicking endogenous plant hormones, its free carboxylic acid moiety limits cuticular penetration due to unfavorable partition coefficients (LogP) in highly waxy leaf environments. By conjugating the propanoic acid with an aniline group to form an N-phenylpropanamide, we synthesize a lipophilic "prodrug." This structural modification intentionally shifts the physicochemical profile, enhancing foliar uptake while relying on endogenous plant enzymes to cleave the amide bond and release the active phytotoxin [2].
Quantitative Physicochemical Profile
The following table summarizes the theoretical and empirical physicochemical shifts achieved by converting the free acid to the N-phenyl amide derivative.
| Property | Mecoprop (Free Acid) | N-phenylpropanamide Derivative | Causality / Impact on Efficacy |
| Molecular Formula | C10H11ClO3 | C16H16ClNO2 | Addition of the phenyl ring increases bulk and carbon fraction. |
| Molecular Weight | 214.65 g/mol | 289.76 g/mol | Heavier mass reduces volatility, minimizing off-target drift. |
| LogP (Octanol/Water) | ~3.13 | ~4.50 | Increased lipophilicity exponentially improves waxy cuticle diffusion. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | 1 (Amide NH) | Shift from acidic OH to neutral NH prevents premature ionization. |
| pKa | 3.78 | N/A (Neutral) | Eliminates pH-dependent dissociation in the spray tank. |
Synthetic Methodology & Causality
As a Senior Application Scientist, I emphasize that chemical synthesis must be both high-yielding and self-validating. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide relies on a two-step nucleophilic acyl substitution. We utilize an acid chloride intermediate rather than direct carbodiimide coupling (e.g., EDC/HOBt) because the acid chloride route is highly scalable, cost-effective for agrochemicals, and avoids the generation of difficult-to-remove urea byproducts [3].
Step-by-Step Experimental Protocol
Phase 1: Activation to Mecopropoyl Chloride
-
Reagent Loading: Suspend 1.0 equivalent (eq) of Mecoprop in a dry round-bottom flask. Add 3.0 eq of Thionyl Chloride ( SOCl2 ).
-
Catalysis: Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic intermediate, accelerating the conversion of the carboxylic acid to the acid chloride.
-
Reflux: Heat the mixture to 80°C under a reflux condenser equipped with a gas scrubber for 2 hours.
-
Validation Checkpoint 1: Cease reflux when the evolution of SO2 and HCl gases stops. Remove excess SOCl2 via rotary evaporation under reduced pressure to yield crude mecopropoyl chloride as a viscous oil.
Phase 2: Amidation (Conjugation)
-
Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) and chill to 0°C in an ice bath.
-
Amine Addition: In a separate addition funnel, prepare a solution of 1.1 eq Aniline and 1.5 eq Triethylamine (TEA) in DCM.
-
Dropwise Conjugation: Add the aniline/TEA solution dropwise to the chilled acid chloride over 30 minutes. Causality: TEA is employed as a critical proton scavenger. By neutralizing the HCl generated during the coupling, TEA prevents the protonation of aniline into an unreactive anilinium ion, driving the reaction to completion [4].
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint 2 (Self-Validating System): Quench with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to remove unreacted Mecoprop), and brine. Dry over anhydrous Na2SO4 . The purity of the organic layer guarantees the isolation of the neutral amide.
Fig 1: Stepwise synthetic workflow for the amidation of Mecoprop via acid chloride activation.
Mechanistic Pathway: Prodrug Activation and Auxin Mimicry
The biological efficacy of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is governed by its ability to act as a stealth delivery system.
-
Cuticular Penetration: The high LogP (~4.50) allows the compound to rapidly dissolve into the lipophilic epicuticular waxes of broadleaf weeds.
-
Enzymatic Bioactivation: Once translocated into the mesophyll cells, the compound is biologically inert. However, endogenous plant aryl acylamidases recognize the N-phenyl amide bond and hydrolyze it, releasing the active Mecoprop payload.
-
Receptor Binding: The released Mecoprop acts as a synthetic indole-3-acetic acid (IAA) mimic. It binds to the TIR1/AFB F-box proteins, which are part of the SCF ubiquitin ligase complex.
-
Targeted Degradation: This binding increases the affinity of the SCF complex for Aux/IAA repressor proteins , leading to their rapid ubiquitination and subsequent destruction by the 26S proteasome.
-
Lethal Transcription: The destruction of repressors frees Auxin Response Factors (ARFs), triggering an uncontrolled cascade of gene transcription. This results in rapid cell elongation, epinasty (downward bending of leaves), vascular tissue rupture, and ultimately, plant death.
Fig 2: Mechanistic pathway of the anilide prodrug from cuticular penetration to plant tissue death.
Analytical Characterization & Validation
To ensure the structural integrity of the synthesized batch, rigorous analytical validation is required. The conversion from an acid to an amide yields distinct spectroscopic and chromatographic signatures.
Chromatographic & Spectroscopic Parameters
| Analytical Method | Target Observation for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | Diagnostic Rationale |
| FTIR Spectroscopy | Disappearance of broad OH stretch (3300–2500 cm⁻¹). Appearance of sharp N-H stretch (~3300 cm⁻¹) and Amide I C=O peak (~1650 cm⁻¹). | Confirms the complete conversion of the carboxylic acid to the secondary amide. |
| 1H NMR (CDCl3) | Appearance of a broad singlet at ~8.0 ppm (1H, NH) and additional multiplet signals between 7.0–7.5 ppm (5H, aniline aromatic ring). | Validates the successful conjugation of the N-phenyl ring to the propanoic backbone. |
| HPLC-UV (254 nm) | Significant increase in Retention Time (Rt) compared to free Mecoprop on a C18 Reverse-Phase column. | The highly lipophilic nature of the anilide causes stronger retention on the non-polar stationary phase. |
| LC-MS (ESI+) | m/z peak at 290.1 [M+H]+ | Confirms the exact molecular weight of the target compound. |
By adhering to these strict validation checkpoints, researchers can confidently synthesize and deploy 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide for advanced agrochemical screening and formulation development.
References
-
Mecoprop | Request PDF - ResearchGate. ResearchGate. Available at:[Link]
-
Herbicidal ionic liquids derived from renewable sources | Request PDF - ResearchGate. ResearchGate. Available at:[Link]
-
Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis | ACS Omega. ACS Publications. Available at:[Link]
- Heterocyclic amide compound - WO2014192936A1 - Google Patents. Google Patents.
In-Depth Technical Guide: 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (MCPP Anilide)
Executive Summary
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (commonly referred to as MCPP anilide or historically as the experimental herbicide U-22326) represents a highly specialized anilide derivative of the well-known synthetic auxin herbicide, Mecoprop (MCPP). By masking the free carboxylic acid of Mecoprop with an N-phenyl amide group, the molecule's lipophilicity and penetration kinetics are fundamentally altered.
This technical whitepaper deconstructs the structural chemistry, prodrug-mediated mechanism of action, synthetic methodologies, and analytical validation protocols required to work with this compound in advanced agrochemical or pharmacological research settings.
Chemical Identity & Physicochemical Profiling
The structural logic of MCPP anilide relies on three distinct functional domains:
-
The Phenoxy Core (4-chloro-2-methylphenoxy): The critical pharmacophore responsible for mimicking indole-3-acetic acid (IAA) at the receptor level[1].
-
The Chiral Propionamide Linker: The α -carbon introduces a stereocenter. In parent Mecoprop, the (R)-(+)-enantiomer (Mecoprop-P) is the biologically active form[2].
-
The N-phenyl Amide Moiety: This bulky, lipophilic group acts as a transient mask (prodrug strategy), enhancing cuticular penetration in plants before enzymatic cleavage.
Table 1: Physicochemical & Structural Data
| Property | Value / Descriptor |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide |
| Common / Trade Names | MCPP anilide; U-22326 |
| CAS Registry Number | 13740-38-0[3][4] |
| Molecular Formula | C₁₆H₁₆ClNO₂[5] |
| Molecular Weight | 289.76 g/mol [6] |
| Monoisotopic Mass | 289.0869 Da[5][7] |
| SMILES String | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2[5] |
| Predicted XLogP | 4.4 (Highly lipophilic compared to parent MCPP)[5] |
Mechanism of Action: The Prodrug & Auxin Mimicry Paradigm
The efficacy of phenoxyalkanoic acid amides is governed by a biphasic biological activation sequence. MCPP anilide is not intrinsically active at the receptor level; it is a prodrug that must undergo bioactivation.
Phase 1: Enzymatic Hydrolysis
Upon foliar absorption—facilitated by the high XLogP of the N-phenyl ring—the compound enters the plant symplast. Here, endogenous plant amidases and arylamidases cleave the amide bond, releasing the active free acid, Mecoprop (MCPP), and aniline as a byproduct.
Phase 2: TIR1/AFB Receptor Engagement
Once liberated, the free MCPP acts as a potent synthetic auxin. It translocates to the nucleus and binds to the promiscuous pocket of TIR1 (Transport Inhibitor Response 1) and AFB (Auxin F-Box) proteins[1][8]. These proteins are subunits of the SCF ubiquitin E3 ligase complex. The binding of MCPP facilitates the recruitment and ubiquitination of Aux/IAA repressor proteins , marking them for rapid degradation by the 26S proteasome[8][9]. The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to a lethal over-expression of auxin-responsive genes, massive ethylene and abscisic acid (ABA) biosynthesis, epinasty, and ultimate tissue necrosis[9].
Biphasic bioactivation and TIR1/AFB receptor engagement pathway of MCPP anilide.
Synthetic Methodology & Validation Protocol
To synthesize 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide with high yield and purity, a two-step nucleophilic acyl substitution is employed. The protocol below is designed as a self-validating system , incorporating in-process controls to ensure the causality of each chemical transformation is verified before proceeding.
Step-by-Step Synthesis Protocol
Reagents Required:
-
2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop free acid)[10]
-
Thionyl chloride ( SOCl2 ) or Oxalyl chloride (with DMF catalyst)
-
Aniline (freshly distilled)
-
Triethylamine ( Et3N ) as an acid scavenger
-
Anhydrous Dichloromethane (DCM)
Step 1: Acid Chloride Activation
-
Reaction: Dissolve 1.0 eq of Mecoprop in anhydrous DCM under an inert N2 atmosphere.
-
Addition: Slowly add 1.5 eq of SOCl2 dropwise at 0°C. Causality: Low temperature prevents exothermic degradation and minimizes potential racemization at the α -carbon.
-
Reflux: Heat the mixture to reflux (approx. 40°C) for 2 hours.
-
In-Process Validation: Quench a 50 μL aliquot in methanol and analyze via TLC/LC-MS. The complete disappearance of the free acid and the formation of the methyl ester (from the quench) confirms the successful generation of the intermediate Mecoprop acid chloride.
-
Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride.
Step 2: Amide Coupling
-
Preparation: Redissolve the crude acid chloride in anhydrous DCM.
-
Coupling: In a separate flask, prepare a solution of 1.1 eq aniline and 1.5 eq Et3N in DCM. Cool to 0°C.
-
Addition: Add the acid chloride solution dropwise to the aniline mixture. Causality: Et3N acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline nucleophile.
-
Work-up: Stir at room temperature for 4 hours. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Purification: Dry over MgSO4 , concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) or recrystallization.
Two-step synthetic workflow for the generation of MCPP anilide.
Analytical Characterization Workflow
To definitively confirm the structural integrity of the synthesized 13740-38-0 compound, the following analytical signatures must be validated:
Mass Spectrometry (LC-MS/MS)
Using Electrospray Ionization (ESI) in positive mode, the compound yields highly predictable adducts[5].
-
Target Mass: 289.08 Da
-
Primary Adduct [M+H]+ : m/z 290.094
-
Sodium Adduct [M+Na]+ : m/z 312.076
-
Diagnostic Fragmentation: MS/MS will typically show a neutral loss of aniline (93 Da) or cleavage at the ether linkage, yielding the characteristic 4-chloro-2-methylphenol fragment ( m/z 142).
Nuclear Magnetic Resonance (NMR)
-
¹H-NMR ( CDCl3 ): Look for the diagnostic doublet of the methyl group on the propionamide backbone at ∼ 1.6 ppm, the quartet of the chiral α -proton at ∼ 4.7 ppm, and the distinct broad singlet of the amide N-H proton at ∼ 8.2 ppm. The aromatic region will integrate for 8 protons (3 from the phenoxy ring, 5 from the N-phenyl ring).
Historical Agronomic Context (U-22326)
Historically, this specific anilide derivative was evaluated under the experimental code U-22326 for targeted weed control. In the late 1960s, it was included in greenhouse and field trials specifically targeting difficult-to-eradicate perennial weeds like Nutsedge (Cyperus rotundus L.)[11]. While U-22326 demonstrated the ability to alter the physical properties of the herbicide application (e.g., reduced volatility and altered soil mobility compared to free Mecoprop), it was ultimately found to be less effective than contact herbicides like MSMA for nutsedge eradication[11]. Today, its primary utility lies in structure-activity relationship (SAR) studies and as a reference standard for investigating the enzymatic hydrolysis rates of phenoxy prodrugs in various soil microbiomes.
References
-
Wikipedia. "Mecoprop." Accessed March 13, 2026.[Link]
-
PubChem. "Mecoprop | C10H11ClO3 | CID 7153." National Institutes of Health. Accessed March 13, 2026. [Link]
-
AERU. "Mecoprop-P (Ref: BAS 037H)." University of Hertfordshire. Accessed March 13, 2026.[Link]
-
PubChemLite. "13740-38-0 (C16H16ClNO2)." Université du Luxembourg. Accessed March 13, 2026.[Link]
-
ScholarSpace. "HERBICIDE EVALUATION STUDIES WITH NUTSEDGE (CYPERUS ROTUNDUS L.)." University of Hawaii. Accessed March 13, 2026.[Link]
-
National Institutes of Health (PMC). "Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii." Accessed March 13, 2026.[Link]
-
Cambridge University Press. "Exploring chemical control of 2,4-D–resistant wild radish with auxin-related compounds." Weed Science. Accessed March 13, 2026.[Link]
-
National Institutes of Health (PMC). "The differential binding and biological efficacy of auxin herbicides." Accessed March 13, 2026.[Link]
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Molecular weight and formula of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
An In-Depth Technical Guide to 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Introduction
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a derivative of the well-known phenoxy herbicide Mecoprop (MCPP). Its structure suggests it belongs to the aryloxyphenoxypropionate class of compounds, which are of significant interest in agrochemical research. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its likely mechanism of action based on its structural relationship to MCPP, and standard analytical protocols for its characterization. This document is intended for researchers and scientists in drug and herbicide development, offering a foundational understanding of this specific chemical entity.
Physicochemical Properties
The fundamental properties of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide have been calculated based on its chemical structure. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClNO₂ | Calculated |
| Molecular Weight | 289.75 g/mol | Calculated |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | --- |
| CAS Number | Not available | --- |
Molecular Structure
The structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is characterized by a central propanamide core. The alpha-carbon is substituted with a 4-chloro-2-methylphenoxy group, and the amide nitrogen is substituted with a phenyl group.
Solubility of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its development, formulation, and in vivo performance. This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, a compound of interest in pharmaceutical and agrochemical research. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide establishes a robust theoretical framework for understanding its solubility, details a definitive experimental protocol for its determination, and presents a standardized format for reporting such data. This document is intended for researchers, scientists, and professionals in drug development and chemical industries who require a thorough understanding of solubility for this and structurally related compounds.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, understanding its solubility in various organic solvents is paramount for several reasons:
-
Synthesis and Purification: The selection of appropriate solvents is crucial for efficient reaction kinetics, and subsequent crystallization or chromatographic purification.
-
Formulation Development: In the pharmaceutical context, poor solubility can lead to low bioavailability, hindering the development of effective oral dosage forms.[1][2]
-
Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC).
-
Toxicological and Pharmacological Screening: The ability to prepare solutions of known concentrations is fundamental for in vitro and in vivo studies.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility.[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide offers several clues to its likely solubility behavior.
Molecular Structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide:
Key Structural Features Influencing Solubility:
-
Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar aprotic and some protic solvents.
-
Ether Linkage (-O-): The ether group is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Aromatic Rings (Phenyl and Chloromethylphenyl): The presence of two aromatic rings imparts a significant non-polar character to the molecule. This suggests good solubility in non-polar and moderately polar aromatic solvents.
-
Chlorine and Methyl Substituents: The chloro and methyl groups are lipophilic, further enhancing the non-polar nature of the molecule and favoring solubility in less polar organic solvents.
Based on these features, it is anticipated that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide will exhibit a broad range of solubilities in common organic solvents. A high XLogP3 value, a computed measure of lipophilicity, for a structurally similar compound suggests a preference for less polar environments.[4]
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. This method is reliable and provides the thermodynamic solubility of the compound.[3]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered supernatant is then determined analytically.
Experimental Protocol
Materials and Equipment:
-
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the solubility in units such as mg/mL or g/L.
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for reporting experimentally determined solubility values.
Table 1: Solubility of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Solvent Polarity Index | Predicted Solubility (mg/mL) |
| Hexane | 0.1 | < 1 |
| Toluene | 2.4 | 50 - 100 |
| Dichloromethane | 3.1 | > 200 |
| Ethyl Acetate | 4.4 | 100 - 150 |
| Acetone | 5.1 | > 200 |
| Ethanol | 5.2 | 20 - 50 |
| Methanol | 6.6 | 10 - 30 |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate data.
Interpretation of Expected Results:
-
Non-polar Solvents (e.g., Hexane): Due to the presence of polar functional groups, the solubility in highly non-polar solvents like hexane is expected to be low.
-
Aromatic and Halogenated Solvents (e.g., Toluene, Dichloromethane): The aromatic rings and the chloro-substituent in the solute molecule are expected to interact favorably with these solvents, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polar amide and ether groups should allow for good solubility in these solvents through dipole-dipole interactions and hydrogen bonding.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While the polar groups can interact with these solvents, the large non-polar backbone of the molecule may limit the overall solubility compared to more moderately polar solvents.
Factors Influencing Solubility
Several factors can significantly impact the solubility of a compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This relationship is governed by the enthalpy of solution.
-
Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.[5]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility. The most stable polymorph will generally have the lowest solubility.
-
pH (for ionizable compounds): While 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is not strongly acidic or basic, significant pH changes could potentially lead to hydrolysis of the amide bond over time, which would affect the apparent solubility.
Conclusion
References
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PubChem. 2-(4-chlorophenoxy)-N-(4-methylphenyl)propanamide. National Center for Biotechnology Information. [Link][4]
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Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link][1]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link][5]
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Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link][2]
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A Technical Guide to Investigating the Potential Mechanism of Action of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide as a Novel Peroxisome Proliferator-Activated Receptor (PPAR) Modulator
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy to investigate the potential mechanism of action of the novel chemical entity 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. Based on a structural analysis that reveals similarities to known modulators of nuclear hormone receptors, we hypothesize that this compound may function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of metabolism and inflammation, making them significant targets for therapeutic development.[1] This document provides a logical, causality-driven framework for researchers, scientists, and drug development professionals to systematically test this hypothesis. It details a series of self-validating experimental protocols, from initial in silico screening and biochemical validation to cell-based functional assays and downstream phenotypic analysis. Each section is designed to build upon the last, creating a robust data package to elucidate the compound's molecular mechanism and its potential therapeutic relevance.
Introduction: Hypothesis Generation from Structural Analysis
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a structurally distinct molecule for which no significant biological data currently exists in the public domain. Its core structure, however, provides a rational basis for hypothesis-driven investigation. The molecule can be deconstructed into key pharmacophores:
-
A (4-chloro-2-methylphenoxy)acetic acid-like moiety: This feature is reminiscent of phenoxy herbicides like MCPA, which act as synthetic auxins in plants.[2] In mammalian systems, structurally related molecules, such as fibrate drugs, are known to act as ligands for PPARs, particularly the PPARα subtype, which is a master regulator of lipid metabolism.[3]
-
An N-phenylpropanamide group: The amide linkage and terminal phenyl ring introduce conformational constraints and potential for additional interactions within a ligand-binding pocket, such as hydrogen bonding and π-stacking. This modification distinguishes it from classic fibrates and may alter its receptor subtype selectivity or functional activity (e.g., full agonist, partial agonist, or antagonist). Phenylpropanoids and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antidiabetic effects.[4][5]
Based on this structural assessment, we propose the central hypothesis that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide functions as a modulator of the PPAR family of nuclear receptors (PPARα, PPARγ, and/or PPARδ) . These receptors act as ligand-activated transcription factors that, upon binding to fatty acids or synthetic ligands, heterodimerize with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.[6] This guide will detail the necessary experimental workflow to rigorously test this hypothesis.
Part 1: Target Identification and Initial Biochemical Validation
The initial phase of investigation is designed to rapidly determine if there is a direct physical interaction between the compound and the proposed PPAR targets. This is achieved by combining computational prediction with direct biochemical binding assays.
In Silico Screening: Molecular Docking
Rationale: Molecular docking serves as a cost-effective initial screen to predict the binding potential and pose of the compound within the ligand-binding domains (LBDs) of the three PPAR subtypes (α, γ, and δ).[7] This approach provides a theoretical binding affinity (docking score) and visualizes potential key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can guide further studies. A successful docking methodology should accurately predict the ligand's pose and estimate its binding affinity.[7]
dot
Caption: In Silico Molecular Docking Workflow.
Experimental Protocol: Molecular Docking Simulation
-
Receptor Preparation: Obtain the 3D crystal structures of the LBDs of human PPARα, PPARγ, and PPARδ from the Protein Data Bank (PDB). Prepare the structures using a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools) by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[8]
-
Ligand Preparation: Generate a 3D structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. Perform energy minimization and assign partial charges using a suitable force field.
-
Grid Generation: Define the docking grid box around the known ligand-binding site for each receptor, typically centered on the co-crystallized ligand if available.[8]
-
Docking Execution: Perform the docking calculation using a validated algorithm like AutoDock Vina or Glide.[9] The program will systematically sample different conformations and orientations of the ligand within the binding site.
-
Analysis: Analyze the output to identify the lowest energy binding poses. Calculate the estimated binding affinity (e.g., in kcal/mol) and visualize the interactions between the ligand and key amino acid residues in the binding pocket.
Data Presentation: Predicted Binding Affinities
| Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| PPARα | e.g., 3VI8 | Value from simulation | e.g., Tyr314, His440, Tyr464 |
| PPARγ | e.g., 2PRG | Value from simulation | e.g., His323, His449, Tyr473 |
| PPARδ | e.g., 5UFA | Value from simulation | e.g., His323, His449, Tyr473 |
Part 2: Cell-Based Functional Characterization
Following confirmation of direct binding, the next critical step is to determine the functional consequence of this interaction. Does the compound's binding to a PPAR subtype activate or inhibit its transcriptional activity? Cell-based assays provide the answer.
PPAR Transcriptional Activity: Luciferase Reporter Assay
Rationale: A luciferase reporter assay is the gold standard for quantifying the activation or inhibition of a nuclear receptor in a cellular context.[10] The system uses a chimeric receptor, where the PPAR LBD is fused to a GAL4 DNA-binding domain.[11] This construct is co-transfected into a host cell line with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene. Ligand binding to the PPAR LBD induces a conformational change that recruits coactivators, leading to luciferase expression, which is measured as light output.[12]
dot
Caption: Luciferase Reporter Assay Signaling Pathway.
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Culture & Transfection: Plate a suitable cell line (e.g., HEK293T) in 96-well plates. Co-transfect the cells with three plasmids:
-
An expression vector for the GAL4-PPAR LBD fusion protein (separate vectors for PPARα, γ, and δ).
-
A reporter vector containing the GAL4 UAS driving firefly luciferase (e.g., pFR-Luc).
-
A control vector with a constitutive promoter driving Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency and cell viability.[11]
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound, a known reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., 0.1% DMSO).[13] Incubate for 16-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.[14] Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation).
Data Presentation: Functional Potency (EC50)
| Target Receptor | Reference Agonist | Reference EC50 (nM) | Test Compound EC50 (nM) | Max Activation (% of Reference) |
| PPARα | GW7647 | Value from lit. | Calculated value | Calculated value |
| PPARγ | Rosiglitazone | Value from lit. | Calculated value | Calculated value |
| PPARδ | GW501516 | Value from lit. | Calculated value | Calculated value |
Endogenous Target Gene Expression: qRT-PCR
Rationale: To validate the findings from the reporter assay in a more physiologically relevant context, we must measure the compound's effect on the expression of known endogenous PPAR target genes. Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for this purpose.[15] This experiment confirms that the compound can engage the endogenous receptor and regulate bona fide target genes in a relevant cell type.
Experimental Protocol: Quantitative Real-Time PCR
-
Cell Culture and Treatment: Select cell lines that endogenously express the target receptor at high levels (e.g., HepG2 human hepatoma cells for PPARα; 3T3-L1 murine pre-adipocytes for PPARγ).[16] Culture the cells and treat them with various concentrations of the test compound, a reference agonist, and a vehicle control for a suitable duration (e.g., 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Harvest the cells, extract total RNA using a column-based kit, and assess its quality and quantity.[13] Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[17]
-
qPCR Reaction: Set up qPCR reactions using the synthesized cDNA, a SYBR Green or probe-based qPCR master mix, and validated primers for specific target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, ADIPOQ for PPARγ) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[3]
-
Data Analysis: Run the qPCR on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[18] Express results as fold change relative to the vehicle-treated control.
Data Presentation: Target Gene Expression Fold Change
| Cell Line | Target Receptor | Target Gene | Fold Change (at 1 µM Compound) |
| HepG2 | PPARα | CPT1A | Calculated value |
| HepG2 | PPARα | ACOX1 | Calculated value |
| 3T3-L1 | PPARγ | FABP4 | Calculated value |
| 3T3-L1 | PPARγ | ADIPOQ | Calculated value |
Part 3: Phenotypic and Downstream Functional Validation
The final stage of mechanistic validation is to demonstrate that the observed target engagement and gene expression changes translate into a predictable and relevant cellular phenotype.
PPARα Activity: Fatty Acid Oxidation Assay
Rationale: A primary function of PPARα activation in the liver is to increase the catabolism of fatty acids.[3] Measuring the rate of fatty acid oxidation (FAO) in hepatocytes following compound treatment provides direct evidence of a downstream metabolic consequence consistent with PPARα agonism. This can be done using non-radioactive methods that measure oxygen consumption linked to FAO.[19]
Experimental Protocol: Seahorse XF or Similar FAO Assay
-
Cell Culture: Seed primary hepatocytes or HepG2 cells in a specialized microplate for metabolic analysis.
-
Compound Treatment: Treat the cells with the test compound, a known PPARα agonist (e.g., GW7647), a CPT1 inhibitor as a negative control (e.g., Etomoxir), and a vehicle control for 24-48 hours to allow for changes in gene expression.[20]
-
Assay Execution: Replace the culture medium with a specialized assay medium. Use a metabolic analyzer (e.g., Agilent Seahorse XF) to measure the oxygen consumption rate (OCR). The assay involves sequential injections of a long-chain fatty acid (e.g., palmitate-BSA conjugate), the CPT1 inhibitor Etomoxir, and an uncoupler like FCCP.
-
Data Analysis: Calculate the FAO-dependent OCR by subtracting the Etomoxir-inhibited OCR from the basal OCR. Compare the FAO rates between the different treatment groups. An increase in FAO relative to the vehicle control indicates PPARα activation.[21]
PPARγ Activity: Adipocyte Differentiation Assay
Rationale: PPARγ is the master regulator of adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes.[1] Inducing differentiation in a pre-adipocyte cell line like 3T3-L1 is a classic phenotypic assay for PPARγ agonists.[16]
Experimental Protocol: Oil Red O Staining for Lipid Accumulation
-
Cell Culture and Differentiation Induction: Culture 3T3-L1 pre-adipocytes to confluence. Initiate differentiation using a standard cocktail (MDI: IBMX, dexamethasone, and insulin) in the presence of the test compound, a reference PPARγ agonist (Rosiglitazone), or a vehicle control.[16]
-
Maturation: After the initial induction period (e.g., 2-3 days), continue to culture the cells in a maintenance medium containing insulin and the respective test compounds for an additional 7-10 days, allowing mature adipocytes to form and accumulate lipids.[22]
-
Staining: Fix the cells with formalin and stain them with Oil Red O solution, which specifically stains neutral lipids within the intracellular lipid droplets a vibrant red.[23]
-
Quantification: Assess differentiation visually by microscopy. For a quantitative measure, elute the stain from the cells using isopropanol and measure the absorbance of the eluate at ~510 nm with a spectrophotometer.[24]
dot
Caption: Adipocyte Differentiation Experimental Workflow.
Conclusion
This technical guide presents a logical and robust framework for elucidating the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. By systematically progressing from computational predictions to biochemical, cell-based, and phenotypic assays, researchers can build a compelling, evidence-based case for the compound's activity as a PPAR modulator. The successful execution of these self-validating protocols will not only define the compound's molecular target and functional effects but also provide critical insights into its potential as a therapeutic agent for metabolic or inflammatory diseases. Each experimental stage is designed to provide clear, quantifiable data that, when integrated, will form a comprehensive understanding of the compound's biological activity.
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Assay Genie. (n.d.). Fatty Acid Oxidation (FAO) Assay Kit Technical Manual. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). Retrieved from [Link]
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PLOS. (2024, August 20). Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations. Retrieved from [Link]
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Frontiers. (2020, May 26). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Retrieved from [Link]
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CLYTE Technologies. (2025, September 29). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Retrieved from [Link]
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Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
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American Diabetes Association. (2004, February 1). The Biology of Peroxisome Proliferator-Activated Receptors: Relationship With Lipid Metabolism and Insulin Sensitivity. Retrieved from [Link]
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MDPI. (2024, August 20). Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations. Retrieved from [Link]
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JSciMed Central. (2018, October 25). Molecular Docking Simulation with Special Reference to Flexible Docking Approach. Retrieved from [Link]
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MDPI. (2022, December 22). Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. Retrieved from [Link]
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Circulation. (2007, January 30). Peroxisome Proliferator–Activated Receptors as Transcriptional Nodal Points and Therapeutic Targets. Retrieved from [Link]
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EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. Retrieved from [Link]
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Horizon Discovery. (2019, August 27). Considerations for setting up RT-qPCR experiments for gene expression studies. Retrieved from [Link]
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IntechOpen. (2016, December 14). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. Retrieved from [Link]
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European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]
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MDPI. (2022, December 22). Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. Retrieved from [Link]
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IntechOpen. (2016, December 14). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. Retrieved from [Link]
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A Technical Guide to the Biological Activity Screening of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Abstract
This guide provides a comprehensive framework for the biological activity screening of the novel compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. Drawing from established principles in agrochemical and pharmaceutical research, we outline a tiered, logic-driven screening cascade designed to efficiently characterize the compound's potential as a herbicide, fungicide, or other bioactive agent. The protocols herein are detailed with an emphasis on scientific causality, ensuring that each experimental choice is justified and each procedure is robust and self-validating. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
Introduction and Scientific Rationale
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide belongs to the broad class of phenoxy herbicides. Its core structure, featuring a substituted phenoxy ring linked to a propionamide moiety, is analogous to well-known auxin-mimicking herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3] The structural similarity to these established herbicides provides a strong rationale for prioritizing the evaluation of its herbicidal activity.
Phenoxy herbicides traditionally function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled, disorganized growth and eventual plant death.[4][5] This is achieved by overwhelming the plant's natural auxin regulation systems.[5] Therefore, our primary hypothesis is that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide will exhibit herbicidal properties, likely acting as a synthetic auxin.
This guide details a systematic screening workflow, beginning with broad primary screens for herbicidal and fungicidal activity, followed by more focused secondary assays and preliminary mechanism of action (MoA) studies.
Proposed Screening Cascade
A tiered approach is essential for the cost-effective and scientifically sound evaluation of a new chemical entity. The proposed workflow prioritizes high-throughput, broad-spectrum assays before committing resources to more intensive studies.
Caption: Hypothesized signaling pathway for auxin-mimicking herbicides.
Conclusion
This guide presents a logical and robust pathway for the initial biological characterization of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. By beginning with broad, high-concentration screens and progressively focusing on quantitative dose-response and mechanistic studies, researchers can efficiently determine the compound's potential utility. The structural alerts strongly suggest herbicidal activity via an auxin-mimicking mechanism, and the outlined protocols provide the means to rigorously test this hypothesis.
References
- Benchchem. A Comparative Analysis of 2-(4- hydroxyphenoxy)-N-(propan-2-yl)
- MDPI.
- Wikipedia. MCPA.
- PMC. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia.
- RSC Publishing. Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)
- Nufarm. PHENOXIES.
- RSC Publishing. Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)
- PMC. Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- ResearchGate. (PDF)
- Iowa State University Extension and Outreach.
- Pest Genie. Phenoxy Reference Guide.
- UC ANR Portal. ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES.
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- Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- ZebraScapes. Pre-emergent and Post-Emergent Herbicides: Effective Weed Control.
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Discovery and history of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
An In-Depth Technical Guide to 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: Synthesis, and Context within Aryloxyphenoxypropionamides
Abstract
This technical guide addresses the chemical compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. An extensive review of scientific literature and patent databases reveals a notable absence of specific research, discovery, or historical data for this precise molecule. Therefore, this document takes a foundational approach, providing a scientifically grounded, proposed synthesis for the target compound based on established organic chemistry principles. To provide a robust scientific context, this guide offers an in-depth analysis of the closely related and commercially significant herbicide, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), and the broader class of aryloxyphenoxypropionate (AOPP) herbicides. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical synthetic framework and a deep dive into the mechanism of action and structure-activity relationships that define this chemical family.
Proposed Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
While no direct synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is documented, a logical and efficient two-step synthetic pathway can be proposed. This pathway begins with the commercially available herbicide Mecoprop (MCPP) or involves its synthesis from precursor molecules. The subsequent step is a standard amidation reaction.
Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)
The precursor carboxylic acid can be synthesized via the chlorination of 2-methylphenoxypropanoic acid. This method is advantageous as it allows for the introduction of the chlorine atom at the desired position on the phenyl ring.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve o-tolyloxyacetic acid in an appropriate solvent.
-
Catalyst Addition: Introduce an imidazole ionic liquid catalyst to the solution. This type of catalyst has been shown to have high reactivity for the chlorination of o-methylphenoxyacetic acid.[1]
-
Chlorination: While stirring the mixture at a controlled temperature of 30-70 °C, introduce chlorine gas. The reaction progress should be monitored using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to 0-5 °C to precipitate the product. The solid 2-methyl-4-chlorophenoxyacetic acid is then isolated by filtration.[1] This process is known to produce a high yield of the desired product with no wastewater generated in the chlorination step.[1]
Step 2: Amidation to Yield 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
The final step involves the formation of an amide bond between the carboxylic acid (Mecoprop) and aniline. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with aniline.
Experimental Protocol:
-
Acyl Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend 2-(4-chloro-2-methylphenoxy)propanoic acid in an anhydrous solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2-(4-chloro-2-methylphenoxy)propanoyl chloride.
-
Amide Formation: In a separate flask, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: Slowly add a solution of the previously prepared 2-(4-chloro-2-methylphenoxy)propanoyl chloride (1.1 equivalents) in anhydrous DCM to the aniline solution.
-
Work-up and Purification: Allow the reaction to proceed for several hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final product, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Caption: Proposed two-step synthesis of the target compound.
A Foundational Analog: 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)
Mecoprop (MCPP) is the carboxylic acid precursor in the proposed synthesis and a well-known herbicide in its own right.[2] It belongs to the family of phenoxy herbicides and was developed to control broadleaf weeds.[2] Its herbicidal activity is primarily attributed to the (R)-(+)-enantiomer.[2]
Physicochemical Properties of Mecoprop
| Property | Value |
| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid[2] |
| Molecular Formula | C₁₀H₁₁ClO₃[3] |
| Molar Mass | 214.65 g/mol [3] |
| Melting Point | 88-90 °C[3] |
| Water Solubility | 880 mg/L at 25 °C[3] |
| pKa | 3.78[3] |
Mecoprop is stable to heat, hydrolysis, and oxidation.[3] However, it decomposes upon heating, producing toxic fumes including hydrogen chloride.[3]
The Aryloxyphenoxypropionamide (AOPP) Class: A Broader Context
The target compound, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, is structurally a member of the aryloxyphenoxypropionamide chemical class. This class is a subset of the broader aryloxyphenoxypropionate (AOPP) herbicides, which are highly significant in modern agriculture for their selective control of grass weeds in broadleaf crops.[4][5]
History and Development
The AOPP class of herbicides, often referred to as "fops," emerged as a major tool for weed management following the discovery of their potent and selective herbicidal activity. They are known for their high efficiency, low toxicity to non-target organisms, and safety for a variety of crops.[4]
Mechanism of Action: ACCase Inhibition
The primary mode of action for AOPP herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[5][6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids.[5] By inhibiting this enzyme, AOPP herbicides block the production of malonyl-CoA from acetyl-CoA, which is an essential step in fatty acid synthesis.[7] This disruption leads to a failure in the production of lipids necessary for building and maintaining cell membranes, ultimately resulting in the death of susceptible grass species.[5] Broadleaf plants are generally tolerant because their ACCase enzyme has a different structure that is not susceptible to inhibition by AOPP herbicides.[4]
Caption: Mechanism of action of AOPP herbicides via ACCase inhibition.
Structure-Activity Relationships (SAR)
The herbicidal activity of AOPP derivatives is highly dependent on their molecular structure. Key SAR insights include:
-
Chirality: The herbicidal activity resides almost exclusively in the (R)-enantiomer of the propionic acid moiety. The (S)-enantiomer is typically inactive. This stereoselectivity is a critical factor in the efficacy of these compounds.[4]
-
Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring significantly influence activity. The presence of electron-withdrawing groups can enhance herbicidal potency.
-
Amide/Ester Group: The amide or ester group at the end of the propionate chain plays a crucial role in the uptake, translocation, and interaction of the molecule with the ACCase enzyme. Converting the carboxylic acid to an amide, as in the target compound, can alter these properties, potentially affecting herbicidal activity and selectivity.[4]
Conclusion
While 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is not a documented compound in the available scientific literature, a robust synthetic pathway can be proposed based on well-established chemical reactions. By examining its direct precursor, the herbicide Mecoprop, and the broader class of aryloxyphenoxypropionamide herbicides, we can infer its likely mechanism of action. The herbicidal potential of this molecule would be contingent on the (R)-stereoisomer and its ability to effectively inhibit the ACCase enzyme in susceptible grass species. This guide provides a foundational framework for the synthesis and potential evaluation of this novel compound, encouraging further research into its biological activities.
References
- ChemicalBook. (2026, January 31). 2-(4-Chloro-2-methylphenoxy)propanoic acid Chemical Safety Data Sheet.
- ResearchGate. (2025, August 7). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds.
- MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.
- PubChem. * (R)-2-(4-Chloro-2-methylphenoxy)propanoate*.
- Google Patents. (1993). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
- MDPI. (2022, August 3). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
- PMC. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
- Google Patents. (2021). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides.
- ACS Publications. (2024, April 10). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety.
- Royal Society of Chemistry. (n.d.). Synthesis of N-(Acyloxy)-N-alkynylamides via Generation of “C2” from Hypervalent Alkynyliodane and Weak Base.
- Google Patents. (2022). Synthetic method of aryloxy phenoxy propionate herbicide.
- EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- BenchChem. (n.d.). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther.
- ResearchGate. (2025, August 5). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives.
- ResearchGate. (2025, August 7). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures.
- ChemRxiv. (n.d.). Efficient Synthesis of α-Alkyloxy and α-Aryloxy Esters via Cobaloxime Catalyzed Carbene Insertion into O‒H Bonds.
- MDPI. (2021, December 31). The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L.
- Kyoto University Research Information Repository. (n.d.). Reaction between Aniline and Chloracetic acid, I.
- Wikipedia. (n.d.). Mecoprop.
- Google Patents. (2013). A method for preparing N- (2 - phenylethyl) benzamide.
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Thermochemical Profiling of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: A Comprehensive Methodological Guide
Executive Summary
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (commonly referred to as Mecoprop anilide) is a specialized synthetic amide derivative of the widely utilized phenoxypropanoic acid herbicide, Mecoprop[1]. While the parent carboxylic acid has been extensively studied for its herbicidal efficacy and environmental fate, the conversion of the acid to an N-phenylamide fundamentally alters the molecule's thermodynamic landscape.
For researchers and drug development professionals, understanding the thermochemical properties of such derivatives is not merely an academic exercise; it is critical for predicting formulation stability, solubility profiles, thermal degradation kinetics, and environmental persistence. This whitepaper establishes a rigorous, self-validating methodological framework for determining the core thermochemical properties of Mecoprop anilide, synthesizing experimental calorimetry with computational Density Functional Theory (DFT).
Structural Thermodynamics & Causality
The molecular architecture of Mecoprop anilide ( C16H16ClNO2 ) dictates its thermal behavior. The molecule features three critical thermodynamic domains:
-
The Chiral α -Carbon : Inherited from Mecoprop, this center influences the crystal lattice packing and, consequently, the enthalpy of fusion ( ΔHfus ).
-
The Ether Linkage (C-O-C) : This is typically the weakest bond in phenoxy derivatives and serves as the primary initiation site for thermal decomposition (homolytic cleavage yielding phenoxy radicals).
-
The Amide Bond (CO-NH) : The introduction of the amide bond significantly enhances the thermal stability of the molecule compared to its parent acid. This is caused by the robust intermolecular hydrogen-bonding network ( N−H⋯O=C ) and the resonance stabilization of the planar amide group, which increases the activation energy ( Ea ) required for thermal degradation (2[2]).
Experimental Methodologies
To establish a trustworthy and comprehensive thermodynamic profile, a multi-tiered analytical approach is required. The following protocols are designed as self-validating systems, ensuring that empirical data can be cross-referenced against theoretical models.
Workflow for the experimental thermochemical characterization of Mecoprop anilide.
Bomb Calorimetry: Enthalpy of Formation ( ΔHf∘ )
The standard enthalpy of formation is derived from the enthalpy of combustion ( ΔHc∘ ). Because Mecoprop anilide contains chlorine, the combustion process will generate hydrogen chloride ( HCl ).
Causality of Protocol Choice: If the state of the HCl byproduct is not strictly controlled, the resulting thermodynamic calculations will be erratic. To solve this, deionized water is intentionally added to the bomb to ensure all gaseous HCl dissolves into a uniform aqueous state, allowing for precise Washburn corrections (3[3]).
Step-by-Step Protocol:
-
Sample Preparation: Pelletize ~0.5 g of highly purified Mecoprop anilide to prevent incomplete combustion caused by sample scattering.
-
Bomb Loading: Place the pellet into a platinum crucible. Add exactly 1.0 mL of ultra-pure deionized water to the bottom of the static bomb calorimeter.
-
Pressurization: Purge the bomb with high-purity Oxygen ( O2 ) and pressurize to 3.0 MPa.
-
Ignition & Measurement: Electrically ignite the sample. Record the temperature rise ( ΔT ) in the adiabatic jacket using a high-precision thermistor.
-
Titration: Post-combustion, wash the bomb interior and titrate the washings with standardized NaOH to quantify the exact amount of HNO3 and HCl formed, correcting the total heat evolved.
Differential Scanning Calorimetry (DSC): Phase Transitions
DSC is utilized to determine the melting point ( Tm ), enthalpy of fusion ( ΔHfus ), and specific heat capacity ( Cp ).
Step-by-Step Protocol:
-
Weigh 3–5 mg of the sample into an aluminum crucible and seal with a pierced lid to prevent pressure buildup.
-
Equilibrate the sample at 25 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.
-
Heat the sample at a constant rate of 10 °C/min up to 200 °C. The endothermic peak represents the melting transition.
-
Integrate the area under the melting peak to calculate ΔHfus .
TGA-FTIR: Thermal Decomposition Kinetics
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) provides both the kinetics of degradation and the mechanistic pathway.
Causality of Protocol Choice: Simple TGA only measures mass loss. By coupling it with FTIR via a heated transfer line, we can identify the specific gases evolved in real-time. For Mecoprop anilide, monitoring the appearance of phenol derivatives (aromatic C=C stretches) and aniline ( N−H stretches) proves whether the ether or amide bond cleaves first (4[4]).
Step-by-Step Protocol:
-
Load 10 mg of sample into an alumina TGA pan.
-
Heat from 25 °C to 800 °C at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) under a nitrogen atmosphere.
-
Route the evolved gases through a transfer line heated to 200 °C (to prevent condensation) into the FTIR gas cell.
-
Apply the Kissinger or Ozawa-Flynn-Wall isoconversional methods to the multi-rate TGA data to calculate the activation energy ( Ea ) of decomposition.
Computational Thermochemistry (DFT Validation)
To validate the empirical bomb calorimetry data, Density Functional Theory (DFT) is employed. Direct calculation of atomization energies often yields high errors due to incomplete treatment of electron correlation. Therefore, we utilize Isodesmic Reactions —hypothetical reactions where the number and types of chemical bonds are strictly conserved between reactants and products.
Causality of Protocol Choice: By conserving bond types, systematic computational errors cancel out across the reaction equation, allowing for highly accurate predictions of gas-phase enthalpies of formation ( ΔHf∘(g) ) (5[5]).
Thermodynamic cycle utilizing isodesmic reactions for DFT-based enthalpy prediction.
Computational Protocol:
-
Optimize the molecular geometry of Mecoprop anilide and reference compounds (e.g., anisole, acetanilide, 4-chloro-o-cresol) at the B3LYP/6-31G(d) level.
-
Perform single-point energy calculations using a high-level composite method such as G3(MP2) or M06-2X.
-
Apply thermal corrections (zero-point energy, translational, rotational, and vibrational terms) to scale the data to 298.15 K.
-
Calculate the enthalpy of the isodesmic reaction and solve for the unknown ΔHf∘(g) of the target molecule.
Quantitative Data Summary
Note: As Mecoprop anilide is a highly specific synthetic derivative, the values below are representative baseline parameters derived via Benson group additivity methods and structurally analogous phenoxy amides. They serve as the expected quantitative targets for the validation of the aforementioned protocols.
| Thermochemical Parameter | Symbol | Representative Value | Primary Determination Method |
| Melting Temperature | Tm | 115.0 – 125.0 °C | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion | ΔHfus | ~ 25.4 kJ/mol | Differential Scanning Calorimetry (DSC) |
| Standard Enthalpy of Formation (Solid) | ΔHf∘(cr) | -385.2 ± 3.5 kJ/mol | Static Bomb Calorimetry |
| Standard Enthalpy of Formation (Gas) | ΔHf∘(g) | -260.5 ± 4.0 kJ/mol | DFT (Isodesmic Reaction Modeling) |
| Decomposition Onset Temperature | Td | > 260 °C | Thermogravimetric Analysis (TGA) |
| Activation Energy of Decomposition | Ea | ~ 145.0 kJ/mol | Isoconversional TGA Kinetics |
References
- EXTOXNET PIP - MECOPROP Oregon St
- Novel Aliphatic Amides from Vegetable Oils as Bio-Based Phase Change Materials Trent University Research Repository
- Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols The Journal of Organic Chemistry - ACS Public
- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids PLOS One
- Sottomayor, MJ - Energetic Study of Herbicides University of Porto (UP.pt)
Sources
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- 2. Novel Aliphatic Amides from Vegetable Oils as Bio-Based Phase Change Materials | Digital Collections [batadora.trentu.ca]
- 3. - Person [ciqup.fc.up.pt]
- 4. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Investigating the Potential Herbicidal Properties of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
This guide provides a comprehensive framework for researchers, chemists, and agricultural scientists to investigate the potential herbicidal properties of the novel compound, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. Drawing upon established principles of herbicide science and proven experimental methodologies, this document outlines a structured approach to synthesis, bio-efficacy evaluation, and mechanism of action studies.
Introduction: The Rationale for Investigation
The phenoxyalkanoic acids, particularly the chlorophenoxy herbicides, represent a cornerstone of modern agriculture, offering selective control of broadleaf weeds in a variety of cropping systems.[1][2] Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[1][4]
The target molecule, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, possesses a core structure highly analogous to that of MCPA. The key structural components are:
-
A 4-chloro-2-methylphenoxy group: Identical to the active component of MCPA, which is responsible for binding to auxin receptors.
-
A propanamide linkage: This differs from the acetic acid moiety of MCPA. The nature of the amide linkage could significantly influence the compound's absorption, translocation, metabolism, and ultimately, its herbicidal efficacy and selectivity.
This structural similarity provides a strong rationale for investigating 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide as a potential herbicide with a mode of action similar to synthetic auxins. This guide will outline the critical experimental steps to validate this hypothesis and characterize its herbicidal potential.
Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
The initial step in this investigation is the chemical synthesis of the target compound. A plausible and efficient synthetic route can be adapted from established methods for the synthesis of related phenoxy herbicides and their derivatives.[5][6][7]
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from the commercially available 2-methyl-4-chlorophenol.
Figure 1: Proposed two-step synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid
-
To a stirred solution of 2-methyl-4-chlorophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).
-
Add ethyl 2-bromopropionate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ester.
-
Hydrolyze the crude ester by refluxing with an excess of aqueous sodium hydroxide (2M) for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 2-(4-chloro-2-methylphenoxy)propanoic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure acid.
Step 2: Amidation to form 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
-
Suspend the dried 2-(4-chloro-2-methylphenoxy)propanoic acid (1 equivalent) in dichloromethane (DCM).
-
Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C, with a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess activating agent and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in fresh DCM and cool to 0°C.
-
Add a solution of aniline (1 equivalent) and pyridine or triethylamine (1.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Evaluation of Herbicidal Activity
A tiered screening approach is recommended to efficiently assess the herbicidal potential of the synthesized compound.
Tier 1: Primary Screening - Petri Dish Bioassay
This initial screen provides a rapid assessment of pre- and post-emergent activity on a selection of indicator plant species.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
For pre-emergent testing, line Petri dishes with filter paper and add a known volume of the test solution at various concentrations. Allow the solvent to evaporate.
-
Place seeds of selected monocot (e.g., Lolium perenne, ryegrass; Echinochloa crus-galli, barnyardgrass) and dicot (e.g., Brassica napus, rape; Chenopodium album, common lambsquarters) species on the treated filter paper.[8][9][10]
-
For post-emergent testing, germinate seeds on untreated, moistened filter paper. Once the radicle has emerged, transfer the seedlings to Petri dishes containing filter paper treated with the test compound.
-
Seal the Petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).
-
After 7-10 days, assess the effects on seed germination, root elongation, and shoot growth compared to a negative control (solvent only) and a positive control (e.g., MCPA).
-
Calculate the concentration required for 50% inhibition (IC50) for each parameter.
Tier 2: Secondary Screening - Whole Plant Pot Assay
Promising results from the primary screen should be followed up with a more realistic whole-plant assay.
Protocol:
-
Grow the selected weed species in pots containing a standard potting mix until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Prepare spray solutions of the test compound at various application rates (g/ha) with an appropriate surfactant.
-
Apply the solutions to the plants using a laboratory track sprayer to ensure uniform coverage.
-
Treat a set of plants with a commercial formulation of MCPA as a positive control and another set with the spray solution minus the active ingredient as a negative control.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control.
-
Calculate the GR50 (the application rate causing a 50% reduction in plant growth).
Data Presentation:
| Compound | Test Species | Assay Type | Parameter | IC50 / GR50 |
| 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | Lolium perenne | Petri Dish | Root Inhibition | [Value] µM |
| 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | Brassica napus | Petri Dish | Root Inhibition | [Value] µM |
| MCPA | Lolium perenne | Petri Dish | Root Inhibition | [Value] µM |
| MCPA | Brassica napus | Petri Dish | Root Inhibition | [Value] µM |
| 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | Chenopodium album | Pot Assay | Dry Weight | [Value] g/ha |
| MCPA | Chenopodium album | Pot Assay | Dry Weight | [Value] g/ha |
Investigating the Mechanism of Action
Based on its structural similarity to MCPA, the primary hypothesis is that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide acts as a synthetic auxin. The following experiments can help to confirm this.
Symptomology Observation
Carefully observe the treated plants for the characteristic symptoms of auxin herbicide phytotoxicity. These include:
-
Epinasty: Twisting and curling of stems and petioles.
-
Callus formation: Undifferentiated cell growth on stems.
-
Swelling of stems and roots.
-
Malformed new growth.
The presence of these symptoms is a strong indicator of an auxin-like mode of action.[1][2]
Ethylene Production Assay
Auxin herbicides are known to induce the production of ethylene, a plant stress hormone.
Protocol:
-
Excise leaf discs from susceptible plants.
-
Incubate the leaf discs in a solution containing the test compound.
-
Seal the incubation vials and incubate for a set period.
-
Analyze the headspace of the vials for ethylene using a gas chromatograph.
-
Compare the ethylene production to that induced by a known auxin herbicide like MCPA.
Gene Expression Analysis
Auxin-responsive genes are rapidly upregulated in the presence of auxin herbicides.
Protocol:
-
Treat susceptible plants with the test compound.
-
Harvest plant tissue at various time points after treatment.
-
Extract total RNA from the tissue samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known auxin-responsive genes (e.g., GH3, SAURs).
-
A significant upregulation of these genes would provide strong evidence for an auxin-like mechanism.
Figure 2: Workflow for investigating the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the initial investigation into the herbicidal properties of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. The proposed experiments will enable a thorough evaluation of its synthesis, biological activity, and mechanism of action. Positive results from these studies would warrant further investigation into its crop selectivity, environmental fate, and toxicological profile, which are essential for the development of a new herbicidal active ingredient. The structural novelty of the N-phenylpropanamide moiety may offer unique properties in terms of plant uptake, translocation, or metabolic stability, potentially leading to an improved herbicidal profile compared to existing phenoxy herbicides.
References
- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). Vertex AI Search.
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Phenoxy herbicide. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]
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The Phenoxy Herbicides. (1971). Council for Agricultural Science and Technology. [Link]
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Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). Encyclopedia.pub. [Link]
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Phenoxy Reference Guide. (n.d.). Pest Genie. [Link]
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Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. [Link]
-
MCPA. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]
-
Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ARKIVOC, 2011(ii), 1-17. [Link]
-
Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. (2021). Journal of the Iranian Chemical Society, 18(10), 2635-2647. [Link]
-
Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. (2021). RSC Advances, 11(52), 32969-32979. [Link]
-
Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. (2002). Monatshefte für Chemie / Chemical Monthly, 133(11), 1435-1442. [Link]
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Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. (2023). Chinese Journal of Organic Chemistry, 43(6), 2419-2428. [Link]
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- 10. journals.caf.ac.cn [journals.caf.ac.cn]
In-Silico Deep Dive: Modeling the Herbicidal Activity of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Abstract
This technical guide provides a comprehensive framework for the in-silico modeling of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, a potential herbicide belonging to the phenoxy herbicide class. In the absence of direct experimental data for this specific compound, we employ a multi-faceted computational approach to predict its biological activity and elucidate its mechanism of action. This guide details a self-validating system that integrates Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. By leveraging data from structurally related auxin-mimic herbicides, we first establish a predictive QSAR model to estimate the herbicidal potency of our target compound. This predicted activity then serves as a benchmark for our subsequent physics-based simulations. We perform molecular docking of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide against the Transport Inhibitor Response 1 (TIR1) auxin co-receptor, a key protein in the auxin signaling pathway, to identify plausible binding modes. The stability of the top-ranked protein-ligand complex is then rigorously assessed through molecular dynamics simulations. This in-depth guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel agrochemicals.
Introduction: The Rationale for In-Silico Assessment
The development of novel herbicides is a critical endeavor for ensuring global food security. The phenoxy class of herbicides, which act as synthetic auxins, have been a cornerstone of weed management for decades.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants.[2] The primary target of these herbicides is the auxin signaling pathway, with the F-box protein Transport Inhibitor Response 1 (TIR1) being a key receptor.[3]
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a compound of interest within this chemical class. However, a significant challenge in its development is the lack of publicly available experimental data on its herbicidal efficacy. In-silico modeling offers a powerful and resource-efficient alternative to traditional high-throughput screening for predicting the biological activity of such compounds.[4] Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, provide a multi-pronged approach to understanding a molecule's potential as a herbicide.
This guide presents a holistic and self-validating workflow for the in-silico evaluation of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. We will first build a QSAR model based on a dataset of known auxin-mimic herbicides to predict the activity of our target compound. This prediction will then be contextualized and validated through molecular docking and MD simulations against the TIR1 receptor.
Methodology: A Tripartite In-Silico Approach
Our in-silico investigation is structured around three core computational techniques, each providing a unique layer of insight into the potential herbicidal activity of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Ligand and Protein Preparation: The Foundation of Accurate Modeling
The initial and most critical step in any in-silico study is the accurate preparation of the small molecule (ligand) and the protein target.
2.1.1. Ligand Structure Generation
2.1.2. Protein Target Selection and Preparation
Based on the known mechanism of action of phenoxy herbicides, the Transport Inhibitor Response 1 (TIR1) protein from Arabidopsis thaliana was selected as the primary biological target. The crystal structure of TIR1 in complex with an auxin analog and a substrate peptide (PDB ID: 2p1q) was obtained from the RCSB Protein Data Bank.[5] This particular structure is ideal as it provides a clear view of the auxin binding pocket.
The protein structure was prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning appropriate protonation states to the amino acid residues at a physiological pH.
-
Repairing any missing side chains or loops in the protein structure.
This preparation ensures that the protein is in a chemically realistic state for the subsequent docking and simulation experiments.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Activity from Structure
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] In the absence of experimental data for our target compound, we will build a QSAR model using a dataset of structurally related auxin-mimic herbicides with known herbicidal activities.
Experimental Protocol: QSAR Model Development
-
Data Collection: A dataset of auxin-mimic herbicides with their corresponding herbicidal activities (e.g., IC50 values for root growth inhibition) against a relevant plant species like Arabidopsis thaliana will be compiled from peer-reviewed literature.[2]
-
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors will be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.
-
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS) regression, will be used to build a QSAR model that correlates a subset of the calculated descriptors with the observed herbicidal activity.
-
Model Validation: The predictive power of the QSAR model will be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds not used in model training).
-
Activity Prediction: Once a statistically robust and predictive QSAR model is established, it will be used to predict the herbicidal activity (pIC50) of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Data Presentation: QSAR Model for Auxin Mimics
| Compound ID | Structure (SMILES) | Experimental pIC50 | Predicted pIC50 |
| 1 | O=C(O)Cc1c[nH]c2ccccc12 | 5.50 | 5.45 |
| 2 | O=C(O)Cc1ccc(Cl)cc1 | 5.20 | 5.15 |
| 3 | Clc1cc(OC(C)C(=O)O)c(C)cc1 | 4.80 | 4.85 |
| ... | ... | ... | ... |
| Target | CC(C(=O)Nc1ccccc1)Oc1ccc(Cl)cc1C | N/A | 5.10 (Predicted) |
Note: The data in this table is representative and used for illustrative purposes. A comprehensive QSAR study would involve a much larger and more diverse dataset.
Molecular Docking: Unveiling the Binding Pose
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[6] This technique allows us to visualize the potential binding mode of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide within the active site of the TIR1 receptor and to identify key intermolecular interactions.
Experimental Protocol: Molecular Docking Workflow
-
Binding Site Definition: The binding site on the TIR1 protein will be defined based on the location of the co-crystallized auxin analog in the PDB structure 2p1q.
-
Docking Algorithm: A suitable docking algorithm will be employed to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on their predicted binding affinity.
-
Pose Analysis: The top-ranked docking poses will be visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.
Visualization: Molecular Docking Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 4. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Introduction
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a compound belonging to the family of phenoxy herbicides, which are widely used for broadleaf weed control. The accurate and sensitive determination of this compound in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. This document provides detailed analytical methods for the quantification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors. These protocols are designed for researchers, scientists, and professionals in drug development and environmental analysis.
The structural similarity of the target analyte to other phenoxy herbicides allows for the adaptation of established analytical methodologies. Reversed-phase HPLC is a common and effective technique for the separation of these compounds.[1][2][3] The protocols outlined below are based on a comprehensive review of analytical techniques for structurally related compounds and provide a robust starting point for method development and validation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClNO₂ | PubChem |
| Molecular Weight | 289.75 g/mol | |
| XLogP3-AA | 4.2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 289.0869564 Da | |
| Topological Polar Surface Area | 38.3 Ų |
Analytical Methodologies
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. For routine analysis, HPLC with UV detection is a cost-effective option. For trace-level detection and confirmation in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[4]
Sample Preparation
Effective sample preparation is a critical step to remove interferences and concentrate the analyte, thereby improving the accuracy and reliability of the results.[5][6] The choice of sample preparation technique is matrix-dependent.
For Water Samples: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the isolation and concentration of phenoxy acid herbicides from water samples.[3][5]
-
Protocol:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 2.5 with phosphoric acid).
-
Acidify the water sample (e.g., 500 mL) to pH 2.5 with phosphoric acid.
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
-
For Soil and Cereal Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is effective for the extraction of pesticide residues from a variety of solid matrices.[7]
-
Protocol:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples like cereals) and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
dot graph TD { A[Sample Collection] --> B{Matrix Type?}; B -->|Water| C[Acidify Sample]; C --> D[Solid-Phase Extraction (SPE)]; D --> E[Elution & Concentration]; B -->|Soil/Cereal| F[Homogenize Sample]; F --> G[QuEChERS Extraction]; G --> H[Dispersive SPE Cleanup]; E --> I[HPLC/LC-MS Analysis]; H --> I; } Caption: Sample Preparation Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in less complex matrices or when high sensitivity is not required.
-
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Example Gradient: Start with 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm or 280 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.[2][3]
-
-
Data Analysis:
-
Prepare a series of calibration standards of the analyte in the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[8][9]
-
Protocol:
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of Methanol or Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Example Gradient: Start with 45% B, hold for 0.03 min, ramp to 75% B at 6.00 min, then to 95% B at 6.01 min and hold until 7.15 min, finally return to 45% B at 7.16 min for equilibration.[8]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenoxy herbicides.[4][8]
-
Scan Mode:
-
Full Scan: To determine the precursor ion ([M-H]⁻) of the analyte.
-
Product Ion Scan (MS/MS): To identify characteristic fragment ions.
-
Multiple Reaction Monitoring (MRM): For quantification, using at least two specific precursor-to-product ion transitions for confirmation.
-
-
-
Data Analysis:
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for the analyte.
-
Develop an MRM method with the optimized transitions.
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Inject the standards and samples.
-
Quantify the analyte using the peak area from the primary MRM transition and confirm its identity with the secondary transition.
-
dot graph TD { subgraph HPLC_System A[Mobile Phase] --> B(Pump); B --> C(Autosampler); C --> D{Column}; D --> E[Detector]; end subgraph Detector E -->|UV| F[UV-Vis Detector]; E -->|MS| G[Mass Spectrometer]; end F --> H[Chromatogram]; G --> H; H --> I[Data Analysis]; } Caption: Analytical Workflow
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[10][11] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[12][13][14]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision (Repeatability and Intermediate Precision) | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
References
-
Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. (2020). MDPI. [Link]
-
MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Cipac.org. [Link]
-
Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. (2006). Taylor & Francis. [Link]
-
2-(4-chlorophenoxy)-N-(4-methylphenyl)propanamide. PubChem. [Link]
-
Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2019). PubMed. [Link]
-
Analytical Method Validation: A Recipe for Accurate Results. Certified Laboratories. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Rapid Analysis of Herbicides by Rapid Resolution LC with Online Trace Enrichment Application. Agilent. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Recent advances in sample preparation techniques for environmental matrix. ResearchGate. [Link]
-
Rapid determination of amide herbicides in environmental water samples with dispersive liquid-liquid microextraction prior to gas chromatography-mass spectrometry. (2008). PubMed. [Link]
-
Preparation of Environmental Samples for the Determination of Trace Constituents. ResearchGate. [Link]
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. (2021). MDPI. [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]
-
Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]
-
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide. EPA. [Link]
-
Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. (2001). PubMed. [Link]
-
HPLC Methods for analysis of MCPA. HELIX Chromatography. [Link]
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- 9. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Scientific Context & Analytical Rationale
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (commonly referred to as mecoprop anilide) is a highly lipophilic amide derivative of the widely used phenoxy acid herbicide, mecoprop (MCPP). In toxicological screening, environmental monitoring, and pharmacokinetic studies, the precise quantification of such derivatives in complex biological matrices (e.g., human plasma) is critical.
While parent phenoxy acids are traditionally analyzed via liquid chromatography-mass spectrometry (LC-MS) in negative electrospray ionization (ESI-) mode due to their readily deprotonated carboxylic acid moieties[1], the condensation of the acid with aniline fundamentally alters the molecule's ionization dynamics. The resulting amide nitrogen possesses a high proton affinity, shifting the optimal detection pathway to positive electrospray ionization (ESI+)[2].
This application note details a highly sensitive, self-validating LC-MS/MS protocol for the quantification of mecoprop anilide. The methodology is rigorously aligned with the [3], ensuring that the data generated is scientifically defensible, reproducible, and suitable for regulatory submission.
Self-Validating Experimental Design
To ensure absolute trustworthiness and continuous self-validation, this protocol embeds several critical quality control mechanisms directly into the workflow:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Mecoprop-d3 anilide must be spiked into every sample prior to extraction. This corrects for any well-to-well variance in extraction recovery and mathematically compensates for matrix-induced ion suppression during ESI.
-
System Suitability Testing (SST): Before any analytical batch is acquired, an SST sample (neat standard at the Lower Limit of Quantification, LLOQ) must be injected. The run is only authorized to proceed if the SST demonstrates a signal-to-noise (S/N) ratio ≥ 5:1 and a retention time variance of ≤ 2%.
-
Bracketing Quality Controls (QCs): Analytical runs are bracketed by QC samples at three concentration levels (Low, Mid, High) to verify that the calibration curve remains accurate and drift-free throughout the entire sequence[3].
Sample Preparation: Solid-Phase Extraction (SPE)
Causality & Rationale: Direct protein precipitation (PPT) often leaves residual plasma phospholipids in the extract, which co-elute with hydrophobic analytes and cause severe matrix effects (ion suppression)[4]. To achieve the sensitivity required for trace analysis, a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) is employed. Pre-treating the plasma with phosphoric acid disrupts protein-analyte binding and ensures the amide remains fully unionized, maximizing its hydrophobic retention on the SPE sorbent.
Solid-Phase Extraction (SPE) workflow for plasma sample preparation prior to LC-MS/MS.
Step-by-Step Protocol:
-
Aliquot: Transfer 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).
-
Pretreatment: Add 100 µL of 2% phosphoric acid (H3PO4) in water. Vortex for 2 minutes to disrupt protein binding.
-
Conditioning: Condition the Oasis HLB 96-well plate (30 mg) with 1 mL of LC-MS grade methanol, followed by 1 mL of LC-MS grade water.
-
Loading: Load the pretreated sample onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg) to achieve a dropwise flow rate of 1 mL/min.
-
Washing: Wash the sorbent with 1 mL of 5% methanol in water. (Causality: This specific concentration is strong enough to wash away polar endogenous salts and peptides, but too weak to elute the highly lipophilic mecoprop anilide).
-
Elution: Elute the target analyte with 1 mL of 100% acetonitrile into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).
Liquid Chromatography (LC) Methodology
Causality & Rationale: A sub-2-micron C18 column is selected to provide high theoretical plate counts, enabling sharp peak shapes and resolving the analyte from isobaric matrix interferences. The use of 0.1% formic acid in both mobile phases serves a dual purpose: it provides the abundant protons necessary for efficient ESI+ ionization of the amide, and it suppresses the ionization of residual silanol groups on the stationary phase, preventing chromatographic peak tailing[2].
System Parameters:
-
System: Waters ACQUITY UPLC I-Class (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
Table 1: LC Gradient Program
| Time (min) | Mobile Phase A (0.1% FA in H2O) | Mobile Phase B (0.1% FA in ACN) | Curve |
| 0.00 | 90% | 10% | Initial |
| 0.50 | 90% | 10% | 6 (Linear) |
| 3.50 | 10% | 90% | 6 (Linear) |
| 4.50 | 10% | 90% | 6 (Linear) |
| 4.60 | 90% | 10% | 6 (Linear) |
| 6.00 | 90% | 10% | 6 (Linear) |
Tandem Mass Spectrometry (MS/MS) Parameters
Causality & Rationale: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule[M+H]+ at m/z 290.1. Upon collision-induced dissociation (CID) with argon gas, the molecule undergoes predictable fragmentation. The primary cleavage occurs at the amide bond, yielding a highly stable mecoprop acylium ion at m/z 197.0 (Quantifier). A secondary cleavage of the ether linkage yields an N-phenylacrylamide fragment at m/z 148.1 (Qualifier). Monitoring multiple transitions ensures high selectivity and prevents false positives from matrix noise[4].
Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways for Mecoprop Anilide.
Table 2: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Mecoprop Anilide | 290.1 | 197.0 | 30 | 18 | Quantifier |
| Mecoprop Anilide | 290.1 | 148.1 | 30 | 25 | Qualifier |
| Mecoprop Anilide | 290.1 | 94.1 | 30 | 35 | Qualifier |
| Mecoprop-d3 Anilide (IS) | 293.1 | 200.0 | 30 | 18 | IS Quantifier |
Method Validation & Acceptance Criteria
In strict accordance with FDA M10 guidelines[3], the method must be fully validated before application to study samples. The self-validating nature of the protocol ensures that these parameters are continuously monitored and mathematically verified.
Table 3: Summary of Validation Acceptance Criteria
| Validation Parameter | FDA M10 Acceptance Criteria | Rationale / Causality |
| Accuracy (Bias %) | ±15% of nominal (±20% at LLOQ) | Ensures the measured concentration reflects the true biological value. |
| Precision (CV %) | ≤15% (≤20% at LLOQ) | Ensures repeatability across multiple extractions and injections. |
| Matrix Effect (ME) | CV of IS-normalized ME ≤15% | Verifies that co-eluting plasma lipids do not inconsistently suppress the ESI signal. |
| Recovery | Consistent across Low, Mid, High QCs | Demonstrates that the SPE extraction efficiency is not concentration-dependent. |
| Calibration Curve | R² ≥ 0.99, linear or quadratic | Confirms the dynamic range (e.g., 1 - 1000 ng/mL) is reliable for quantification. |
References
-
FDA Guidance for Industry. "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration, Nov 2022.[Link]
-
Di Corcia, A., et al. "Single-Step LC/MS Method for the Simultaneous Determination of GC-Amenable Organochlorine and LC-Amenable Phenoxy Acidic Pesticides." Analytical Chemistry, ACS Publications, Aug 2009.[Link]
-
EPA Method 8321B. "Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry." U.S. Environmental Protection Agency, Feb 2007.[Link]
Sources
1H and 13C NMR assignment for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
An Application Note and Protocol for the Complete ¹H and ¹³C NMR Structural Assignment of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Authored by a Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This application note presents a comprehensive protocol for the acquisition and detailed interpretation of one-dimensional ¹H and ¹³C NMR spectra for the specific molecule 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. This guide is designed for researchers, chemists, and quality control analysts, offering a step-by-step methodology for sample preparation, data acquisition, and the logical assignment of all proton and carbon signals. The causality behind spectral features, including chemical shifts and spin-spin coupling, is explained to provide a deeper understanding of the structure-spectrum correlation.
Introduction
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a complex organic molecule featuring multiple distinct chemical environments, including two substituted aromatic rings and a chiral center. Its precise structural confirmation is critical for applications in agrochemicals, pharmaceuticals, and material science. NMR spectroscopy serves as the gold standard for non-destructive structural elucidation of such molecules in solution.
This document provides a robust workflow for achieving an unambiguous assignment of the ¹H and ¹³C NMR spectra. By following this guide, researchers can confidently verify the identity, purity, and structure of their synthesized or isolated compound. The principles discussed are broadly applicable to the structural analysis of other complex small molecules.
Experimental Design and Rationale
Materials and Equipment
-
Analyte: 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (5-10 mg)
-
NMR Solvent: Chloroform-d (CDCl₃, 99.8% atom D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% atom D). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ is an alternative for less soluble compounds and has the advantage of shifting the labile amide (N-H) proton signal to a downfield region, reducing the chance of overlap with other signals.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR. It is chemically inert and its single, sharp signal does not overlap with most analyte signals. Modern spectrometers typically use the residual solvent peak as a secondary reference.
-
Equipment:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Workflow for NMR Analysis
The overall workflow is designed to ensure high-quality, reproducible data, leading to confident structural assignment.
Caption: Workflow from sample preparation to final spectral assignment.
Detailed Experimental Protocols
Protocol for Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide directly into a clean, dry vial. The exact mass is not critical for routine structural confirmation but should be recorded.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coils (typically ~4-5 cm).
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Protocol for NMR Data Acquisition
The following are typical parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm. This range is sufficient to cover all expected proton signals.
-
Number of Scans (NS): 8-16 scans. This is usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for nearly complete relaxation of the protons, ensuring accurate signal integration.
-
Acquisition Time (AQ): 2-4 seconds.
¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 200-240 ppm. This wide range is necessary to capture all carbon signals, from aliphatic to carbonyl carbons.
-
Number of Scans (NS): 1024 or more. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Relaxation Delay (D1): 2 seconds.
Spectral Analysis and Structural Assignment
The complete and unambiguous assignment of each signal is achieved by systematically analyzing the chemical shift, integration, and multiplicity for ¹H NMR, and the chemical shift for ¹³C NMR.
Caption: Numbering scheme for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide used for NMR assignments.
¹H NMR Spectrum: Predicted Assignments and Rationale
The predicted ¹H NMR assignments are summarized in the table below. The reasoning is based on the electronic environment of each proton.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-11 (N-H) | 7.5 - 8.5 | Broad Singlet (br s) | 1H | Amide protons are exchangeable and often appear as broad signals. Its chemical shift is highly dependent on solvent and concentration. |
| H-1', H-5' | 7.5 - 7.6 | Doublet (d) | 2H | These protons are ortho to the amide nitrogen on the N-phenyl ring, making them the most deshielded protons on that ring. They are coupled to H-2'/H-4'. |
| H-2', H-4' | 7.2 - 7.4 | Triplet (t) | 2H | Protons meta to the amide nitrogen. They are coupled to both ortho and para protons, resulting in a triplet. |
| H-3' | 7.0 - 7.2 | Triplet (t) | 1H | The proton para to the amide group, least deshielded on the N-phenyl ring. |
| H-6 | 7.2 - 7.3 | Doublet (d) | 1H | This aromatic proton on the phenoxy ring is ortho to the chlorine atom and shows coupling only to H-5. |
| H-5 | 6.9 - 7.1 | Doublet of Doublets (dd) | 1H | This proton is ortho to the oxygen and meta to the chlorine. It is coupled to both H-3 and H-6. |
| H-3 | 6.7 - 6.8 | Doublet (d) | 1H | This proton is ortho to the oxygen and adjacent to the methyl group, making it the most shielded proton on this ring. It is coupled only to H-5. |
| H-8 | 4.7 - 4.9 | Quartet (q) | 1H | This is a methine proton (CH) located at a chiral center. It is deshielded by the adjacent oxygen and carbonyl group. It is split into a quartet by the three protons of the methyl group (H-9). |
| H-7 (CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group attached directly to the aromatic ring. It is a singlet as there are no adjacent protons to couple with. |
| H-9 (CH₃) | 1.6 - 1.8 | Doublet (d) | 3H | This aliphatic methyl group is coupled to the single methine proton (H-8), resulting in a doublet. |
¹³C NMR Spectrum: Predicted Assignments
The predicted ¹³C NMR assignments are based on standard chemical shift ranges for different carbon types.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Assignment |
| C-10 (C=O) | 170 - 175 | Carbonyl | Carbonyl carbons are highly deshielded and appear far downfield. |
| C-1 | 153 - 156 | Aromatic C-O | Aromatic carbon directly attached to the electron-donating oxygen atom. |
| C-1' | 137 - 139 | Aromatic C-N | Aromatic carbon directly attached to the amide nitrogen. |
| C-4 | 129 - 131 | Aromatic C-Cl | Aromatic carbon attached to chlorine; its shift is influenced by the halogen. |
| C-6, C-2', C-4' | 128 - 130 | Aromatic C-H | Aromatic CH carbons in the middle of the aromatic region. |
| C-2 | 126 - 128 | Aromatic C-CH₃ | Aromatic carbon bearing the methyl group. |
| C-5 | 125 - 127 | Aromatic C-H | |
| C-1', C-5' | 120 - 122 | Aromatic C-H | Aromatic carbons ortho to the amide group. |
| C-3 | 112 - 114 | Aromatic C-H | Aromatic carbon ortho to the strong electron-donating oxygen group, making it highly shielded. |
| C-8 | 74 - 77 | Aliphatic C-O | The methine carbon is significantly deshielded by the adjacent oxygen atom. |
| C-7 (CH₃) | 16 - 18 | Aliphatic CH₃ | Methyl group attached to the aromatic ring. |
| C-9 (CH₃) | 18 - 20 | Aliphatic CH₃ | The methyl group on the propane chain. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the complete ¹H and ¹³C NMR assignment of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. By following the detailed steps for sample preparation, data acquisition, and the logical framework for spectral interpretation, researchers can confidently elucidate and verify the structure of this molecule. The principles of chemical shift and coupling constants discussed herein serve as a valuable reference for the structural analysis of a wide range of organic compounds.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
Application Notes and Protocols for the Purification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Introduction
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a compound of interest within the broader class of phenoxy herbicides and N-aryl amides. The efficacy and safety of such chemical entities in research and development are critically dependent on their purity. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact experimental outcomes, leading to erroneous data and complicating regulatory approval processes.
This comprehensive guide provides detailed application notes and protocols for the purification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. The methodologies described herein are grounded in established chemical principles and adapted from proven techniques for structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in a highly purified form.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide typically involves the reaction of a 4-chloro-2-methylphenol derivative with an N-phenylpropanamide synthon. Consequently, common impurities may include:
-
Unreacted Starting Materials:
-
4-chloro-2-methylphenol
-
2-chloro-N-phenylpropanamide or related activated propanamide species.[1]
-
-
Byproducts of the Synthesis:
-
Products of side reactions, such as the formation of isomeric compounds or dimers.
-
-
Degradation Products:
-
Hydrolysis of the amide bond to yield 4-chloro-2-methylphenoxypropanoic acid and aniline.
-
Cleavage of the ether linkage.[2]
-
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.
Purification Strategies: A Multi-faceted Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The selection of a specific workflow will depend on the scale of the purification and the nature of the impurities.
Liquid-Liquid Extraction: An Initial Cleanup
Liquid-liquid extraction is a powerful first step to remove highly polar or non-polar impurities. The choice of solvents is dictated by the solubility of the target compound and the impurities. Given the structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, it is expected to be soluble in a range of organic solvents.
Protocol for Extractive Workup:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash (Acidic): Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities, such as residual aniline.
-
Aqueous Wash (Basic): Subsequently, wash the organic layer with a dilute basic solution (e.g., 1 M NaHCO₃ or Na₂CO₃) to remove acidic impurities like unreacted 4-chloro-2-methylphenol or the hydrolyzed carboxylic acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Causality Behind Experimental Choices:
-
The acidic wash protonates basic impurities, rendering them more soluble in the aqueous phase.
-
The basic wash deprotonates acidic impurities, making them soluble in the aqueous phase.
-
The brine wash helps to break up any emulsions and reduces the solubility of the organic solvent in the aqueous layer, and vice-versa.
Recrystallization: For Crystalline Solids
Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The target compound should crystallize out, leaving the more soluble impurities in the mother liquor. Further cooling in an ice bath can enhance the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Ethanol | Low | High | Well-formed needles |
| Acetone/Water | Moderate | High | Small plates |
| Toluene | Low | Moderate | Prisms |
Note: The above table is illustrative. Actual results will need to be determined experimentally.
Column Chromatography: For High-Purity Isolation
Column chromatography is a versatile and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.[3] For 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, normal-phase chromatography using silica gel is a suitable approach.
Experimental Workflow for Column Chromatography
Caption: Workflow for Purification by Column Chromatography.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase and carefully pour it into the chromatography column.
-
Allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Collect the eluent in fractions of a predetermined volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation of Purified Compound:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
-
Trustworthiness Through Self-Validation:
-
The purity of the final product should be assessed by an orthogonal analytical method, such as HPLC or ¹H NMR spectroscopy, to confirm the removal of impurities.
-
The yield of the purified product should be calculated and reported.
Summary of Purification Techniques
| Technique | Principle | Best For | Key Parameters |
| Liquid-Liquid Extraction | Differential solubility | Removing highly polar or ionic impurities | Solvent choice, pH |
| Recrystallization | Temperature-dependent solubility | Purifying crystalline solids | Solvent system, cooling rate |
| Column Chromatography | Differential adsorption | High-purity separation of complex mixtures | Stationary phase, mobile phase composition |
Conclusion
The purification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide to a high degree of purity is an essential step for its reliable use in research and development. The choice of purification strategy should be guided by the specific impurity profile of the crude material. A systematic approach, often combining liquid-liquid extraction, recrystallization, and/or column chromatography, will yield the compound in a form suitable for the most demanding applications. The protocols and principles outlined in this guide provide a robust framework for achieving this goal.
References
- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. Retrieved from [Link]
-
World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
ACS Publications. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
-
PubMed. (1996, December 6). Determination of phenoxy acid herbicides in vegetation, utilising high-resolution gel permeation chromatographic clean-up and methylation with trimethylsilyldiazomethane prior to gas chromatographic analysis with mass-selective detection. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and structural evaluation of new 2-((4-chlorophenoxy) methyl)-n-(arylcarbamothioyl)benzamides. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-chloranylphenoxy)-2-methyl-~{N}-(2-sulfanylethyl)propanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
PubMed. (2009, December 19). 4-Chloro-N-(2-methoxy-phen-yl)benzamide. Retrieved from [Link]
-
United States Geological Survey. (n.d.). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2004). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of n-aryl amides from isocyanates.
-
GalChimia. (n.d.). Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. Retrieved from [Link]
-
ACS Publications. (2006, March 24). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]
Sources
Synthesis Protocol for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: A Detailed Guide for Researchers
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, a compound of interest in agrochemical and pharmaceutical research. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the scientific rationale behind the chosen methodology.
Introduction
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide belongs to the family of phenoxy herbicides and shares a structural resemblance to known bioactive molecules. The synthesis of such compounds is crucial for the exploration of new derivatives with potentially enhanced biological activities. The protocol outlined below follows a two-step synthetic route, beginning with the synthesis of the carboxylic acid intermediate, 2-(4-chloro-2-methylphenoxy)propanoic acid, followed by its coupling with aniline to form the final amide product.
Synthesis Strategy
The overall synthesis is a two-stage process. The first stage involves the synthesis of the carboxylic acid precursor, 2-(4-chloro-2-methylphenoxy)propanoic acid (also known as Mecoprop or MCPP). The second stage is the formation of the amide bond between this carboxylic acid and aniline. Two common and effective methods for the amide coupling are presented: the use of a coupling agent and the conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine.
Figure 1: Overall two-stage synthesis strategy.
Part 1: Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid
This stage employs a Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol (in this case, a phenol).
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| 4-chloro-2-methylphenol | C₇H₇ClO | 142.58 | 1.0 eq |
| 2-bromopropionic acid | C₃H₅BrO₂ | 152.97 | 1.1 eq |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 2.2 eq |
| Water (deionized) | H₂O | 18.02 | As solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | For acidification |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylphenol in water containing sodium hydroxide. The sodium hydroxide acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Addition of Alkyl Halide: To the stirred solution, add 2-bromopropionic acid dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid until a pH of 1-2 is reached. This will precipitate the carboxylic acid product.
-
Extraction: Extract the precipitated product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-chloro-2-methylphenoxy)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
This final step involves the formation of an amide bond. Amide bonds are most commonly formed by the condensation of a carboxylic acid and an amine.[1] Direct coupling is often inefficient due to a competing acid-base reaction.[2] Therefore, the carboxylic acid must be "activated". We present two robust methods for this activation.
Method A: Amide Coupling Using a Carbodiimide Reagent
This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ, allowing for direct reaction with the amine.[2][3]
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| 2-(4-chloro-2-methylphenoxy)propanoic acid | C₁₀H₁₁ClO₃ | 214.65 | 1.0 eq |
| Aniline | C₆H₇N | 93.13 | 1.1 eq |
| EDC (or DCC) | C₉H₁₇N₃·HCl | 191.70 | 1.2 eq |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 0.2 eq |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.0 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As solvent |
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-chloro-2-methylphenoxy)propanoic acid in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add HOBt and DIPEA. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC (or DCC) portion-wise to the cooled solution. Stir the mixture at 0 °C for 20 minutes.
-
Amine Addition: Add aniline to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 2: Workflow for amide coupling using a carbodiimide reagent.
Method B: Synthesis via Acyl Chloride Intermediate
This classic method, often referred to as the Schotten-Baumann reaction, involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[2]
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| 2-(4-chloro-2-methylphenoxy)propanoic acid | C₁₀H₁₁ClO₃ | 214.65 | 1.0 eq |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 1.2 eq |
| Aniline | C₆H₇N | 93.13 | 1.1 eq |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.5 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As solvent |
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(4-chloro-2-methylphenoxy)propanoic acid in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The completion of this step can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve aniline and triethylamine in anhydrous DCM. Slowly add the aniline solution to the acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[4]
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Characterization
The final product, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the solid product.
References
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Fisher Scientific. Amide Synthesis.
-
Patil, S. A., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
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Chem-space. Amine to Amide (Coupling) - Common Conditions.
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
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AERU. Mecoprop-P (Ref: BAS 037H).
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Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
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BenchChem. Application Notes and Protocols for the Synthesis of Amides using (4-Methylphenoxy)acetyl chloride.
-
PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.
-
ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
-
Sigma-Aldrich. Mecoprop - 2-(4-Chloro-2-methylphenoxy)propionic acid.
-
MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
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Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
-
Wikipedia. MCPA.
-
PMC. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
-
National Institute of Standards and Technology. Mecoprop - the NIST WebBook.
-
MilliporeSigma. 2-Chloro-N-phenylpropanamide AldrichCPR.
-
Google Patents. WO 2014/188453 A2.
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Application of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in agrochemical research
Application Notes and Protocols for Mecoprop-P in Agrochemical Research
A Senior Application Scientist's Guide to 2-(4-chloro-2-methylphenoxy)propanoic acid
Introduction and Chemical Identity
The compound 2-(4-chloro-2-methylphenoxy)propanoic acid, commonly known as mecoprop, is a selective, systemic herbicide widely utilized in agrochemical applications for the post-emergence control of broadleaf weeds.[1][2] It is critical for researchers to distinguish between mecoprop and its herbicidally active stereoisomer, Mecoprop-P. Mecoprop exists as a racemic mixture of two enantiomers: the (R)-(+) isomer and the (S)-(–) isomer.[3] The herbicidal activity is almost exclusively attributed to the (R)-(+) enantiomer, which is referred to as Mecoprop-P (or MCPP-p).[2][3][4] Modern formulations have shifted to using Mecoprop-P to reduce the environmental load of the non-active isomer.[5]
Mecoprop-P belongs to the phenoxy acid class of herbicides and functions as a synthetic auxin, mimicking natural plant growth hormones to induce lethal, uncontrolled growth in susceptible plants.[1][6] It is primarily used in the cultivation of cereal crops like wheat and barley, as well as in turfgrass management for lawns and golf courses.[1][7][8] This guide provides an in-depth overview of Mecoprop-P's mechanism, applications, and detailed protocols for its study in a research setting.
Table 1: Chemical and Physical Properties of Mecoprop-P
| Property | Value | Source |
| IUPAC Name | (R)-2-(4-chloro-o-tolyloxy)propionic acid | [3] |
| CAS Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | [3] |
| CAS RN | 16484-77-8 | [3] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][3] |
| Molecular Mass | 214.65 g/mol | [3] |
| Physical State | White to light brown crystalline solid | [3] |
| Water Solubility | 620 ppm | [9] |
| pKa | 3.2 (ionizable) | [10] |
| Herbicide Group | WSSA: 4; HRAC: O | [3][11] |
Mechanism of Action: Synthetic Auxin Activity
Mecoprop-P exerts its herbicidal effects by acting as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[2] It is absorbed through the leaves of the plant and translocated systemically to the roots and other meristematic tissues where growth occurs.[3][10]
The influx of this synthetic auxin overwhelms the plant's natural growth regulation systems. This leads to a cascade of disruptive effects, including:
-
Uncontrolled Cell Division and Elongation: The herbicide induces rapid and disorganized cell growth, particularly in the vascular tissues.
-
Disruption of Cellular Functions: This abnormal growth leads to epinasty (twisting of stems and petioles), tissue swelling, and ultimately, the blockage of phloem and xylem, cutting off the transport of nutrients and water.
-
Plant Death: The combination of these stresses leads to the death of the susceptible broadleaf plant.[6]
This mode of action is selective, primarily affecting dicotyledonous (broadleaf) plants, while monocotyledonous plants like cereals and grasses exhibit a higher tolerance.[10][12]
Caption: Mecoprop-P's synthetic auxin mechanism.
Applications in Agrochemical Research & Development
Mecoprop-P is a valuable tool for controlling a wide spectrum of annual and perennial broadleaf weeds. Its primary applications are in agriculture and professional turf management.
-
Cereal Crops: It is registered for use in wheat, barley, oats, and rye to control weeds such as common chickweed, clover, plantain, and wild mustard.[8][13] Application timing is crucial for efficacy and crop safety, typically occurring when the crop is between the 3-leaf and early flag leaf stage.[11][13]
-
Turf and Grassland: Mecoprop-P is extensively used on golf courses, lawns, and sports fields.[1][8] It effectively manages weeds like clover, dandelion (often in combination with 2,4-D), and various chickweeds.[1][11]
-
Formulations: It is often supplied as a soluble liquid concentrate.[3] For enhanced efficacy and a broader control spectrum, Mecoprop-P is frequently formulated in combination with other synthetic auxin herbicides like 2,4-D, MCPA, or dicamba.[1][13]
Table 2: Example Application Rates for Mecoprop-P
| Crop/Area | Weed Stage | Application Rate (L/ha) | Water Volume (L/ha) | Notes | Source |
| Cereals (Wheat, Barley, Oats) | Seedling (2-4 leaf) | 5.5 | 200-300 | Apply when crop is in 3-leaf to early flag leaf stage. | [11][13] |
| Cereals (Wheat, Barley, Oats) | Mature | 7.0 | 200-300 | Do not spray on grain underseeded with legumes. | [11] |
| Turf (Seedling Grass) | - | 5.5 | 300-400 | Grass should be at least 2.5 cm high. | [11] |
| Turf (Established) | - | 8.5 | 300-400 | Avoid spraying in very hot or drought conditions. | [11][13] |
Experimental Protocols for Mecoprop-P Analysis
Accurate quantification of Mecoprop-P in various matrices is essential for efficacy, residue, and environmental fate studies. Chromatographic methods are the gold standard for this purpose.[4]
Protocol 4.1: Residue Analysis in Water Samples via HPLC-UV
This protocol provides a general method for determining Mecoprop-P concentrations in water, a key aspect of environmental monitoring.
Rationale: Solid-phase extraction (SPE) is used to concentrate the analyte from a large water sample and remove interfering matrix components. Reversed-phase HPLC separates Mecoprop-P from other compounds, and UV detection provides quantification. Acidification of the sample is critical to ensure Mecoprop-P (a weak acid) is in its non-ionized form, which promotes retention on the C18 SPE cartridge.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Mecoprop-P analytical standard
-
Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Collect a 500 mL water sample in a clean glass container.
-
Acidify the sample to pH 2.5 using HCl. This protonates the carboxylic acid group, making it less polar.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.[4]
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.
-
Dry the cartridge thoroughly under a vacuum for 15-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Mecoprop-P from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the Mecoprop-P analytical standard.
-
Calculate the concentration in the original sample based on the calibration curve, accounting for the concentration factor from the SPE step.
-
Protocol 4.2: Analysis in Soil/Plant Tissues via GC-MS (with Derivatization)
Rationale: Gas chromatography requires analytes to be volatile and thermally stable. Mecoprop-P, being a carboxylic acid, is polar and not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a less polar, more volatile ester (e.g., a methyl ester), enabling its analysis by GC-MS.
Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Derivatization agent (e.g., Diazomethane or BF₃-Methanol)
-
Extraction solvents (e.g., Acetone, Dichloromethane)
-
Cleanup materials (e.g., Solid-Phase Extraction or Gel Permeation Chromatography columns)
Procedure:
-
Extraction:
-
Homogenize a known weight of the soil or plant sample.
-
Perform a solvent extraction using a suitable organic solvent like acetone, followed by a liquid-liquid partition into dichloromethane.[4]
-
-
Cleanup:
-
The crude extract will contain co-extractives (lipids, pigments) that can interfere with analysis. Clean the extract using SPE or GPC.[4]
-
Evaporate the cleaned extract to near dryness.
-
-
Derivatization:
-
CAUTION: Derivatization agents can be hazardous. Perform this step in a fume hood with appropriate personal protective equipment.
-
Add the derivatizing agent (e.g., BF₃-Methanol) to the dried extract and heat according to the established method to form the methyl ester of Mecoprop-P.
-
After the reaction, neutralize the agent and extract the derivative into a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The mass spectrometer will provide both quantification and structural confirmation of the analyte.
-
-
Quantification:
-
Prepare calibration standards of Mecoprop-P and subject them to the same derivatization and analysis procedure to ensure accuracy.
-
Caption: General workflow for Mecoprop-P residue analysis.
Environmental Fate and Ecotoxicology
Understanding the environmental behavior of Mecoprop-P is crucial for risk assessment.
-
Soil: Mecoprop-P exhibits moderate persistence in soil, with a reported half-life ranging from 3 to 21 days.[1] Bacterial degradation is the primary dissipation mechanism.[16] Due to its high water solubility, it is considered to have high mobility, which can lead to a risk of leaching into groundwater, especially if heavy rain occurs shortly after application.[1][17]
-
Water: It is considered very persistent in water.[18] Its primary degradation product is 4-chloro-2-methylphenol (also referred to as PCOC or 4C2MP), which is itself toxic to aquatic organisms.[2][18][19]
-
Ecotoxicity: Mecoprop-P is classified as slightly to moderately toxic to mammals and birds.[1][5] It is considered a severe eye irritant.[5][20] A high long-term risk to wild mammals has been identified as a critical area of concern in risk assessments.[20] The risk to aquatic organisms, particularly aquatic plants, is also a concern that may require risk mitigation measures like no-spray buffer zones near water bodies.[17][20]
Herbicide Resistance and Management
As with any herbicide, the repeated use of Mecoprop-P can lead to the selection of resistant weed biotypes.[11][21] Mecoprop-P is a WSSA Group 4 herbicide.[11] While resistance to synthetic auxins has evolved more slowly compared to other modes of action, it is an increasing concern.[22]
Key Resistance Management Strategies:
-
Rotate Herbicides: Avoid using Group 4 herbicides repeatedly on the same field. Rotate with herbicides from different mode-of-action groups that are effective on the same target weeds.[11]
-
Use Tank Mixtures: When permitted, use tank mixtures of Mecoprop-P with herbicides from different groups to provide multiple modes of action in a single application.[11]
-
Integrated Weed Management (IWM): Combine herbicide use with cultural and mechanical practices, such as crop rotation, tillage, and planting clean seed to reduce reliance on any single weed control method.[11]
-
Scout and Monitor Fields: Regularly scout fields to identify weed escapes. If resistance is suspected, map the patches, prevent the resistant weeds from setting seed, and clean equipment thoroughly to avoid spreading seeds.[21]
Caption: Decision workflow for managing suspected herbicide resistance.
References
-
AERU. (2026, February 19). Mecoprop-P (Ref: BAS 037H). University of Hertfordshire. [Link]
-
Grokipedia. Mecoprop. [Link]
-
European Food Safety Authority. (2017, May 18). Peer review of the pesticide risk assessment of the active substance mecoprop‐P. PMC. [Link]
-
Oj Compagnie. Mecoprop-P. [Link]
-
Nova Turf. (2012, December 19). MECOPROP-P HERBICIDE LIQUID. [Link]
-
U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
The Voluntary Initiative. (2024, February). Mecoprop-p (CMPP-p). [Link]
-
ScienceDirect. Aquatic Toxicology. [Link]
-
CIPAC. Mecoprop-P. [Link]
-
University of California Statewide IPM Program. mecoprop. [Link]
-
Ecotox Centre. EQS - Ecotox Centre proposal for: Mecoprop-P. [Link]
-
AERU. (2026, February 27). Mecoprop-P-dimethylammonium. University of Hertfordshire. [Link]
-
Thurston County, Washington. (2010, August 10). MCPP-p (Mecoprop-p). [Link]
-
TerraLink. Mecoprop-P. [Link]
-
MDPI. (2016). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]
-
Prairie Crop Protection. Herbicide Resistance. [Link]
-
Corteva Agriscience. Managing herbicide resistance in broad-leaved weeds. [Link]
-
BioOne. (2007). Herbicide-Resistant Weeds: Management Tactics and Practices. [Link]
-
YouTube. (2024, May 14). Mecoprop: A Selective Herbicide for Broadleaf Weed Control. [Link]
-
PubChem. Mecoprop-P. [Link]
-
Pacific Northwest Pest Management Handbooks. Mecoprop, MCPP. [Link]
-
Wikipedia. MCPA. [Link]
-
ResearchGate. (2025, August 7). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. [Link]
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Protocol for testing the herbicidal efficacy of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
High-Resolution Herbicidal Efficacy Profiling of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Introduction: The Rationale for Amide-Derivatized Auxins
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is an anilide (N-phenyl amide) derivative of the well-known synthetic auxin herbicide, Mecoprop (MCPP). In modern agrochemical development, derivatizing the free carboxylic acid of phenoxy herbicides into amides serves a highly specific purpose: it creates a pro-herbicide .
By masking the acid group, researchers can significantly alter the molecule's physicochemical profile—reducing volatility, enhancing cuticular penetration due to increased lipophilicity, and extending the soil half-life. However, for the molecule to exert its herbicidal activity, the amide bond must be enzymatically cleaved by plant or soil amidases to release the active MCPP payload. Testing this compound requires a protocol that not only measures standard efficacy but also validates this enzymatic activation pathway across both pre-emergence (soil-mediated) and post-emergence (foliar-mediated) applications.
Mechanistic Pathway & Target Biology
Once the N-phenylpropanamide is hydrolyzed, the liberated MCPP acts as an indole-3-acetic acid (IAA) mimic. It binds to the TIR1/AFB auxin receptor complex, which subsequently recruits and ubiquitinates Aux/IAA repressor proteins for degradation via the 26S proteasome. The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to a massive, unregulated transcription of auxin-responsive genes. In susceptible broadleaf plants (dicots), this causes rapid cell elongation, epinasty (downward bending of leaves), vascular tissue rupture, and ultimately, plant death.
Synthetic auxin signaling and activation pathway of MCPP-amide.
Experimental Design: A Self-Validating System
To rigorously evaluate this pro-herbicide, our experimental design must be self-validating. We adapt the gold-standard frameworks of OECD Test Guideline 208 (Seedling Emergence)[1] and OECD Test Guideline 227 (Vegetative Vigor)[2].
-
Species Selection (Causality): Because synthetic auxins selectively target dicotyledonous plants, we must test a spectrum of dicots (e.g., Brassica napus, Raphanus sativus, Lycopersicon esculentum) to establish efficacy[1]. Conversely, monocots (e.g., Hordeum vulgare, Lolium perenne) must be included to prove crop selectivity and ensure the amide derivatization has not unexpectedly broadened the host range[1].
-
Control Architecture:
-
Negative Control: Carrier solvent/water to establish baseline growth.
-
Positive Control: Free MCPP acid. Comparing the dose-response curve of the pro-herbicide against free MCPP isolates the rate-limiting step of amidase cleavage. If the amide fails pre-emergence but succeeds post-emergence, it indicates a lack of soil microbiome amidase activity.
-
Experimental workflow for pre- and post-emergence herbicidal efficacy testing.
Protocol 1: Pre-Emergence Soil Application (Adapted from OECD 208)
This protocol evaluates the ability of the compound to inhibit seedling emergence and early growth, relying heavily on soil moisture and microbial amidases to release the active MCPP[1].
Step 1: Substrate and Seed Preparation
-
Prepare a standardized natural soil (e.g., sandy loam) with up to 1.5% organic carbon to prevent excessive binding of the lipophilic amide[3].
-
Fill 15 cm diameter pots with the soil substrate.
-
Sow seeds of at least 3 dicot and 3 monocot species at a uniform depth (typically 1-2 cm depending on seed size). Use 4 to 12 seeds per pot to ensure statistical robustness[1].
Step 2: Formulation and Application
-
Dissolve 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in a suitable carrier (e.g., a non-phytotoxic agricultural surfactant/solvent blend).
-
Prepare a rate-response series: 0 (control), 10, 50, 100, 250, and 500 g a.i./ha.
-
Analytically verify the stock solution concentrations using HPLC-UV or LC-MS/MS prior to application[4].
-
Apply the formulation to the soil surface using a calibrated laboratory track sprayer (delivering 200 L/ha water equivalent).
Step 3: Incubation and Monitoring
-
Transfer pots to a controlled greenhouse environment: 22°C ± 10°C (day) and 18°C (night), 70% ± 25% relative humidity, and a 16-hour photoperiod (350 ± 50 µE/m²/s)[3],[4].
-
Bottom-water the pots to prevent leaching the test substance from the germination zone.
-
Monitor daily. The test concludes 14 to 21 days after 50% of the control seedlings have emerged[1].
Protocol 2: Post-Emergence Vegetative Vigor (Adapted from OECD 227)
This protocol assesses the compound's cuticular penetration and subsequent in planta activation when applied directly to the foliage[2].
Step 1: Plant Cultivation
-
Grow the selected dicot and monocot species in untreated soil under the greenhouse conditions described above[5].
-
Cultivate until the plants reach the 2- to 4-true leaf stage (BBCH stage 12-14)[2],[6]. Thin the pots to a uniform number of plants (e.g., 3-5 per pot) to eliminate competition variables.
Step 2: Spray Application
-
Prepare the same rate-response series (0 to 500 g a.i./ha) as in Protocol 1.
-
Apply the test substance over the top of the plant canopy using a calibrated track sprayer equipped with flat-fan nozzles to ensure uniform droplet distribution.
-
Allow the foliage to dry completely before returning the pots to the greenhouse.
Step 3: Incubation and Monitoring
-
Maintain plants for 21 to 28 days post-application[2].
-
Top-water carefully, avoiding the foliage for the first 48 hours to prevent washing off the unabsorbed pro-herbicide.
-
Record visual phytotoxicity weekly.
Data Presentation & Quantitative Analysis
To ensure data integrity, qualitative visual observations must be paired with hard quantitative metrics (biomass and shoot length). The hallmark of auxin toxicity—epinasty—should be heavily weighted in the visual scoring.
Table 1: Visual Phytotoxicity Scoring Matrix (Modified EPPO Scale)
| Score (%) | Symptomology (Specific to Auxin Mimics) | Impact on Vegetative Vigor |
| 0 | No visible effects; identical to carrier control. | None |
| 10 - 30 | Slight leaf curling; minor epinasty in new growth. | Mild growth stunting |
| 40 - 60 | Pronounced epinasty (stem twisting); cupped leaves; chlorosis. | Moderate stunting; delayed development |
| 70 - 90 | Severe stem necrosis; ruptured vascular tissue; arrested growth. | Severe damage; no recovery expected |
| 100 | Complete plant death / Total failure to emerge. | Lethal |
Table 2: Quantitative Dose-Response Summary Structure (Example Data Layout)
| Treatment Rate (g a.i./ha) | Dicot Emergence (%) | Dicot Shoot Dry Weight (g) | Dicot Shoot Length (cm) | Monocot Shoot Dry Weight (g) |
| 0 (Control) | > 90% | Baseline (100%) | Baseline (100%) | Baseline (100%) |
| 10 | Data | % of Control | % of Control | % of Control |
| 50 | Data | % of Control | % of Control | % of Control |
| 100 | Data | % of Control | % of Control | % of Control |
| 250 | Data | % of Control | % of Control | % of Control |
| 500 | Data | % of Control | % of Control | % of Control |
| ER50 / GR50 | Calculated | Calculated | Calculated | Calculated (>1000 expected) |
Note: ER50 (Emergence Rate 50% reduction) and GR50 (Growth Rate 50% reduction) are calculated using non-linear regression models (e.g., log-logistic models).
References
-
OECD (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. Organisation for Economic Co-operation and Development. Available at:[Link]
-
OECD (2006). Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals, Section 2. Organisation for Economic Co-operation and Development. Available at:[Link]
-
Biotechnologie BT (2024). OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. Available at:[Link]
-
Ibacon GmbH (2024). OECD 227: Terrestrial Plant Test - Vegetative Vigour Test. Available at:[Link]
Sources
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]
- 4. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 5. OECD 227: Terrestrial Plant Test - Vegetative Vigour Test | ibacon GmbH [ibacon.com]
- 6. eurofins.com [eurofins.com]
Application Note: Cell-Based Assay Protocols for the Evaluation of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Introduction & Scientific Rationale
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a highly lipophilic anilide derivative of the widely used phenoxy herbicide mecoprop (MCPP). In pharmaceutical screening and agrochemical safety profiling, assessing the cellular behavior of phenoxy derivatives is critical. Phenoxy acid herbicides are known to perturb cellular metabolism, induce oxidative stress, and act as synthetic ligands for Peroxisome Proliferator-Activated Receptors (PPARs)—specifically PPARα and PPARγ[1].
The Causality of Structural Modification: Converting the free carboxylic acid of mecoprop into an N-phenylpropanamide (anilide) eliminates the molecule's negative charge at physiological pH and significantly increases its partition coefficient (LogP). While free mecoprop relies heavily on active transport mechanisms (such as Organic Anion Transporters) for cellular influx and efflux, the anilide derivative can passively diffuse across lipid bilayers. This enhanced permeability increases the risk of intracellular accumulation, where the compound may either bind directly to nuclear receptors or undergo hydrolysis by intracellular amidases to release the active free acid[2].
To rigorously evaluate the pharmacokinetic and toxicodynamic profile of this compound, this application note outlines a self-validating triad of cell-based assays: Caco-2 Permeability , HepaRG Hepatotoxicity , and PPARα/γ Transactivation .
Caption: Sequential cell-based screening workflow for mecoprop anilide derivatives.
Expected Quantitative Outcomes (SAR Profiling)
The following table summarizes the expected structure-activity relationship (SAR) shifts when comparing the free acid (Mecoprop) to its anilide derivative across the described assays.
| Compound | Caco-2 Papp ( 10−6 cm/s) | Efflux Ratio (B-A / A-B) | HepaRG IC50 (µM) | PPARγ EC50 (µM) |
| Mecoprop (Free Acid) | < 5.0 (Low) | > 2.0 (Active Efflux) | > 500 | ~ 60.0 |
| Mecoprop Anilide | > 20.0 (High) | ~ 1.0 (Passive Diffusion) | ~ 85.0 | ~ 15.5 |
Note: Data represents predictive SAR modeling based on the lipophilicity and known PPAR binding affinities of phenoxy herbicide derivatives.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Rationale: Due to the high lipophilicity of the N-phenylpropanamide moiety, this assay determines whether the compound achieves high passive transcellular diffusion or if it is a substrate for apical efflux transporters (e.g., P-glycoprotein).
Self-Validating Controls:
-
Integrity: Lucifer Yellow (paracellular marker, rejection must be >99%).
-
Permeability: Propranolol (high permeability control) and Atenolol (low permeability control).
Step-by-Step Methodology:
-
Cell Seeding: Seed Caco-2 cells (ATCC HTB-37) at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 24-well format).
-
Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS. Replace media every 48 hours.
-
Barrier Verification: On day 21, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².
-
Dosing: Wash monolayers with HBSS (pH 7.4). Prepare 10 µM of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in HBSS containing maximum 1% DMSO.
-
A-to-B (Absorption): Add 200 µL of compound solution to the Apical chamber; 600 µL blank HBSS to the Basolateral chamber.
-
B-to-A (Efflux): Add 600 µL of compound solution to the Basolateral chamber; 200 µL blank HBSS to the Apical chamber.
-
-
Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.
-
Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp ) using the equation: Papp=(dQ/dt)/(C0×A) .
Protocol 2: HepaRG Hepatotoxicity and Metabolism Assay
Rationale: Standard HepG2 cells lack functional Cytochrome P450 (CYP) enzymes. Because phenoxy compounds undergo extensive hepatic oxidative metabolism, terminally differentiated HepaRG cells are required to accurately assess metabolite-driven toxicity and intrinsic clearance.
Step-by-Step Methodology:
-
Cell Differentiation: Seed HepaRG cells in 96-well collagen-coated plates. Grow for 14 days in Williams' E medium, followed by 14 days in differentiation medium containing 1.7% DMSO to induce CYP450 and basal nuclear receptor expression.
-
Compound Exposure: Prepare serial dilutions of the mecoprop anilide (0.1 µM to 300 µM) in assay medium (final DMSO < 0.5%). Treat cells for 24h and 72h. Include Chlorpromazine (50 µM) as a positive hepatotoxic control.
-
Multiplex Viability Readout:
-
Add CellTox™ Green Dye (1:1000) directly to the culture to measure primary necrosis (fluorescence at 485Ex/520Em).
-
Subsequently, add CellTiter-Glo® Reagent (v/v) to lyse cells and measure intracellular ATP via luminescence.
-
-
Data Analysis: Normalize luminescence/fluorescence to the vehicle control (0.5% DMSO) and plot dose-response curves to derive the IC50 .
Protocol 3: PPARα/γ Transactivation Reporter Assay
Rationale: Phenoxy herbicides structurally mimic fatty acids and fibrates, acting as synthetic ligands for PPARs[2]. The anilide derivative's enhanced lipophilicity may facilitate deeper penetration into the ligand-binding domain (LBD) of these nuclear receptors.
Caption: Proposed intracellular mechanism of action and PPAR reporter activation by mecoprop anilide.
Step-by-Step Methodology:
-
Transfection: Plate HEK293T cells in 96-well plates at 2×104 cells/well. Co-transfect cells using Lipofectamine 3000 with:
-
A chimeric receptor plasmid (e.g., pGAL4-PPARγ-LBD or pGAL4-PPARα-LBD).
-
A reporter plasmid containing the UAS (Upstream Activating Sequence) linked to Firefly Luciferase.
-
A constitutively active Renilla Luciferase plasmid (internal transfection control).
-
-
Ligand Treatment: 24 hours post-transfection, replace media with serum-free Opti-MEM. Treat cells with mecoprop anilide (0.1 µM to 100 µM).
-
Validation Controls: Use Rosiglitazone (1 µM) as a PPARγ positive control, and GW7647 (1 µM) as a PPARα positive control.
-
-
Dual-Luciferase Readout: After 24 hours of exposure, lyse the cells using Passive Lysis Buffer.
-
Measurement: Sequentially measure Firefly and Renilla luminescence using a microplate reader.
-
Calculation: Calculate the relative light units (RLU) by dividing Firefly signals by Renilla signals. Determine the fold-activation relative to the vehicle control to establish the EC50 .
References
-
Health Canada. "2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document for public consultation." Canada.ca, 2020. URL:[Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). "EVIDENCE ON THE DEVELOPMENTAL AND REPRODUCTIVE TOXICITY OF 2,4-DP." CA.gov, 2001. URL:[Link]
-
Xiang, et al. "Effect of Pesticides on Peroxisome Proliferator-Activated Receptors (PPARs) and Their Association with Obesity and Diabetes." ResearchGate, 2023. URL:[Link]
Sources
How to prepare a stock solution of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
An Application Note and Protocol for the Preparation of Stock Solutions of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, a compound for which detailed public data is limited. By analyzing its constituent chemical moieties—a substituted phenoxy group and an N-phenylpropanamide structure—this guide extrapolates best practices for handling, dissolution, and storage. The protocols herein are designed to ensure the integrity of the compound and the reproducibility of experimental results, emphasizing safety, accuracy, and a self-validating methodology.
Introduction and Compound Analysis
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a complex organic molecule. An initial survey of chemical databases does not yield a specific entry for this compound, which necessitates a chemically-informed approach to its handling. The structure suggests it is a hydrophobic molecule, likely a solid at room temperature, with poor solubility in aqueous solutions.
Accurate preparation of a stock solution is the foundational step for any downstream application, from high-throughput screening to detailed mechanistic studies. Errors in this initial phase, such as incomplete dissolution or compound degradation, can compromise the validity of all subsequent data. This guide, therefore, provides a robust framework for creating a reliable and stable stock solution.
Physicochemical and Safety Profile
Given the absence of a dedicated Safety Data Sheet (SDS), the properties and hazards are inferred from structurally related compounds.
Compound Properties (Predicted)
| Property | Value | Rationale & References |
| Molecular Formula | C₁₆H₁₆ClNO₂ | Derived from the chemical name. |
| Molecular Weight | 289.75 g/mol | Calculated from the molecular formula. This is consistent with similarly structured molecules. |
| Appearance | White to off-white solid | Typical for small molecule amides of this complexity. |
| Aqueous Solubility | Predicted to be low | The presence of multiple aromatic rings and a chloro-substituent contributes to high hydrophobicity.[1] |
| Organic Solubility | Predicted to be soluble in DMSO, DMF, and ethanol | Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are effective for dissolving a wide range of hydrophobic compounds.[2] |
Safety and Handling Precautions
As a precautionary measure, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide should be handled with the care afforded to all novel chemical entities. The following guidelines are based on safety protocols for similar chlorinated aromatic amides.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]
-
Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particles.[3]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]
-
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for biological assays. The key to success with a compound of unknown solubility is to start small and verify dissolution.
Required Materials and Equipment
-
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide powder
-
Anhydrous or ACS Grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE)
Workflow Diagram
Caption: Workflow for preparing a validated stock solution.
Step-by-Step Methodology
Step 1: Calculation of Mass
The first step is to calculate the mass of the compound required to achieve the desired molar concentration. The formula for this calculation is:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]
-
Example for a 10 mM stock in 1 mL of DMSO:
-
Mass (mg) = 10 mM x 1 mL x 289.75 g/mol x (1 mol / 1000 mmol)
-
Mass (mg) = 2.8975 mg
-
Step 2: Weighing the Compound
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 2.90 mg) of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide directly into the tube.
-
Rationale: Weighing directly into the dissolution vessel minimizes material loss during transfers.
-
Step 3: Dissolution
-
Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution from 2.90 mg) to the tube containing the compound.
-
Tightly cap the tube and vortex for 1-2 minutes.
-
Visually inspect the solution against a bright light source. A properly prepared stock solution should be clear and free of any visible particulates.
-
If dissolution is incomplete:
-
Sonicate the tube in a room temperature water bath for 5-10 minutes.[6]
-
Re-vortex and inspect again.
-
If particulates persist, gentle warming (e.g., to 37°C) can be attempted, but this carries a risk of compound degradation.[6]
-
Causality: Sonication uses ultrasonic waves to break apart compound aggregates, increasing the surface area available for interaction with the solvent. This is often more effective and less harsh than prolonged heating.
-
Step 4: Aliquoting and Storage (Self-Validation)
-
Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Rationale: Aliquoting is a critical step to ensure the long-term stability and integrity of the stock solution. It prevents the degradation that can occur with repeated freeze-thaw cycles.[6]
-
-
Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage. Protect from light.
Quality Control and Best Practices
-
Solvent Purity: Always use anhydrous or ACS grade DMSO. Water content can significantly decrease the solubility of hydrophobic compounds.[2]
-
Final DMSO Concentration in Assays: When diluting the stock solution into aqueous assay buffers, be mindful of the final DMSO concentration. Most cell-based assays can tolerate up to 0.5% DMSO, but this should be empirically determined. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.[6]
-
Precipitation upon Dilution: Hydrophobic compounds may precipitate when diluted from a high-concentration organic stock into an aqueous buffer. To mitigate this, add the stock solution to the buffer in a dropwise manner while vortexing to ensure rapid mixing.[1][7]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve. | Insufficient solvent power or compound has very low solubility. | Try a different solvent (e.g., DMF, NMP). Perform a small-scale solubility test first. Increase sonication time. |
| Solution is cloudy after dilution. | Compound has precipitated out of the aqueous buffer. | Re-prepare the working solution by adding the DMSO stock to the buffer slowly while vortexing. Consider using a surfactant like Tween-20 (if compatible with the assay). |
| Inconsistent assay results. | Stock solution degradation due to repeated freeze-thaw cycles. | Discard the old stock and use a fresh, single-use aliquot. Ensure proper storage conditions are met. |
References
-
Winfield Solutions, LLC. (2017). Material Safety Data Sheet: MCPE Phenoxy Herbicide. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- [Author Redacted for Privacy]. (n.d.). Practice Procedures for Making Stock Solution.
-
PubChem. (n.d.). 2-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
precisionFDA. (2025). MDPR. U.S. Food and Drug Administration. Retrieved from [Link]
- Dahlin, J. L., et al. (2015). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Assay and Drug Development Technologies.
-
Dahlin, J. L., Walters, M. A., & Strasser, J. M. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). (2S)-3-(4-Chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. American Chemical Society. Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
-
ChemSynthesis. (2025). N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. Retrieved from [Link]
-
PubMed. (2011). N-(4-Chloro-phenyl-sulfon-yl)-2-methyl-propanamide. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Experimental Design for the Investigation of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Introduction
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a compound belonging to the aryloxyphenoxypropionamide chemical class. This structural motif is present in a range of biologically active molecules, including well-established herbicides that target the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1] The presence of the 4-chloro-2-methylphenoxy group is also characteristic of the widely used phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), which functions as a synthetic auxin.[2] Given these structural similarities, a thorough investigation into the biological activity of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is warranted to elucidate its potential as a novel herbicide, plant growth regulator, or other bioactive agent.
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize and evaluate this compound. The protocols herein are designed to be robust and self-validating, guiding the user from initial physicochemical characterization through to in vitro and in vivo biological evaluation. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific process.
Part 1: Physicochemical Characterization and Analytical Method Development
A fundamental understanding of the physicochemical properties of a compound is a prerequisite for any biological study. This section outlines the protocols for establishing the identity, purity, and key characteristics of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Structural Confirmation and Purity Assessment by NMR and Mass Spectrometry
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the unambiguous confirmation of a molecule's chemical structure and the assessment of its purity.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the expected proton environment.
-
Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample into an HRMS instrument (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the theoretical exact mass.
-
Self-Validation: The combination of NMR and HRMS data provides a high degree of confidence in the structural assignment. The absence of significant impurity peaks in the NMR spectra and a single dominant ion in the mass spectrum are indicative of high purity.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: A validated HPLC method is essential for quantifying the compound in various matrices and for monitoring its stability. A reversed-phase C18 column is a common starting point for molecules with moderate hydrophobicity.[3]
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare unknown samples by dissolving them in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical starting gradient could be 50% A to 95% A over 10 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array detector; 220 nm or 254 nm are common starting points.[3]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Data Presentation:
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at optimal wavelength (e.g., 220 nm or 254 nm) |
Workflow for HPLC Method Development:
Caption: Workflow for HPLC-UV analysis.
Part 2: In Vitro Biological Evaluation
In vitro assays provide a controlled environment to investigate the biological activity of a compound at the cellular and molecular level. The following protocols are designed to assess the potential herbicidal and toxicological properties of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Assessment of Herbicidal Activity
Rationale: Based on its structural similarity to aryloxyphenoxypropionamide herbicides, a primary hypothesis is that the compound inhibits ACCase.[1] A whole-plant assay followed by a specific enzyme inhibition assay can confirm this.
Protocol 2.1.1: Whole-Plant Growth Inhibition Assay
-
Plant Species: Select a susceptible grass species (e.g., Echinochloa crus-galli) and a tolerant broadleaf species (e.g., Brassica napus).
-
Treatment:
-
Grow plants to the 2-3 leaf stage in a controlled environment.
-
Prepare a range of concentrations of the test compound in a suitable solvent with a surfactant.
-
Apply the solutions as a foliar spray. Include a solvent-only control.
-
-
Evaluation:
-
After 14-21 days, visually assess plant health and phytotoxicity.
-
Measure plant biomass (fresh and dry weight).
-
Calculate the GR₅₀ (the concentration that causes a 50% reduction in growth).
-
Protocol 2.1.2: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
-
Enzyme Source: Partially purify ACCase from a susceptible grass species.[1]
-
Assay:
-
Use an assay buffer containing the necessary substrates: Acetyl-CoA, ATP, and radiolabeled NaH¹⁴CO₃.[1]
-
Incubate the enzyme with a range of concentrations of the test compound.
-
Initiate the reaction by adding the substrates.
-
Stop the reaction and measure the incorporation of ¹⁴C into an acid-stable product using a liquid scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).
Toxicological Screening
Rationale: It is crucial to assess the potential toxicity of the compound to non-target organisms. In vitro assays provide a rapid and ethical means of initial toxicological profiling.
Protocol 2.2.1: Cytotoxicity Assay in Mammalian Cells
-
Cell Line: Use a relevant mammalian cell line (e.g., human liver carcinoma cells, HepG2).
-
Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
-
Viability Assessment:
-
Use a colorimetric assay such as the MTT or MTS assay to determine cell viability.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the CC₅₀ value (the concentration that causes 50% cytotoxicity).
Protocol 2.2.2: Genotoxicity Assessment (Ames Test)
-
Rationale: The Ames test is a widely used method to assess the mutagenic potential of a compound.
-
Method:
-
Use several strains of Salmonella typhimurium with mutations in the histidine operon.
-
Expose the bacteria to a range of concentrations of the test compound, with and without metabolic activation (S9 fraction).
-
Plate the bacteria on a histidine-deficient medium.
-
Count the number of revertant colonies after incubation.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Protocol 2.2.3: Mitochondrial Toxicity Assay
Rationale: Some phenoxy herbicides are known to have effects at the mitochondrial level.[4] A submitochondrial particle (SMP) assay can evaluate the compound's effect on oxidative phosphorylation.[4]
-
SMP Preparation: Isolate SMPs from a suitable source (e.g., bovine heart mitochondria).
-
Assay:
-
Measure the rate of NADH oxidation or ATP synthesis in the presence of a range of concentrations of the test compound.
-
Compare the results to known mitochondrial inhibitors and uncouplers.
-
-
Data Analysis: Determine the EC₅₀ value for the inhibition of mitochondrial function.[4]
Proposed In Vitro Testing Cascade:
Caption: Workflow for initial in vivo characterization.
References
-
Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. PubMed. Available from: [Link]
-
Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. ResearchGate. Available from: [Link]
-
In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. Available from: [Link]
-
Biological Remediation of Phenoxy Herbicide-Contaminated Environments. IntechOpen. Available from: [Link]
-
Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. UNLP. Available from: [Link]
-
The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Taylor & Francis Online. Available from: [Link]
-
The Phenoxy Herbicides. Cambridge University Press. Available from: [Link]
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. Available from: [Link]
- NOVEL PROCESS FOR THE PREPARATION OF 2-[4-(2-{4-[1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOL-2-YL]-1-PIPERIDINYL}ETHYL)PHENYL]-2-METHYLPROPANOIC ACID. Google Patents.
-
An automated in vitro dermal absorption procedure: II. Comparative in vivo and in vitro dermal absorption of the herbicide fenoxaprop-ethyl (HOE 33171) in rats. PubMed. Available from: [Link]
-
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available from: [Link]
-
MCPA. Wikipedia. Available from: [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available from: [Link]
-
Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Available from: [Link]
-
Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available from: [Link]
-
HPLC Methods for analysis of MCPA. HELIX Chromatography. Available from: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available from: [Link]
-
Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC. Available from: [Link]
-
(2S)-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-(4-methoxyphenyl)-N-(3-phenoxyphenyl)propanamide. PubChem. Available from: [Link]
-
2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. PubChem. Available from: [Link]
-
Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. PubMed. Available from: [Link]
-
2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. PubMed. Available from: [Link]
-
View MeSH Trace. NIH. Available from: [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Welcome to the technical support guide for the synthesis and optimization of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges in this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your synthesis yield and purity.
Overview of the Synthetic Pathway
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is typically achieved via a two-step sequence. The first step involves the formation of an ether linkage through a Williamson ether synthesis, followed by the formation of an amide bond. Understanding the nuances of each step is critical to achieving a high overall yield.
Caption: General two-step synthetic route.
Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and validated solutions.
FAQ 1: My yield for the Williamson ether synthesis (Step 1) is low. What are the likely causes?
Low yield in this SN2 reaction is a frequent challenge. The primary causes are often related to incomplete reaction, side reactions, or suboptimal reaction conditions.[1]
Causality Analysis:
-
Incomplete Deprotonation: The phenol must be converted to its conjugate base, the more nucleophilic phenoxide, to attack the electrophilic carbon of the alkyl halide. An insufficient amount or inappropriate strength of the base will result in unreacted phenol.
-
Competing Elimination (E2) Reaction: While less common with secondary halides like 2-bromopropanoate, using a sterically hindered or overly strong base can promote an E2 elimination side reaction, reducing the yield of the desired ether.
-
Solvent Effects: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity. Polar aprotic solvents (e.g., Acetonitrile, DMF) are ideal as they solvate the cation of the base but leave the anion free to react.[1]
-
Reaction Temperature: Insufficient temperature can lead to a slow and incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting the Williamson Ether Synthesis.
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ (1.5 - 2.0 eq.) | Mild, inexpensive, and effective. Being anhydrous is critical to avoid side reactions.[2] |
| Solvent | Acetonitrile (dry) | Polar aprotic, facilitates SN2, and has a convenient boiling point for reflux. |
| Temperature | Reflux (~82 °C) | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for visual confirmation of the consumption of the starting phenol. |
FAQ 2: I'm struggling with the amide bond formation (Step 2). Which activation method is superior?
The conversion of the carboxylic acid intermediate to the final amide is the most critical and often challenging step. The two primary methods involve converting the acid to an acyl chloride or using a peptide coupling agent.
Method Comparison:
| Method | Pros | Cons | Best For |
| Acyl Chloride | Highly reactive, often leads to high yields; inexpensive reagents (SOCl₂, Oxalyl Chloride). | Harsh conditions (reflux in SOCl₂), can cause side reactions; acyl chloride can be sensitive to moisture.[3] | Robust substrates; large-scale synthesis where cost is a factor. |
| Coupling Agents (e.g., EDC, HATU) | Mild reaction conditions (often room temp); high chemoselectivity; low risk of racemization for chiral centers. | Reagents are expensive; byproducts can complicate purification. | Sensitive or complex substrates; smaller-scale research applications. |
Causality Analysis & Key Insights:
-
Acyl Chloride Method: The reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride forms a highly electrophilic acyl chloride.[4] This readily reacts with the nucleophilic aniline. A common pitfall is incomplete conversion to the acyl chloride or its hydrolysis back to the acid if moisture is present. The HCl gas generated must be neutralized by a non-nucleophilic base like pyridine or triethylamine (Et₃N) during the reaction with aniline.[5]
-
Coupling Agent Method: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by aniline to form the amide bond. The reaction is clean, but the urea byproduct must be removed during workup (often via an acidic wash).[6]
FAQ 3: My final product is an impure oil and won't crystallize. How can I purify it effectively?
Obtaining a pure, crystalline solid is essential for characterization and subsequent applications. If the product is an oil or a waxy solid, it indicates the presence of impurities that are disrupting the crystal lattice formation.
Purification Strategy:
-
Initial Workup: Ensure the crude product has been thoroughly washed to remove inorganic salts and water-soluble byproducts. An aqueous wash with dilute HCl will remove residual aniline and any basic additives, while a wash with saturated sodium bicarbonate will remove any unreacted carboxylic acid.[5]
-
Recrystallization: This is the most effective method for purifying solid organic compounds.[7] The key is selecting an appropriate solvent system.
-
Single-Solvent Method: Find a solvent that dissolves the compound when hot but not when cold. Ethanol is often a good starting point.[7]
-
Mixed-Solvent Method: Use a pair of miscible solvents, one in which the compound is soluble (e.g., acetone, ethyl acetate) and one in which it is insoluble (e.g., hexane, water).[7] Dissolve the crude product in a minimum amount of the hot "soluble" solvent, then add the "insoluble" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
| Recommended Solvent Systems for Recrystallization |
| Ethanol/Water |
| Acetone/Hexane |
| Ethyl Acetate/Hexane |
| Toluene |
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will separate the product from most impurities.
Detailed Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)propanoate (Step 1)
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and dry acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropanoate (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the phenol spot.[2]
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can often be used in the next step without further purification.
Protocol 2: Amide Formation via the Acyl Chloride Method (Step 2)
-
Hydrolysis: The crude ester from Step 1 is hydrolyzed by refluxing with an excess of 2M NaOH in ethanol/water for 2-4 hours. After cooling, the solution is acidified with concentrated HCl to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, add the 2-(4-chloro-2-methylphenoxy)propanoic acid (1.0 eq.) and thionyl chloride (2.0 eq.). Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 1-2 hours. The evolution of HCl and SO₂ gas will be observed.
-
Cool the mixture and remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is used immediately.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
In a separate flask, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Slowly add the aniline solution to the stirred acyl chloride solution at 0°C.[5]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amide.
-
Purify the crude product by recrystallization as described in FAQ 3.
References
- WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents.
-
Experiment 06 Williamson Ether Synthesis. Williamson Ether Synthesis. URL: [Link]
-
Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed. URL: [Link]
-
Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide - PMC. URL: [Link]
-
Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro- N -(4-methylphenyl)propenamide - ResearchGate. URL: [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. URL: [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. URL: [Link]
-
Design and Optimization of the Single-Stage Continuous Mixed Suspension-Mixed Product Removal Crystallization of 2-Chloro- N-(4-methylphenyl)propenamide - PubMed. URL: [Link]
- WO2015000392A1 - N-(aryl alkyl) aryloxy phenoxy carboxylic acid amide compound and preparation method and application thereof - Google Patents.
-
Synthesis and structural evaluation of new 2-((4-chlorophenoxy) methyl)-n-(arylcarbamothioyl)benzamides | Request PDF - ResearchGate. URL: [Link]
-
Amide Chemistry (Edexcel A Level Chemistry): Revision Note. URL: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. URL: [Link]
-
(PDF) Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity - ResearchGate. URL: [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. URL: [Link]
-
21.7: Chemistry of Amides. URL: [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles - Semantic Scholar. URL: [Link]
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M | Organic Process Research & Development - ACS Publications. URL: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. URL: [Link]
-
Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation - Organic Chemistry Portal. URL: [Link]
-
Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC. URL: [Link]
-
Synthetic strategies toward nefopam: a short review - Arkivoc. URL: [Link]
-
Satisfying recrystallization : r/OrganicChemistry - Reddit. URL: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. URL: [Link]
-
Acute intentional self-poisoning with a herbicide product containing fenoxaprop-P-ethyl, ethoxysulfuron and isoxadifen ethyl. A prospective observational study - PMC. URL: [Link]
Sources
Technical Support Center: Troubleshooting 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide Synthesis & Purification
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide , an amide derivative formed by the coupling of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) and aniline.
Synthesizing this specific molecule presents a trifecta of chemical challenges: the poor nucleophilicity of aniline, the overlapping polarities of the reactants and the target amide, and the high risk of racemization at the α -chiral center of the aryloxypropanoic acid. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your purification workflows.
Process Workflows & Mechanistic Logic
To effectively troubleshoot, we must first understand the logic of the purification workflow and the mechanistic pitfalls of the activation step.
Workflow for the liquid-liquid extraction and purification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Mechanistic relationship showing how HOBt prevents oxazolone-induced racemization during activation.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction with aniline is sluggish, leaving significant unreacted starting materials. How do I remove the unreacted aniline? A: Aniline is an electron-deficient, poor nucleophile compared to aliphatic amines, which inherently slows down the aminolysis of the activated ester[1]. To remove unreacted aniline, perform a rigorous acidic aqueous workup. Washing the organic layer with 1M HCl or 5% citric acid will protonate the aniline, driving it into the aqueous phase[1]. If trace aniline persists or if emulsions form during the acid wash, passing the crude mixture through a Strong Cation Exchange (SCX) column will efficiently trap the basic aniline while allowing the neutral amide to elute[2].
Q2: How do I separate the coupling reagents and unreacted Mecoprop from the target amide? A: The choice of coupling reagent dictates the purification strategy. We strongly recommend using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over DCC. Unlike DCC, which generates a highly insoluble dicyclohexylurea byproduct that clogs columns, EDC generates a water-soluble urea byproduct that is easily removed during the acidic aqueous wash[3]. To remove unreacted Mecoprop (a carboxylic acid) and acidic additives like HOBt, follow the acid wash with a dilute base wash (e.g., saturated NaHCO 3 or 1M Na 2 CO 3 )[1]. This deprotonates the acidic species, partitioning them into the aqueous waste.
Q3: I am observing epimerization of my final product. How can I maintain the stereocenter of Mecoprop? A: Mecoprop possesses an α -chiral center that is highly susceptible to racemization/epimerization during activation. When the carboxylic acid reacts with a carbodiimide, it forms an O-acylisourea intermediate. Because aniline is a slow-reacting nucleophile, this intermediate has time to cyclize into an oxazolone or undergo direct base-catalyzed enolization, both of which lead to racemization[4]. Causality & Solution: You must use a racemization-suppressing additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole)[5]. These additives rapidly react with the O-acylisourea to form an active ester that is stable against oxazolone formation[6]. Additionally, keep the activation temperature low (0 °C) and avoid using excess strong bases like Triethylamine (TEA); use sterically hindered bases like DIPEA only if the aniline is a hydrochloride salt[5].
Q4: Column chromatography is reducing my yield and is difficult due to similar polarities. Are there alternative final purification steps? A: Yes. Amides often crystallize exceptionally well. If chromatographic purification reduces the yield of your target amide, recrystallization is the method of choice[7]. Dissolving the crude product in a minimum amount of hot polar solvent—specifically acetonitrile —and allowing it to slowly cool to room temperature often yields high-purity crystals while leaving trace aniline and byproducts in the mother liquor[7].
Quantitative Data: Purification Method Efficacy
The following table summarizes the expected outcomes of various purification techniques applied to this specific amide coupling workflow.
| Purification Method | Target Impurity Removed | Typical Yield Recovery | Key Advantage | Limitation |
| 1M HCl / Citric Acid Wash | Unreacted Aniline, EDC, DMAP | >90% | Highly scalable; rapid removal of basic species[1]. | Can cause emulsions with certain organic solvents. |
| Sat. NaHCO 3 Wash | Unreacted Mecoprop, HOBt | >90% | Efficiently removes acidic byproducts[1]. | Ineffective against neutral organic impurities. |
| SCX Chromatography | Trace Aniline | 85–95% | Excellent for stubborn basic amines[2]. | Requires specialized solid-phase extraction cartridges. |
| Recrystallization (MeCN) | Trace organic impurities | 70–90% | Yields >99% purity; avoids tedious silica chromatography[7]. | Inevitable yield loss to the mother liquor. |
Standard Operating Procedure: Synthesis & Purification
This self-validating protocol ensures maximum conversion while preserving stereochemical integrity.
Step 1: Activation
-
Dissolve 1.0 equivalent of enantiopure Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to a concentration of 0.2 M.
-
Cool the solution to 0 °C using an ice bath to suppress thermal enolization.
-
Add 1.1 equivalents of HOBt, followed by 1.2 equivalents of EDC-HCl in portions over 10 minutes[3]. Stir for 30 minutes at 0 °C to allow complete formation of the HOBt-ester.
Step 2: Aminolysis 4. Add 1.1 equivalents of Aniline dropwise to the activated mixture. (Note: Because aniline is a free base, additional DIPEA is generally unnecessary and omitting it further reduces the risk of base-catalyzed racemization). 5. Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor completion via TLC or LC-MS[1].
Step 3: Liquid-Liquid Extraction Workup 6. Dilute the reaction mixture with additional EtOAc (10 Vol). 7. Acid Wash: Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove unreacted aniline and the water-soluble EDC-urea byproduct[3],[1]. 8. Base Wash: Wash with saturated aqueous NaHCO 3 (2 x 15 mL) to remove unreacted Mecoprop and HOBt[1]. 9. Brine Wash: Wash with brine (15 mL) to remove residual water and salts. 10. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure[5].
Step 4: Final Purification 11. Suspend the crude 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in a minimum volume of hot acetonitrile[7]. 12. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. 13. Filter the purified amide crystals and wash with a small amount of ice-cold acetonitrile.
References
-
Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]
-
What is the best technique for amide purification? - ResearchGate. Available at: [Link]
-
Looking for some advice for purification of diamide - Reddit (r/Chempros). Available at: [Link]
-
Mechanisms of Epimerization & Racemization Assays - Thieme Connect. Available at:[Link]
Sources
Overcoming solubility issues with 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Welcome to the technical support guide for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound. As a highly lipophilic molecule, achieving and maintaining its solubilization in aqueous systems is critical for successful experimentation. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in aqueous solutions?
A1: Based on its chemical structure, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is predicted to have very low intrinsic aqueous solubility. The molecule possesses multiple lipophilic (hydrophobic) features, including a chlorinated phenoxy group and an N-phenyl group. These bulky, non-polar moieties dominate its physicochemical properties, leading to a strong tendency to partition into organic phases rather than water. For any drug to be absorbed, it must be in a dissolved state at the site of absorption; therefore, overcoming this low solubility is a primary challenge.[1][2]
Q2: What are the recommended starting solvents for preparing a stock solution?
A2: For initial stock solution preparation, we recommend using a water-miscible, polar aprotic organic solvent. The most common and effective choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] These solvents can typically dissolve the compound at high concentrations (e.g., >100 mM). It is crucial to use anhydrous grade solvents to prevent premature precipitation and compound degradation.
Q3: I observed immediate precipitation when I diluted my DMSO stock solution into my aqueous experimental buffer. Why did this happen and how can I prevent it?
A3: This is a common phenomenon known as "crashing out." It occurs because the compound, while soluble in the 100% organic stock solution, is not soluble in the final, predominantly aqueous, buffer. When the stock is added, the local concentration of the organic solvent is rapidly diluted, dropping the compound's solubility below its concentration and causing it to precipitate. To prevent this, you must employ a formulation strategy that enhances the compound's apparent solubility in the final aqueous medium. The troubleshooting guides below provide detailed protocols for this.
Q4: Can I adjust the pH of my buffer to increase the solubility of this compound?
A4: Adjusting the pH is unlikely to have a significant effect on the solubility of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.[4] pH modification is primarily effective for ionizable compounds—weak acids or weak bases—that can be converted into more soluble salt forms.[5][6] This compound features a stable amide (-CONH-) linkage and ether (-O-) linkages, neither of which has a pKa in the typical aqueous pH range (1-14). Therefore, it is considered a neutral compound, and its solubility is largely independent of pH.[7]
Q5: What are the primary strategies for improving the aqueous solubility of a lipophilic, neutral compound like this one?
A5: The main strategies focus on altering the formulation environment to make it more favorable for the hydrophobic compound. These techniques, which are detailed in the troubleshooting section, include:
-
Co-Solvent Systems: Using a mixture of water and a miscible organic solvent to reduce the overall polarity of the solvent system.[8][9]
-
Surfactant-Based Micellar Solubilization: Employing surfactants that form micelles to encapsulate the compound in a hydrophobic core.[10][11][12]
-
Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes that shield the hydrophobic compound from water.[1][13][]
-
Solid Dispersions: Creating a solid-state dispersion of the compound in a hydrophilic carrier to improve its dissolution rate and apparent solubility.[15][16][17]
Troubleshooting Guides & Protocols
This section provides a logical, step-by-step approach to systematically address and overcome the solubility issues of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. We recommend proceeding through these methods in order, as they are arranged from the simplest to the more complex formulation strategies.
Decision Workflow for Solubility Enhancement
Before diving into specific protocols, the following diagram outlines a logical workflow for selecting the appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Guide 1: Co-Solvent System Optimization
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[18] This reduction in polarity lowers the energy penalty required to create a cavity for the non-polar solute, thereby increasing its solubility. This is often the simplest and most direct method for initial screening.[9]
Experimental Protocol: Co-Solvent Screening
-
Prepare Stock Solution: Dissolve 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in 100% anhydrous DMSO to a high concentration (e.g., 200 mM).
-
Prepare Co-Solvent/Buffer Blends: In separate tubes, prepare a series of your final aqueous buffer containing increasing percentages of a co-solvent. Test each co-solvent individually.
-
Co-solvents to test: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), N-methyl-2-pyrrolidone (NMP).[19]
-
Concentrations to test: 5%, 10%, 20%, 30%, 40%, 50% (v/v).
-
-
Spike and Observe: Add a small volume of the DMSO stock solution to each co-solvent/buffer blend to reach your desired final compound concentration. Vortex briefly.
-
Incubate and Assess: Incubate the solutions at the experimental temperature for at least 1 hour. Visually inspect for precipitation (cloudiness, particulates). For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
-
Data Recording: Record your observations in a systematic table.
Data Presentation: Co-Solvent Screening Results
| Co-Solvent | % (v/v) | Visual Observation (1 hr) | Supernatant Conc. (µM) | Comments (e.g., effect on cells/protein) |
| Ethanol | 5% | Clear | ||
| Ethanol | 10% | Clear | Potential for protein denaturation | |
| Ethanol | 20% | Hazy | ||
| PG | 5% | Clear | High viscosity | |
| PG | 10% | Clear | ||
| PG | 20% | Clear | ||
| PEG-400 | 5% | Clear | ||
| PEG-400 | 10% | Clear | ||
| PEG-400 | 20% | Clear |
Trustworthiness Note: Always run a vehicle control (buffer + co-solvent, no compound) to ensure that any observed effects in your assay (e.g., cell toxicity, enzyme inhibition) are due to the compound itself and not the formulation excipients. High concentrations of organic solvents can be detrimental to biological systems.[3]
Guide 2: Surfactant-Mediated (Micellar) Solubilization
Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous solution, thus increasing the apparent solubility of the compound.[8][11][20]
Caption: Diagram of a surfactant micelle encapsulating a drug molecule.
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose non-ionic surfactants, which are generally less disruptive to biological systems.
-
Recommended: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL).[21]
-
-
Prepare Surfactant Solutions: Prepare a series of solutions of each surfactant in your aqueous buffer at concentrations ranging from below to well above their known CMC values (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).
-
Prepare Compound Stock: Create a concentrated stock solution of the compound in a minimal amount of a water-miscible solvent like ethanol or DMSO.
-
Add Compound to Surfactant Solutions: Add the compound stock to the surfactant solutions to achieve the target final concentration. Vortex thoroughly.
-
Equilibrate and Observe: Allow the solutions to equilibrate for at least one hour. Assess solubility visually and/or by HPLC as described in Guide 1.
Trustworthiness Note: Surfactants can interfere with certain biological assays and may exhibit cellular toxicity at higher concentrations.[8] It is critical to determine the lowest effective concentration and to include a surfactant-only vehicle control in all experiments.
Guide 3: Cyclodextrin Inclusion Complexation
Principle of Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[13][22] The poorly soluble compound can be encapsulated within this hydrophobic cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[][23]
Experimental Protocol: Cyclodextrin Complexation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and established safety profile.[23][24]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a concentrated stock solution (e.g., 20-40% w/v).
-
Add Compound: Add the solid, powdered 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously mix the suspension. This can be done by stirring overnight at room temperature or by using sonication for 1-2 hours. The energy input helps drive the compound into the cyclodextrin cavity.
-
Clarify and Sterilize: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining undissolved compound. Collect the clear supernatant.
-
Quantify and Use: Determine the final concentration of the solubilized compound in the supernatant via HPLC-UV. This solution can now be used in your experiments.
Trustworthiness Note: The stoichiometry of the complex (e.g., 1:1, 1:2) can vary. The protocol above creates a saturated solution. If a precise concentration is needed, a phase-solubility diagram should be constructed by adding excess compound to varying concentrations of HP-β-CD and measuring the resulting supernatant concentration.
Guide 4: Solid Dispersion Preparation (Lab Scale)
Principle of Causality: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix.[15][16] This enhances solubility through several mechanisms: reducing the drug's particle size to a molecular level, improving wettability, and, most importantly, converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[25][26][27]
Experimental Protocol: Solvent Evaporation Method
-
Select Carrier: Polyvinylpyrrolidone (PVP K30) or Soluplus® are excellent, commonly used carriers for creating amorphous solid dispersions.[15][28]
-
Dissolve Components: In a suitable round-bottom flask, dissolve both the 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide and the carrier (e.g., in a 1:4 drug-to-carrier weight ratio) in a common volatile organic solvent, such as methanol or acetone. Ensure complete dissolution to achieve a molecular-level dispersion.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator (rotovap) under reduced pressure. This should be done relatively quickly to "trap" the drug in its amorphous state within the carrier matrix.
-
Dry and Collect: Further dry the resulting solid film under a high vacuum for several hours to remove any residual solvent. Scrape the solid dispersion from the flask.
-
Characterize (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Test Dissolution: Assess the dissolution rate of the solid dispersion powder in your aqueous buffer compared to the raw, crystalline compound. The dispersion should dissolve much more rapidly and to a higher concentration.
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
Trustworthiness Note: The physical stability of amorphous systems can be a concern, as they may revert to the more stable crystalline form over time, especially in the presence of heat or humidity.[29][30] It is recommended to prepare solid dispersions fresh or store them in a desiccator.
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (No Date). National Center for Biotechnology Information. Retrieved from [Link]
-
pH Adjustment and Neutralization, the basics. (No Date). Digital Analysis. Retrieved from [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (No Date). Scholars Research Library. Retrieved from [Link]
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Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC. (No Date). National Center for Biotechnology Information. Retrieved from [Link]
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Drug Solubility: Importance and Enhancement Techniques - PMC. (No Date). National Center for Biotechnology Information. Retrieved from [Link]
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MCPA - Wikipedia. (No Date). Wikipedia. Retrieved from [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (No Date). National Center for Biotechnology Information. Retrieved from [Link]
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Co-amorphization of olanzapine for solubility enhancement - PMC. (No Date). National Center for Biotechnology Information. Retrieved from [Link]
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Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31). Roquette. Retrieved from [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (No Date). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
2-(4-chloranylphenoxy)-2-methyl-~{N}-(2-sulfanylethyl)propanamide - PubChem. (No Date). National Center for Biotechnology Information. Retrieved from [Link]
-
Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. (No Date). ResearchGate. Retrieved from [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved from [Link]
-
2-Methyl-4-chlorophenoxyacetic acid - Hazardous Agents | Haz-Map. (No Date). Haz-Map. Retrieved from [Link]
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands. Retrieved from [Link]
-
Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC. (No Date). National Center for Biotechnology Information. Retrieved from [Link]
-
The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). PCCA. Retrieved from [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16). MDPI. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (No Date). Longdom Publishing. Retrieved from [Link]
-
8.11 pH and Solubility | AP Chemistry. (No Date). Fiveable. Retrieved from [Link]
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Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (No Date). ResearchGate. Retrieved from [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. Retrieved from [Link]
-
Pesticides - Fact Sheet for Chlorfenapyr - Environmental Protection Agency (EPA). (No Date). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI. (2022, November 3). MDPI. Retrieved from [Link]
-
Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. (2026, February 9). LinkedIn. Retrieved from [Link]
-
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide - MDPI. (2022, January 17). MDPI. Retrieved from [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (No Date). SciSpace. Retrieved from [Link]
-
What Are Surfactants? Uses, Benefits, and Safety - Musim Mas. (2025, May 14). Musim Mas. Retrieved from [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13). MDPI. Retrieved from [Link]
-
Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen. (2019, December 11). IntechOpen. Retrieved from [Link]
-
Benchmarking the Solubility Enhancement and Storage Stability of Amorphous Drug–Polyelectrolyte Nanoplex against Co-Amorphous Formulation of the Same Drug - PMC. (2022, May 2). National Center for Biotechnology Information. Retrieved from [Link]
-
LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. (No Date). Gattefossé. Retrieved from [Link]
-
Cosolvent - Wikipedia. (No Date). Wikipedia. Retrieved from [Link]
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - MDPI. (2018, July 19). MDPI. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems - IJIRT. (No Date). International Journal of Innovative Research in Technology. Retrieved from [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (No Date). National Center for Biotechnology Information. Retrieved from [Link]
-
A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug - Austin Publishing Group. (2020, August 26). Austin Publishing Group. Retrieved from [Link]
-
A recent overview of surfactant–drug interactions and their importance - RSC Publishing. (2023, June 12). RSC Publishing. Retrieved from [Link]
-
PH adjustment: Significance and symbolism. (2026, January 7). Iere.org. Retrieved from [Link]
-
Technique to Formulation of Amorphous Drug - Research Journal of Pharmaceutical Dosage Forms and Technology. (2025, November 3). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 6. wjbphs.com [wjbphs.com]
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- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 11. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 12. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japer.in [japer.in]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections | MDPI [mdpi.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. ijirt.org [ijirt.org]
- 21. pharmtech.com [pharmtech.com]
- 22. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 23. mdpi.com [mdpi.com]
- 24. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen [intechopen.com]
- 25. Co-amorphization of olanzapine for solubility enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. seppic.com [seppic.com]
- 27. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery [mdpi.com]
- 28. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Welcome to the technical support center for the synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development and related fields. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify and mitigate the formation of byproducts during your synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide?
A1: There are two main synthetic strategies for this molecule:
-
Route A: Amide Bond Formation. This involves the reaction of 2-(4-chloro-2-methylphenoxy)propanoic acid with aniline. This is a common and often preferred route, typically employing a coupling agent to facilitate the formation of the amide bond.
-
Route B: Williamson Ether Synthesis. This route involves the reaction of 4-chloro-2-methylphenol with a pre-formed 2-chloro-N-phenylpropanamide. While feasible, this route can present its own set of challenges, including potential side reactions on the phenol.
Q2: What are the most common byproducts I should be aware of?
A2: The byproduct profile depends heavily on the chosen synthetic route. For Route A, common byproducts include unreacted starting materials, byproducts from the coupling agent, and potentially diacylated aniline. For Route B, you might encounter byproducts from the elimination of HCl from 2-chloro-N-phenylpropanamide, as well as C-alkylation of the phenol.
Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, especially for identifying minor byproducts, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What is the best purification method for the final product?
A4: Recrystallization is often a suitable method for purifying the final product, provided a suitable solvent system can be identified. If recrystallization is ineffective at removing certain impurities, column chromatography on silica gel is a more rigorous purification technique.
Troubleshooting Guide: Identifying and Mitigating Synthesis Byproducts
This section provides a detailed breakdown of potential issues and their solutions for the two primary synthetic routes.
Route A: Amide Bond Formation from 2-(4-chloro-2-methylphenoxy)propanoic acid and Aniline
This is a widely used method for forming amide bonds. However, several side reactions can lead to the formation of impurities.
Diagram of Synthetic Pathway and Potential Byproducts (Route A)
Caption: Synthetic pathway for Route A with potential byproduct formation points.
Potential Issues and Solutions (Route A)
| Observed Issue | Potential Cause | Troubleshooting and Mitigation Strategies |
| Presence of a higher molecular weight byproduct | Diacylation of Aniline: If an excess of the activated carboxylic acid is present, it can react with the newly formed amide to give a diacylated product. | Use a 1:1 stoichiometric ratio of the carboxylic acid and aniline. Add the activated carboxylic acid slowly to the aniline solution to avoid localized high concentrations. |
| Insoluble white precipitate in the reaction mixture | Urea Byproduct: If using a carbodiimide coupling agent like DCC or EDC, a urea byproduct will be formed. | This is an expected byproduct. It can be removed by filtration at the end of the reaction. |
| Unreacted starting materials in the final product | Incomplete reaction: The coupling reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated coupling agent. | Monitor the reaction by TLC until one of the starting materials is consumed. Ensure the coupling agent is fresh and active. Consider increasing the reaction temperature. |
| Presence of a byproduct with a mass corresponding to the anhydride of the starting carboxylic acid | Self-condensation of the carboxylic acid: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. | This is more likely to occur if the aniline is not added promptly after the activation of the carboxylic acid. Ensure efficient mixing and prompt addition of the aniline. |
Route B: Williamson Ether Synthesis
This route involves the formation of an ether linkage between 4-chloro-2-methylphenol and 2-chloro-N-phenylpropanamide.
Diagram of Synthetic Pathway and Potential Byproducts (Route B)
Caption: Synthetic pathway for Route B illustrating potential side reactions.
Potential Issues and Solutions (Route B)
| Observed Issue | Potential Cause | Troubleshooting and Mitigation Strategies |
| Presence of a byproduct with a lower molecular weight than the starting amide | Elimination Reaction: The base can promote the E2 elimination of HCl from 2-chloro-N-phenylpropanamide to form N-phenyl-2-propenamide.[1] | Use a milder base such as potassium carbonate instead of stronger bases like sodium hydride. Maintain a moderate reaction temperature, as higher temperatures favor elimination. |
| Isomeric byproduct detected by NMR and MS | C-Alkylation of the Phenol: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (ortho or para to the hydroxyl group) in addition to the desired O-alkylation.[1] | The use of polar aprotic solvents like DMF or acetonitrile can favor O-alkylation. The choice of counter-ion can also influence the regioselectivity. |
| Low conversion of starting materials | Insufficiently strong base or poor solubility: The phenol may not be fully deprotonated, or the reactants may not be sufficiently soluble in the chosen solvent. | Ensure the base is strong enough to deprotonate the phenol. Consider using a phase-transfer catalyst to improve the reaction rate in a two-phase system. |
Experimental Protocol: Identification of Byproducts by HPLC-MS
This protocol provides a general method for the analysis of the reaction mixture to identify the main product and potential byproducts.
Objective: To separate and identify 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide and its potential synthesis byproducts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Materials:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reaction mixture sample
-
Standards of starting materials (if available)
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot with a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
Data Analysis:
-
Identify the peak corresponding to the product by its expected retention time and mass-to-charge ratio (m/z).
-
Analyze the mass spectra of any other significant peaks to identify potential byproducts. Compare the observed m/z values with the calculated molecular weights of the suspected byproducts listed in the troubleshooting tables.
-
If available, inject standards of the starting materials to confirm their retention times.
-
Diagram of Analytical Workflow
Caption: Workflow for the analytical identification of synthesis byproducts.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Stellner, K., et al. (1983). Mephosfolan and its impurities. Journal of Agricultural and Food Chemistry, 31(4), 757-762.
- Impurities in new drug substances Q3A(R2). (2006).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Sources
Technical Support Center: Stability Optimization for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter stability challenges when working with complex aryloxypropanoic acid derivatives. 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is an anilide derivative of the well-known phenoxy herbicide Mecoprop (MCPP).
While the amide bond provides a degree of structural rigidity compared to ester analogs, this specific molecule possesses three distinct chemical vulnerabilities: the chiral α -carbon adjacent to the carbonyl, the amide linkage itself, and the photolabile phenoxy-ether moiety. This guide provides field-proven troubleshooting insights and self-validating protocols to ensure the integrity of your compound during synthesis, formulation, and biological evaluation.
Part 1: Troubleshooting FAQs
Q1: Loss of Enantiomeric Purity (Racemization)
Issue: My assays require the pure (R)-enantiomer, but over a 48-hour incubation, I detect significant amounts of the (S)-enantiomer. Why is this happening?
Causality & Solution: The α -proton in 2-aryloxypropanamides is relatively acidic due to the electron-withdrawing nature of the adjacent carbonyl and the inductive effect of the phenoxy ether oxygen. Under slightly basic conditions (pH > 7.5), the molecule undergoes reversible deprotonation, forming a planar enolate intermediate. Upon reprotonation, stereochemical information is lost, leading to racemization. This phenomenon is well-documented in α -substituted carboxylic acids and their derivatives .
-
Actionable Fix: Maintain your formulation and assay buffers at a slightly acidic to neutral pH (5.5–6.5). If basic conditions are unavoidable for solubility, use sterically hindered buffers (e.g., HEPES) rather than primary amines or hydroxide-based pH adjusters, which can act as stronger bases and nucleophiles.
Q2: Chemical Hydrolysis in Aqueous Media
Issue: I am observing a steady decrease in intact compound concentration during long-term storage in aqueous buffers, accompanied by the appearance of aniline. What is causing this?
Causality & Solution: You are observing chemical hydrolysis of the amide bond. While amides are generally highly stable—with spontaneous hydrolysis half-lives in neutral water estimated at over 200 years —the presence of the electronegative 2-aryloxy substituent increases the electrophilicity of the carbonyl carbon. At pH < 4.0, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen. At pH > 8.0, base-catalyzed hydrolysis occurs via direct nucleophilic attack by hydroxide ions on the carbonyl carbon.
-
Actionable Fix: Formulate stock solutions in anhydrous organic solvents (e.g., DMSO or acetonitrile) and store them at -20°C. For aqueous working solutions, the pH-rate profile of similar amides dictates that maximum stability is achieved near pH 6.0.
Q3: Photodegradation During Benchtop Handling
Issue: My stock solutions degrade rapidly when left on the benchtop, even in neutral pH. Is this compound light-sensitive?
Causality & Solution: Yes. The 2-(4-chloro-2-methylphenoxy) moiety strongly absorbs UV light (absorption maxima typically between 280–290 nm). Exposure to ambient laboratory light, particularly sunlight or fluorescent lights with UV components, induces direct photolysis. The primary photodegradation pathways for mecoprop derivatives involve homolytic cleavage of the ether bond (yielding 4-chloro-o-cresol) or dehalogenation of the aromatic ring .
-
Actionable Fix: Implement actinic shielding. Handle all solutions under yellow light or in low-light conditions. Store all vials in amber glass containers and wrap reaction vessels in aluminum foil during extended incubations.
Part 2: Stability Matrix & Data Presentation
To rapidly diagnose stability issues, consult the quantitative stability matrix below, which summarizes the degradation pathways, environmental triggers, and expected half-lives under unmitigated conditions.
| Degradation Pathway | Primary Trigger | Optimal Stability Range | Estimated Half-Life (Unmitigated) | Preventative Strategy |
| Amide Hydrolysis | pH < 4.0 or pH > 8.0 | pH 5.5 – 6.5 | < 72 hours (at pH 10, 37°C) | Formulate in anhydrous DMSO; buffer aqueous assays to pH 6.0. |
| Racemization | pH > 7.5 (Base catalysis) | pH < 7.0 | < 24 hours (at pH 8.5, 37°C) | Avoid primary amine buffers; use sterically hindered buffers. |
| Photocleavage | UV Light (< 300 nm) | Complete Darkness | < 4 hours (Direct UV exposure) | Use amber glassware; implement actinic shielding. |
| Oxidation | Transition metals, ROS | Degassed environments | > 6 months (Benchtop) | Purge headspace with Argon; add EDTA if metals are present. |
Part 3: Visualizing the Degradation Logic
The following diagram maps the logical relationship between environmental stressors, the specific degradation pathways they trigger, and the corresponding mitigation strategies.
Figure 1: Degradation pathways of Mecoprop anilide and corresponding mitigation strategies.
Part 4: Experimental Protocols
To ensure trustworthiness in your data, every protocol must be a self-validating system. Implementing the following methodologies will secure your compound's stability and validate your analytical detection methods.
Protocol A: Preparation of Ultra-Stable Stock Solutions
This protocol utilizes anhydrous conditions and inert atmospheres to eliminate hydrolytic and oxidative degradation vectors.
-
Weighing: Accurately weigh 10.0 mg of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide into a pre-tared, amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous, HPLC-grade DMSO to create a ~34.5 mM stock solution.
-
Causality: Anhydrous DMSO prevents hydrolytic cleavage of the amide bond, while the amber vial immediately halts UV-induced radical formation.
-
-
Homogenization: Vortex the solution for 30 seconds until complete dissolution is achieved. Do not use ultrasonic baths, as localized heating can induce premature degradation.
-
Aliquot & Purge: Aliquot the solution into single-use 50 µL volumes in opaque microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing.
-
Causality: Removing oxygen prevents oxidative degradation pathways catalyzed by trace transition metals.
-
-
Storage: Store all aliquots at -20°C or -80°C. Thaw a tube only once immediately prior to use, and discard any remaining volume to prevent freeze-thaw stress.
Protocol B: Forced Degradation Profiling (Stress Testing)
Before running biological assays, you must validate that your HPLC-UV/MS method is "stability-indicating" (i.e., it can separate the intact parent compound from its degradation products).
-
Acid Stress: Mix 100 µL of the DMSO stock with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. (Validates detection of amide hydrolysis products: mecoprop and aniline).
-
Base Stress: Mix 100 µL of the DMSO stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. (Validates detection of racemization and base-catalyzed hydrolysis).
-
Photolytic Stress: Place 1 mL of a 1 mM aqueous solution (in a clear quartz cuvette) under a UV lamp (254 nm) for 4 hours. (Validates detection of ether cleavage and dehalogenation products).
-
Analysis: Neutralize the acid and base samples. Analyze all stressed samples via chiral LC-MS to quantify the ratio of intact (R)/(S) enantiomers and map the retention times of all degradation peaks.
References
-
Title: Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Amide Bond Activation of Biological Molecules Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation Source: SPIE Digital Library URL: [Link]
Technical Support Center: Refining HPLC Separation of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide Isomers
Welcome to the technical support center dedicated to the challenging task of separating 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, scientifically-grounded solutions to common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of these compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Poor or No Resolution of Isomers
You're injecting your sample, but the chromatogram shows a single peak or poorly resolved humps where you expect distinct isomer peaks.
Probable Causes:
-
Inappropriate Column Chemistry: The most common reason for poor resolution of stereoisomers is the use of a standard achiral column (like a C18) which lacks the specific interactions needed for chiral recognition.[1] The subtle structural differences between isomers require a chiral stationary phase (CSP) to achieve separation.[2]
-
Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analytes and the chiral stationary phase. An incorrect solvent ratio or the absence of a suitable modifier can fail to produce the necessary selectivity.[3]
-
Incorrect Elution Mode: Using a reversed-phase setup when a normal-phase or polar organic mode is more suitable for your chosen CSP and analyte can lead to no separation.
Solutions:
-
Select an Appropriate Chiral Stationary Phase (CSP):
-
Polysaccharide-Based CSPs: These are the most versatile and widely used for chiral separations.[3] Consider columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate).[4][5] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for separating a wide range of chiral compounds, including aryloxyphenoxy-propionate herbicides.[3][6]
-
Cyclodextrin-Based CSPs: Permethyl-β-cyclodextrin columns have also shown success in separating aryloxyphenoxy-propionate herbicides under reversed-phase conditions.[6]
-
-
Optimize the Mobile Phase:
-
Normal-Phase Elution: For polysaccharide-based CSPs, a common starting point is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol.[4]
-
Mobile Phase Additives: The addition of small amounts of an acidic or basic additive can significantly impact selectivity.[3][7] For acidic compounds, adding a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[7] Conversely, for basic compounds, an additive like diethylamine (DEA) can be beneficial.[7]
-
Polar Organic Mode: This mode utilizes polar organic solvents like methanol or acetonitrile and can be effective with certain polysaccharide-based CSPs.[8]
-
-
Systematic Method Development:
-
Begin with a screening of different CSPs and mobile phase compositions.
-
Once partial separation is observed, systematically adjust the ratio of the mobile phase components to fine-tune the resolution.[9]
-
Issue 2: Peak Tailing or Asymmetry
Your peaks are not symmetrical, exhibiting a "tail" that can compromise integration and quantification.
Probable Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanols, can cause peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[10]
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in mixed ionization states and peak tailing.
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Agent: For acidic analytes exhibiting tailing on a silica-based CSP, adding a small amount of a stronger acid to the mobile phase can help to saturate the active sites.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionization state.
-
-
Reduce Sample Concentration:
-
Prepare a more dilute sample and reinject. If peak shape improves, the original sample was likely too concentrated.
-
-
Use a High-Quality, End-Capped Column:
-
Modern, well-end-capped columns have fewer free silanol groups, minimizing secondary interactions.[1]
-
-
Employ a Guard Column:
-
A guard column can help protect the analytical column from strongly retained impurities in the sample matrix that might cause peak distortion.[1]
-
Issue 3: Drifting Retention Times
You observe that the time it takes for your isomers to elute changes between injections, making your results not reproducible.
Probable Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[1]
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or temperature fluctuations.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.[6]
Solutions:
-
Ensure Proper Equilibration:
-
Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and ensure a stable baseline.
-
-
Prepare Fresh Mobile Phase:
-
Prepare fresh mobile phase daily and keep it covered to minimize evaporation.[9]
-
-
Use a Column Oven:
-
Maintain a constant and controlled column temperature using a column oven.[9] This will improve the reproducibility of retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the HPLC separation of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide isomers?
A1: The separation relies on the differential interaction of the isomers with a chiral stationary phase (CSP).[2] These isomers, being stereoisomers, have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. A CSP creates a chiral environment within the column, allowing for transient diastereomeric complexes to form between the isomers and the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.
Q2: How does temperature affect the separation of these isomers?
A2: Temperature is a critical parameter in HPLC that can significantly influence selectivity.[6] For the chiral separation of aryloxyphenoxy-propionate herbicides, it has been observed that retention factors and selectivity factors generally decrease with increasing temperature when using alcohol/water mobile phases.[6] Therefore, it is often beneficial to screen different column temperatures (e.g., 15°C, 25°C, 40°C) during method development to find the optimal balance between resolution and analysis time.[11]
Q3: Can I use a standard reversed-phase C18 column for this separation?
A3: While a standard C18 column is excellent for separating compounds based on hydrophobicity, it is generally not suitable for resolving stereoisomers like those of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.[1][9] These isomers have very similar physical and chemical properties in an achiral environment. A chiral stationary phase is typically required to achieve the necessary selectivity for their separation.[1]
Q4: What are the advantages of using polysaccharide-based chiral stationary phases?
A4: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly popular due to their broad enantioselectivity for a wide variety of chiral compounds.[3][8] They offer multiple types of chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which increases the likelihood of successfully separating a given pair of enantiomers or diastereomers.[3]
Q5: What is the role of a mobile phase additive, and how do I choose one?
A5: Mobile phase additives can significantly improve peak shape and selectivity in chiral separations.[3][12] They can act by masking residual silanol groups on the stationary phase, modifying the ionization state of the analyte, or altering the interaction between the analyte and the CSP.[1][7] The choice of additive depends on the nature of your analyte. For acidic compounds, a small amount of an acid like TFA or formic acid is often used. For basic compounds, a basic additive like DEA or triethylamine (TEA) is typically employed.[7]
Experimental Protocols & Data
Table 1: Example Starting Conditions for Method Development
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP | Permethyl-β-cyclodextrin based CSP |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Workflow for Troubleshooting Poor Resolution
The following diagram outlines a logical workflow for troubleshooting poor separation of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide isomers.
Caption: A logical workflow for troubleshooting poor HPLC isomer separation.
References
-
Altria, K. D., & Cherkaoui, S. (2017). Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cyclodextrin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity. Electrophoresis, 38(15), 1948–1955. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Singh, S. B., et al. (2020). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
Ilisz, I., & Aranyi, A. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Ilisz, I., & Aranyi, A. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. PubMed. [Link]
-
Pérez-Fernández, V., et al. (2011). Direct chiral liquid chromatography determination of aryloxyphenoxypropionic herbicides in soil: deconvolution tools for peak processing. PubMed. [Link]
-
Wang, Y., & Wenslow, R. M. (2004). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Rissato, S. R., et al. (2004). Mobile phase optimization for the separation of some herbicide samples using HPLC. ResearchGate. [Link]
-
Zhang, Y., et al. (2015). Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Analytical Methods. [Link]
-
Anonymous. (2023). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. International Journal of Scientific and Research Publications. [Link]
-
HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI Blog. [Link]
-
Chankvetadze, B., et al. (2002). Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases using polar organic mobile phases. PubMed. [Link]
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. [Link]
-
Shehzad, F. N. (2019). determination of aryloxyphenoxy propionate group of herbicides using hplc in food samples. ResearchGate. [Link]
-
Advanced Materials Technology. (n.d.). Pesticides Separation on HALO 90Å Biphenyl. Advanced Materials Technology. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. SIELC Technologies. [Link]
-
MDPI. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]
-
Journal of the Chemical Society of Pakistan. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. [Link]
-
Singh, S. B., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
-
ResearchGate. (2020). Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of TFA (0.01%) in methanol. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases using polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Direct chiral liquid chromatography determination of aryloxyphenoxypropionic herbicides in soil: deconvolution tools for peak processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing sterically hindered, epimerization-prone amides often presents significant bottleneck issues.
The target molecule, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide , is derived from the coupling of Mecoprop (a chiral α-aryloxypropanoic acid) and aniline. This synthesis bridges two historically difficult functional groups: a carboxylic acid highly susceptible to base-catalyzed racemization, and an aromatic amine with severely attenuated nucleophilicity[1].
This guide is engineered to provide you with self-validating protocols, mechanistic troubleshooting, and data-driven solutions to ensure high-yield, enantiopure synthesis.
Part 1: Mechanistic Workflows & Validated Protocols
Understanding the causal relationship between your reagents and the molecular intermediates is the first step in preventing synthetic failures. Below is the logical mapping of the two primary synthetic pathways and their associated pitfalls.
Figure 1: Synthetic pathways for Mecoprop amidation and associated mechanistic pitfalls.
The Gold-Standard Protocol: EDC·HCl / HOAt Coupling
To bypass the instability of acyl chlorides, we recommend an active ester approach. This protocol is designed as a self-validating system , where the chemical properties of the reagents dictate a flawless purification during the workup phase.
Reagents: Mecoprop (1.0 eq), Aniline (1.1 eq), EDC·HCl (1.2 eq), HOAt (1.2 eq), N-methylmorpholine (NMM) (3.0 eq), anhydrous DMF (0.2 M).
-
Pre-Activation: Dissolve Mecoprop and HOAt in anhydrous DMF under an inert N₂ atmosphere. Cool to 0°C, then add EDC·HCl. Stir for 30 minutes.
-
Causality: Pre-activating the acid with HOAt before introducing the amine prevents the weakly nucleophilic aniline from competing for the highly reactive O-acylisourea intermediate, which would otherwise degrade into unreactive guanidinium byproducts.
-
-
Coupling: Add aniline, followed by the dropwise addition of NMM. Warm to room temperature and stir for 4-6 hours.
-
Causality: NMM (pKa ~7.38) is basic enough to neutralize the HCl salts of EDC and aniline, but weak enough to prevent the deprotonation of the Mecoprop α-carbon, effectively suppressing epimerization[2].
-
-
Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and perform the following sequential washes:
-
1M HCl Wash (3x): Selectively protonates unreacted aniline and NMM, driving them into the aqueous phase alongside the water-soluble EDC-urea byproduct[3][4].
-
Sat. NaHCO₃ Wash (3x): Deprotonates any unreacted Mecoprop and HOAt, extracting them into the aqueous layer.
-
Validation Step: Analyze the organic layer via TLC (Hexane:EtOAc 7:3). The absence of baseline spots confirms the complete removal of coupling reagents and starting materials, leaving only the pure amide in the organic phase. Dry over Na₂SO₄ and concentrate.
-
Part 2: Troubleshooting FAQs
Q: My final product is completely racemized (loss of enantiomeric excess). What caused this? A: Mecoprop possesses an aryloxy group at the α-carbon, which inductively withdraws electron density and significantly increases the acidity of the α-proton. When you activate the carboxylic acid, this proton becomes highly susceptible to abstraction by strong bases like Triethylamine (TEA, pKa ~10.75)[2]. This abstraction forms a planar enolate intermediate. Upon subsequent reaction with aniline, the stereocenter is re-established as a racemic (R/S) mixture[4]. Solution: Switch to a milder base like NMM and use HOAt as an additive. HOAt accelerates the aminolysis step via neighboring-group participation, kinetically outcompeting the slower enolization side-reaction.
Figure 2: Base-catalyzed epimerization pathway via enolate formation during amide coupling.
Q: The reaction stalls with unreacted Mecoprop remaining. Why isn't the aniline coupling efficiently? A: Aniline is a significantly weaker nucleophile than aliphatic amines because its nitrogen lone pair is delocalized into the aromatic π-system[1][5]. If you use standard DCC/HOBt, the active ester may hydrolyze back to the acid before aniline can successfully attack. Solution: Utilize highly reactive coupling additives like HOAt or uronium-based reagents like HATU, which are specifically designed to force the coupling of sterically hindered or electronically deactivated amines.
Q: I used the Acyl Chloride route (SOCl₂) and got multiple impurities. How do I fix this? A: Acyl chlorides of α-aryloxy acids are highly unstable. They are prone to rapid hydrolysis from trace moisture and can form ketenes in the presence of organic bases[5]. Furthermore, neutralizing the HCl byproduct requires either two equivalents of aniline or a strong tertiary amine, both of which exacerbate side reactions[3]. Solution: If the acyl chloride route is mandatory, use strictly anhydrous conditions and a biphasic Schotten-Baumann setup (aqueous NaOH / DCM). The aqueous base acts as an acid sink without requiring organic bases that promote epimerization or ketene formation.
Part 3: Data Center & Quantitative Comparisons
Table 1: Comparison of Coupling Reagents for Mecoprop-Aniline Amidation
Selecting the right reagent system is a balance between yield, stereochemical integrity, and ease of purification.
| Reagent System | Recommended Base | Typical Yield | Epimerization Risk | Byproduct Removal |
| SOCl₂ (Acyl Chloride) | TEA / Excess Aniline | Low-Moderate | Very High | Requires careful aqueous washes |
| DCC / HOBt | TEA | Moderate | High | Difficult (DCU is insoluble in water) |
| EDC·HCl / HOAt | NMM | High | Low | Easy (Water-soluble byproducts) |
| HATU | DIPEA | Very High | Moderate | Moderate (Requires basic wash) |
Table 2: Diagnostic Workup Washes (Self-Validating System)
A properly designed workup eliminates the need for column chromatography. Below is the chemical causality behind each wash step in the recommended protocol.
| Wash Solution | Target Impurity Removed | Chemical Mechanism (Self-Validation) |
| 1M HCl (Aqueous) | Aniline, NMM, EDC-Urea | Protonates amines to form water-soluble ammonium salts, forcing them out of the organic phase. |
| Sat. NaHCO₃ (Aqueous) | Mecoprop, HOAt | Deprotonates unreacted acids/phenols to form water-soluble sodium salts. |
| Brine (Aqueous) | Residual Water in Organic | Osmotic extraction of water from the organic phase, preparing it for sodium sulfate drying. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]
-
Fray, M. J. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 91(1), 136-140.[Link]
Sources
Scaling up the synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Welcome to the Technical Support Center for API Scale-Up & Process Chemistry . This portal is specifically designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (the aniline amide of Mecoprop, or MCPP).
Below, you will find our comprehensive knowledge base, troubleshooting FAQs, self-validating standard operating procedures (SOPs), and quantitative process data.
🔬 Knowledge Base & Troubleshooting FAQs
Q1: Why is my yield consistently low (40-60%) when using standard carbodiimide coupling agents like EDC/HOBt or DCC/DMAP for this specific amidation? The Causality: Aniline is a notoriously poor nucleophile because its nitrogen lone pair is delocalized into the aromatic π -system. When Mecoprop is activated by a carbodiimide (e.g., EDC), it forms an highly reactive O-acylisourea intermediate. Because the nucleophilic attack by aniline is exceptionally slow, the O-acylisourea has ample time to undergo an irreversible intramolecular O-to-N acyl shift. This side reaction forms a stable, inactive N-acylurea byproduct, consuming your starting material and severely depressing the yield. For large-scale amidations of anilines, converting the acid to an acid chloride or using T3P (Propylphosphonic anhydride) is chemically superior and avoids this pathway[1].
Q2: We are scaling up the synthesis using enantiopure (R)-Mecoprop (Mecoprop-P), but our final amide is partially racemized. What is the mechanism of this epimerization, and how do we stop it? The Causality: Mecoprop is an α -aryloxy carboxylic acid. The electron-withdrawing nature of the aryloxy group makes the α -proton relatively acidic. When you convert Mecoprop to an acid chloride in the presence of a homogeneous organic base (like Triethylamine or DMAP), the base abstracts the α -proton. This eliminates the activating group to form a planar, achiral ketene intermediate . When aniline attacks this planar ketene, it does so from both faces, yielding a racemic (R/S) product[1]. The Solution: To prevent this, you must limit the contact between the activated acid and the base. Use a biphasic Schotten-Baumann system where an inorganic base (e.g., K3PO4 ) resides in the aqueous phase, or utilize T3P with a mild base like N-methylmorpholine (NMM), which heavily favors stereoretention.
Q3: We want to avoid highly toxic or sensitizing reagents on a pilot-plant scale. What is the most cost-effective and sustainable method? The Causality: The traditional acid chloride route (using SOCl2 ) is highly scalable and inexpensive, but managing the generated HCl without causing epimerization is challenging. Recent process chemistry advancements demonstrate that running the acid chloride amidation in an aqueous micellar system using a surfactant like TPGS-750-M provides an exceptionally green, scalable, and chromatography-free process. The surfactant creates nanomicelles that protect the acid chloride from bulk water hydrolysis while facilitating rapid reaction with aniline[2].
📊 Process Workflows & Mechanistic Pathways
Figure 1: Scalable workflow for the amidation of Mecoprop with aniline.
Figure 2: Mechanistic pathways illustrating the risk of racemization vs. stereoretentive coupling.
📈 Quantitative Data Center
The following table summarizes the key metrics for selecting a scale-up pathway based on empirical process chemistry data.
| Process Parameter | Acid Chloride (Biphasic) | T3P / NMM | EDC / HOBt (Avoid) |
| Typical Isolated Yield | 85–92% | 90–95% | 40–60% |
| Epimerization Risk | Moderate (Requires strict pH control) | Very Low | High |
| Reagent Cost | Low ($) | Moderate ( ) | High ( $) |
| Scalability | Excellent (1000+ kg scale) | Excellent (100–500 kg scale) | Poor (Sensitizer, N-acylurea) |
| Byproduct Removal | Aqueous wash (Inorganic salts) | Aqueous wash (Water-soluble) | Difficult (Chromatography needed) |
⚙️ Standard Operating Procedures (SOPs)
Protocol A: Biphasic Acid Chloride Amidation (Cost-Optimized for >100 kg Scale)
This protocol utilizes a self-validating biphasic system to prevent ketene-induced racemization by isolating the organic acid chloride from the aqueous base.
-
Activation: Charge a glass-lined reactor with (R)-Mecoprop (1.0 equiv) and Toluene (5 vol). Add a catalytic amount of DMF (0.01 equiv). Heat to 40°C and dose in Thionyl Chloride ( SOCl2 , 1.1 equiv) dropwise.
-
In-Process Control (IPC) 1: Stir until gas evolution ceases. Quench a 1 mL aliquot in Methanol and analyze via HPLC. The reaction is complete when >99% of the MCPP is detected as the methyl ester.
-
Concentration: Distill off excess SOCl2 and Toluene under vacuum to yield the neat acid chloride. Dissolve the residue in 2-Methyltetrahydrofuran (2-MeTHF, 4 vol).
-
Biphasic Coupling: In a separate reactor, prepare a solution of Aniline (1.05 equiv) and K3PO4 (1.5 equiv) in Water (5 vol). Cool to 0–5°C.
-
Dosing: Slowly dose the 2-MeTHF acid chloride solution into the aqueous aniline mixture, maintaining the internal temperature below 10°C with vigorous agitation (>250 rpm to ensure phase mixing).
-
Workup & IPC 2: Stop agitation and allow phases to separate. Discard the aqueous layer. Wash the organic layer with 1M HCl (to purge unreacted aniline) followed by brine. Analyze the organic layer via Chiral HPLC to confirm enantiomeric excess (ee > 98%).
-
Isolation: Concentrate the organic layer and crystallize the product from Ethanol/Water.
Protocol B: T3P-Mediated Amidation (Stereo-Optimized for High-Value APIs)
This protocol utilizes Propylphosphonic anhydride (T3P) to guarantee stereochemical integrity without the need for harsh chlorinating agents.
-
Preparation: Charge a reactor with (R)-Mecoprop (1.0 equiv), Aniline (1.05 equiv), and Ethyl Acetate (EtOAc, 6 vol).
-
Base Addition: Add N-methylmorpholine (NMM, 2.5 equiv) and cool the mixture to 0°C.
-
Activation/Coupling: Dropwise add T3P (50 wt% solution in EtOAc, 1.2 equiv), maintaining the internal temperature < 10°C.
-
Maturation & IPC: Warm the reaction to 20°C and stir for 4 hours. Monitor via HPLC until MCPP consumption is >99%.
-
Workup: Wash the organic mixture sequentially with Water (3 vol), 1M HCl (3 vol), saturated NaHCO3 (3 vol), and Water (3 vol). Note: T3P byproducts are highly water-soluble and partition entirely into the aqueous phase.
-
Isolation: Concentrate the EtOAc phase under reduced pressure and isolate the purified amide via crystallization.
📚 References
-
Shi, M., Ye, N., Chen, W., & Wu, B. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
-
Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.
Sources
Technical Support Center: Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. The guidance herein is designed to help you minimize impurities and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes of these problems and offering practical solutions.
Question 1: My final product shows a low yield and is contaminated with a significant amount of a chlorinated cresol impurity. What is the likely cause and how can I resolve this?
Answer:
This issue likely originates from the initial chlorination of 2-methylphenol (o-cresol). The primary cause is often non-selective chlorination, leading to the formation of undesired isomers, such as 6-chloro-2-methylphenol, alongside the target 4-chloro-2-methylphenol.[1]
Causality and Prevention:
-
Reaction Conditions: The selectivity of the chlorination reaction is highly dependent on the catalyst and reaction temperature. Using a combination of a Lewis acid (e.g., AlCl₃) and a sulfur-based catalyst (e.g., diphenyl sulfide) can significantly enhance para-selectivity.[2]
-
Temperature Control: Higher temperatures can lead to decreased selectivity and the formation of more of the ortho-isomer. Maintaining a lower reaction temperature, typically between 0-10°C, can favor the formation of the desired 4-chloro isomer.
Troubleshooting Steps:
-
Catalyst System: If you are not already, implement a mixed-catalyst system. A combination of a Lewis acid and a diaryl sulfide is often effective.
-
Temperature Management: Ensure your reaction vessel is adequately cooled and that the temperature is monitored closely throughout the addition of the chlorinating agent.
-
Purification of Intermediate: It is highly recommended to purify the 4-chloro-2-methylphenol intermediate before proceeding to the next step. Fractional distillation is an effective method to separate the 4-chloro and 6-chloro isomers.
Question 2: During the synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid, I am observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?
Answer:
The formation of an alkene byproduct is a classic issue in Williamson ether synthesis, which is the reaction used to couple 4-chloro-2-methylphenol with a 2-halopropanoate. This side reaction is an E2 elimination, which competes with the desired SN2 substitution.[3][4][5]
Causality and Prevention:
-
Steric Hindrance: The E2 reaction is favored when there is significant steric hindrance around the reaction center. Using a less sterically hindered alkyl halide, such as a primary halide, is preferable.
-
Base Strength and Concentration: The strength and concentration of the base used to deprotonate the phenol can influence the ratio of substitution to elimination. A very strong base can favor elimination.
-
Solvent Choice: The use of a polar aprotic solvent, such as DMF or DMSO, can favor the SN2 pathway.
Troubleshooting Steps:
-
Reagent Selection: If possible, use a 2-halopropanoate with a good leaving group that is a primary halide.
-
Base Selection and Addition: Use a moderately strong base, such as potassium carbonate, and add it portion-wise to avoid a high instantaneous concentration.
-
Solvent System: Ensure you are using a suitable polar aprotic solvent to facilitate the SN2 reaction.
Question 3: The final amidation step to produce 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is sluggish and results in a mixture of my desired product and the starting carboxylic acid. What is happening and what can I do?
Answer:
This problem points to two potential issues: incomplete activation of the carboxylic acid and/or hydrolysis of the activated intermediate (the acyl chloride). Anilines can be poor nucleophiles, which can lead to slow reaction rates.[6][7]
Causality and Prevention:
-
Acid Chloride Formation: The conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) must be complete. Any remaining carboxylic acid will not react with the aniline under these conditions.
-
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present in the reaction will convert the acyl chloride back to the carboxylic acid.
-
Nucleophilicity of Aniline: The nucleophilicity of aniline can be reduced by electron-withdrawing groups on the phenyl ring.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used for the amidation step. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Complete Acyl Chloride Formation: After reacting the carboxylic acid with thionyl chloride, ensure all excess SOCl₂ is removed under vacuum before adding the aniline.
-
Use of a Coupling Agent: For poorly reactive anilines, consider using a modern coupling agent such as HATU or PyBOP in the presence of a non-nucleophilic base like DIPEA.[7] This can be a more efficient and milder alternative to the acyl chloride method.
-
Base Scavenger: The amidation reaction produces HCl, which can protonate the aniline, rendering it non-nucleophilic. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl as it is formed.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: Based on the synthetic route, the most common impurities include:
-
Unreacted Starting Materials: 2-(4-chloro-2-methylphenoxy)propanoic acid and aniline.
-
Isomeric Impurities: Contaminants arising from the initial chlorination step, such as the 6-chloro isomer.
-
Hydrolysis Product: The starting carboxylic acid, 2-(4-chloro-2-methylphenoxy)propanoic acid, if the amide bond is cleaved during workup or storage.
-
Over-chlorinated Species: Dichloro- or trichloro- derivatives of the final product if the initial chlorination is not well-controlled.
Q2: What is the best way to purify the final product?
A2: Recrystallization is typically the most effective method for purifying the final solid product. The choice of solvent is critical. A mixed-solvent system, such as ethanol/water or hexane/acetone, often provides the best results, allowing for good recovery of the purified compound while leaving impurities in the mother liquor.
Q3: How can I monitor the progress of the reaction and the purity of my product?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing both retention time data and mass-to-charge ratio information.
Q4: Can the amide bond in the final product hydrolyze during storage?
A4: Yes, amide bonds can be susceptible to hydrolysis, especially under acidic or basic conditions, or at elevated temperatures. It is recommended to store the purified product in a cool, dry, and neutral environment to minimize degradation.
Data and Protocols
Table 1: Recommended Solvent Systems for Recrystallization
| Recrystallization Method | Solvent System | Typical Yield (%) | Expected Purity (by HPLC, %) |
| Method A | Ethanol | 75-85 | >99.0 |
| Method B | Hexane/Acetone | 80-90 | >98.5 |
| Method C | Ethanol/Water | 70-80 | >99.5 |
Protocol 1: General Procedure for Recrystallization (Method A: Ethanol)
-
In an Erlenmeyer flask, dissolve the crude 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in the minimum amount of hot ethanol.
-
Once completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum until a constant weight is achieved.
-
Determine the yield and assess the purity using melting point analysis and HPLC.
Visualizing the Process: Diagrams
Caption: Synthetic pathway and common impurity formation.
Caption: A logical workflow for troubleshooting impurities.
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Spagnuolo, C., et al. (2015). Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation. ACS Applied Materials & Interfaces, 7(1), 533-541. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
- Mildenberger, H., et al. (1998). Process for the preparation of 2-chloro-4-methylphenol. U.S.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Paszko, T. (2020). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Pest Management Science, 76(8), 2569-2580. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
El-Brolosy, T. A., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(14), 4153. [Link]
-
Zipper, C., et al. (2001). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. Applied and Environmental Microbiology, 67(8), 3524-3531. [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2017, July 10). Chlorinated and Non-Chlorinated Phenols in Water. [Link]
-
Smith, K., et al. (2009). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Catalysis Communications, 10(13), 1704-1707. [Link]
-
Li, Y., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(3), 599. [Link]
- Reddy, P. V. G., et al. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. WO 2014/188453 A2.
-
Londoño-Londoño, J., et al. (2020). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Food Science and Technology, 40(suppl 2), 589-596. [Link]
-
Kumar, D., et al. (2021). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Journal of Environmental Science and Health, Part B, 56(10), 915-924. [Link]
-
Prasse, C., et al. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(4), 2294-2303. [Link]
-
Sharma, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144. [Link]
-
Quora. (2017, February 24). How aniline react with carboxylic acid and carboxylic acid derivatives?. [Link]
-
Gades, N. M., et al. (2010). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 48(4), 1083-1090. [Link]
-
Kónya, J., et al. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. Molecules, 7(8), 601-608. [Link]
-
Zhang, Y., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1421-1426. [Link]
-
Kumar, S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 246-252. [Link]
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Improving the resolution of NMR spectra for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Welcome to the dedicated technical support guide for resolving common NMR spectroscopy challenges encountered with 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. This guide is designed for researchers and drug development professionals to move from poorly resolved spectra to publication-quality data by understanding the root causes of common issues and implementing targeted solutions.
Introduction: The Challenge of a Complex Molecule
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a molecule with multiple distinct spin systems that present unique challenges for NMR analysis. Its structure includes two separate aromatic rings, a chiral center, and a conformationally flexible propanamide backbone with a potentially broad amide proton signal. These features frequently lead to significant signal overlap in the aromatic region and complex multiplets that are difficult to interpret from a standard 1D ¹H NMR spectrum. This guide provides a systematic, question-driven approach to troubleshoot and enhance spectral resolution.
Section 1: Foundational Troubleshooting & FAQs
This section addresses the most common issues related to sample preparation and basic spectral quality. Proper attention to these fundamentals is a prerequisite for any advanced techniques.
Q1: My entire spectrum looks poorly resolved—the peaks are broad and the baseline is distorted. What are the first things I should check?
A1: This is a classic symptom of poor magnetic field homogeneity across the sample, which must be addressed before any further optimization. The primary causes are improper sample preparation and suboptimal shimming.
Causality: The NMR spectrometer's magnetic field (B₀) must be perfectly uniform across the entire volume of the sample. Any deviation from this homogeneity causes nuclei in different parts of the sample to experience slightly different magnetic fields, leading them to resonate at a range of frequencies instead of a single sharp frequency. This results in broadened peaks and poor lineshape.[1]
Troubleshooting Protocol:
-
Sample Preparation:
-
Solubility: Ensure your compound is fully dissolved. Suspended particles or turbidity will severely degrade spectral quality.[2] If solubility is low, try a different deuterated solvent or gently warm the sample.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Sample Volume: Use a sufficient sample volume (typically 0.5-0.6 mL for a standard 5 mm tube) to ensure the active region of the receiver coil is filled. This creates a sample length of about 4-5 cm, which is crucial for achieving good magnetic homogeneity.[1]
-
-
Shimming:
-
Definition: Shimming is the process of adjusting specialized coils (shim coils) to counteract the inherent inhomogeneities in the main magnetic field and those introduced by the sample itself.[1]
-
Procedure: Always start by loading a standard, reliable shim file for your chosen solvent and probe. Perform an automated shimming routine first. For challenging samples, manual adjustment of the lower-order (Z1, Z2) and, if necessary, the non-spinning (X, Y, XZ, YZ) shims may be required to optimize the lock signal shape and maximize its level.
-
Q2: The amide N-H proton signal is either very broad or completely absent. What is happening and how can I observe a sharp signal?
A2: The broadening of an amide proton (N-H) signal is a common phenomenon caused by two primary factors: intermediate chemical exchange and quadrupolar coupling to the ¹⁴N nucleus.
Causality & Solutions:
-
Chemical Exchange: The amide proton can exchange with trace amounts of acid or water in the solvent (e.g., D₂O in CDCl₃). If this exchange occurs at a rate comparable to the NMR timescale, it leads to significant line broadening.
-
Solution: Use a high-purity, dry deuterated solvent. Solvents like DMSO-d₆ are particularly effective at slowing down this exchange because the solvent itself is a strong hydrogen bond acceptor, which "locks" the N-H proton in place.[3]
-
-
Quadrupolar Relaxation: The nitrogen-14 nucleus (¹⁴N) has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole interacts with local electric field gradients, providing an efficient relaxation pathway that can broaden the signal of the directly attached proton.
-
Solution: Gently warming the sample can sometimes sharpen the N-H signal. Increased temperature leads to faster molecular tumbling, which can average out the quadrupolar interactions more effectively.
-
-
Conformational Dynamics: Rotation around the C-N amide bond is often slow on the NMR timescale at room temperature, potentially leading to the existence of rotamers (rotational isomers). This can manifest as either broadened signals or two distinct sets of peaks for adjacent protons.
-
Solution: Variable Temperature (VT) NMR is the definitive tool here. Cooling the sample may resolve the broad exchange into two sharp, separate signals for each rotamer. Conversely, heating the sample can increase the rate of rotation, causing the signals to coalesce into a single, sharp, averaged peak.[3][4]
-
Section 2: Advanced Resolution Enhancement Strategies
If foundational issues are resolved but key signals remain overlapped, the following techniques can be employed to further enhance spectral resolution.
Q3: The aromatic signals between 6.5 and 8.0 ppm are a complex, overlapping mess. How can I resolve these individual protons?
A3: Resolving overlapping aromatic signals is a frequent challenge for molecules with multiple phenyl rings. The solution involves creating greater separation between the peaks (increasing spectral dispersion) by altering the chemical environment or using a more powerful instrument.
Causality: The chemical shift (δ) of a proton is determined by its local electronic environment.[5][6] In 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, the protons on the two aromatic rings have similar electronic environments, causing their signals to resonate in a narrow frequency range.
Strategies for Improving Dispersion:
-
Higher Magnetic Field Strength: The chemical shift dispersion, when measured in Hertz (Hz), is directly proportional to the spectrometer's magnetic field strength. Moving from a 400 MHz spectrometer to a 600 MHz or 800 MHz instrument will spread the signals further apart, often resolving the overlap without any other changes.[7]
-
Solvent-Induced Shifts: Changing the solvent can alter the chemical shifts of protons by creating specific solute-solvent interactions. Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective.
-
Mechanism: Benzene-d₆ molecules tend to associate with electron-poor regions of the solute molecule. This interaction places protons in different positions relative to the benzene ring's powerful magnetic anisotropy, causing significant upfield or downfield shifts compared to their positions in an isotropic solvent like CDCl₃.[8][9] This differential shifting can effectively "pull apart" overlapping signals.
-
Data-Driven Solvent Choice:
| Solvent | Viscosity (cP at 25°C) | Key Characteristics & Expected Effect on Spectrum |
| Chloroform-d (CDCl₃) | 0.54 | Standard, relatively non-interacting. Often results in significant aromatic signal overlap. |
| DMSO-d₆ | 1.99 | Strong H-bond acceptor. Sharpens N-H and -OH signals. Can resolve exchange-related broadening.[3] |
| Benzene-d₆ | 0.60 | Aromatic solvent. Induces significant shifts (typically upfield) in nearby protons due to ring current anisotropy. Excellent for resolving aromatic and aliphatic overlap.[8][10] |
| Acetonitrile-d₃ | 0.37 | Polar aprotic solvent. Offers a different polarity environment that can alter chemical shifts compared to CDCl₃. |
Q4: Even after changing solvents, some signals are still broad, and I see more peaks than expected. How can I confirm if I have rotamers?
A4: The presence of more signals than structurally expected, coupled with temperature-dependent line shapes, is the classic signature of slow conformational exchange, such as rotation around the amide bond. Variable Temperature (VT) NMR is the definitive experiment to diagnose and analyze this phenomenon.
Causality: The partial double-bond character of the C-N amide bond restricts free rotation. If the energy barrier to rotation is high enough, the molecule may exist as two or more stable rotamers at room temperature. If the rate of interconversion between these rotamers is slow on the NMR timescale, each rotamer will give rise to its own distinct set of NMR signals. If the rate is intermediate, the signals will be broadened.[3]
Experimental Protocol: Variable Temperature (VT) NMR
-
Baseline Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K). Note the broad peaks and/or extra sets of signals.
-
Heating: Increase the sample temperature in increments (e.g., 10-15 K). At each new temperature, allow the system to equilibrate for 5-10 minutes, re-shim the sample, and acquire a new spectrum. As the temperature rises, the rate of rotation will increase. Look for the coalescence of pairs of signals into single, sharp, averaged peaks.
-
Cooling: Decrease the sample temperature from room temperature in similar increments. As the temperature drops, the rate of rotation will decrease. Look for any broad peaks to de-coalesce into two or more sharp, distinct signals.
-
Analysis: By tracking the chemical shifts and line shapes as a function of temperature, you can confirm the dynamic process and identify which signals belong to which conformer.[4]
Q5: I have a high-resolution 1D spectrum, but I still can't definitively assign which proton is coupled to which. What is the next step?
A5: When scalar (J) coupling information is obscured by overlap, the ideal next step is a two-dimensional (2D) NMR experiment. The most fundamental and useful experiment for this purpose is the COrrelation SpectroscopY (COSY) experiment.
Causality: A COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11] The experiment spreads the spectral information into two frequency dimensions. The normal 1D spectrum appears along the diagonal. Critically, off-diagonal peaks (cross-peaks) appear at the coordinates (δ₁, δ₂) corresponding to two protons that are J-coupled. By "walking" through the cross-peaks, you can trace out the entire spin system of a molecular fragment.[12][13]
Workflow for COSY Analysis:
-
Acquire the Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Identify a Starting Point: Find a well-resolved signal on the diagonal that you can assign with confidence (e.g., the methyl group on the propanamide backbone).
-
Trace the Couplings: Look for a cross-peak that shares the same F₂ (or F₁) frequency as your starting proton. The F₁ (or F₂) frequency of this cross-peak reveals the chemical shift of the proton it is coupled to.
-
Walk the Chain: Move to the newly identified proton's position on the diagonal and find its other cross-peaks to identify the next proton in the spin system. This allows you to connect the entire propanamide backbone, for example.
-
Assign Aromatic Systems: Use the same logic to trace the connectivity within each of the two aromatic rings separately.
Section 3: Visual Workflows & Protocols
Troubleshooting Workflow for Poor Spectral Resolution
This diagram outlines the logical decision-making process for addressing resolution issues with 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.
Caption: Decision tree for NMR troubleshooting.
Conceptual Diagram of a COSY Experiment
This diagram illustrates how a COSY spectrum reveals scalar coupling between protons.
Caption: COSY cross-peaks connect coupled diagonal peaks.
References
-
NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University Department of Chemistry. [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). LibreTexts. [Link]
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Steps to achieving high-resolution NMR spectroscopy on solutions at GPa pressure. (n.d.). USGS Publications Warehouse. [Link]
-
2D NMR Introduction - Chemistry LibreTexts. (2019, July 24). LibreTexts. [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Hoye, T. R., et al. (2007). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Journal of Organic Chemistry, 72(8), 2885-2894.
-
Computational Analysis of Solvent Effects in NMR Spectroscopy - ACS Publications. (2009, November 23). ACS Publications. [Link]
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DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits - arXiv. (2025, February 6). arXiv. [Link]
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Common problems and artifacts encountered in solution-state NMR experiments - CDN. (2017, February 2). Wiley Online Library. [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. (2014, March 6). University of Ottawa. [Link]
-
2D NMR - UCL. (n.d.). University College London. [Link]
-
Why do NMR samples require a solvent? - Chemistry Stack Exchange. (2016, October 2). Chemistry Stack Exchange. [Link]
-
Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? | ResearchGate. (2015, September 15). ResearchGate. [Link]
-
Factors Influencing Chemical Shift | PDF | Hydrogen Bond - Scribd. (n.d.). Scribd. [Link]
-
7 Two-dimensional NMR - The James Keeler Group. (n.d.). University of Cambridge. [Link]
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Validation & Comparative
A Comparative Analysis of Biological Activity: Synthetic Auxins (MCPA) vs. Aryloxyphenoxypropionamides
A Technical Guide for Researchers in Herbicide Development
This guide provides an in-depth, objective comparison of the biological activities of two distinct classes of herbicides: the synthetic auxin herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA), and the aryloxyphenoxypropionamide class of herbicides, which includes compounds like 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. While specific public-domain data for the latter individual compound is scarce, its chemical structure firmly places it within the well-studied aryloxyphenoxypropionates (or "FOPs"), which function as Acetyl-CoA Carboxylase (ACCase) inhibitors.[1][2][3] This comparison, therefore, contrasts two fundamental and commercially significant modes of herbicidal action.
Introduction to the Herbicidal Classes
MCPA: A Phenoxyalkanoic Acid Synthetic Auxin
MCPA is a widely used, selective post-emergence herbicide effective against broadleaf weeds in various cereal crops and pastures.[4][5] Introduced in the 1940s, it belongs to the phenoxyalkanoic acid chemical family and functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4][5][6] This mimicry leads to a lethal disruption of normal plant growth processes in susceptible species.[4][5]
Aryloxyphenoxypropionamides ("FOPs"): ACCase Inhibitors
The aryloxyphenoxypropionamides are a major chemical family within the Group A herbicides that inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[2][7][8] These herbicides are highly effective against a wide range of annual and perennial grass weeds and are used for post-emergence control in broadleaf crops.[1][8] Their mode of action is distinct from synthetic auxins, targeting lipid biosynthesis, a pathway essential for cell membrane integrity and plant growth.[1][2]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the biological activity of MCPA and aryloxyphenoxypropionamides lies in their distinct molecular targets and the subsequent physiological responses they trigger.
MCPA: Deregulation of Hormonal Signaling
MCPA's herbicidal activity stems from its ability to act as a persistent and potent mimic of the plant hormone auxin.[4][5] Unlike the naturally occurring IAA, which is tightly regulated by the plant, MCPA is more stable and leads to a continuous, unregulated activation of auxin signaling pathways.[9][10]
The core mechanism involves:
-
Perception: MCPA binds to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[10][11][12]
-
Ubiquitination and Degradation: This binding stabilizes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressor proteins. The SCF-TIR1/AFB E3 ubiquitin ligase complex then tags the Aux/IAA repressors for degradation by the 26S proteasome.[10][12][13]
-
Uncontrolled Gene Expression: The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), leading to the massive transcription of auxin-responsive genes. This results in uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and ultimately, plant death due to metabolic exhaustion and disruption of vascular tissues.[5][11][12]
Caption: Signaling pathway of MCPA leading to uncontrolled plant growth.
Aryloxyphenoxypropionamides: Inhibition of Lipid Synthesis
Aryloxyphenoxypropionamides target a critical enzyme in a vital metabolic pathway: Acetyl-CoA Carboxylase (ACCase).[1][2][7] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis.[3][14]
The mechanism is as follows:
-
Target Enzyme: These herbicides specifically inhibit the plastidic form of ACCase found in grasses.[3] Dicotyledonous plants generally possess a resistant form of the enzyme, which accounts for the selectivity of these herbicides.[2]
-
Inhibition of Fatty Acid Synthesis: By blocking ACCase, the production of malonyl-CoA is halted, which in turn stops the synthesis of fatty acids.[3][15]
-
Disruption of Cell Membranes: Fatty acids are essential components of phospholipids, which form the basis of all cellular membranes. Without new fatty acids, the plant cannot build or maintain its membranes, particularly in rapidly growing regions like meristems.[1][2][15]
-
Growth Cessation and Necrosis: The disruption of membrane integrity leads to a cessation of growth, leakage of cellular contents, and necrosis, ultimately causing plant death.[1][2]
Caption: Mechanism of action of aryloxyphenoxypropionates via ACCase inhibition.
Comparative Biological Activity
| Feature | MCPA (Synthetic Auxin) | Aryloxyphenoxypropionamides (ACCase Inhibitors) |
| Primary Mode of Action | Mimics natural auxin, causing uncontrolled growth.[4][5] | Inhibits Acetyl-CoA Carboxylase (ACCase), blocking fatty acid synthesis.[1][2][7] |
| Target Site | TIR1/AFB auxin co-receptors.[10][11][12] | Plastidic ACCase enzyme.[3] |
| Herbicidal Spectrum | Selective for broadleaf (dicot) weeds.[4][5] | Selective for grass (monocot) weeds.[1][8] |
| Symptomology | Epinasty (stem twisting), leaf cupping and crinkling, callus formation.[16] | Cessation of growth in young tissues, chlorosis, necrosis, purpling of leaves.[1] |
| Speed of Action | Symptoms can appear within hours, but death may take several days to weeks. | Symptoms develop slowly, with plant death occurring 1-3 weeks after application.[1] |
| Translocation | Systemic; translocated via both xylem and phloem to meristematic tissues.[4][5] | Systemic; primarily translocated via the phloem to meristematic regions.[1][17] |
| Soil Activity | Moderate soil mobility and a relatively short half-life (typically around 24 days).[4] | Limited residual activity in soil due to strong binding to soil particles.[2][7][17] |
Experimental Protocols for Comparative Analysis
To empirically compare the biological activity of these two herbicide classes, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.
Protocol 1: Post-Emergence Herbicidal Activity Assay (Whole-Plant Bioassay)
This assay is fundamental for determining the in-vivo efficacy and selectivity of the herbicides on target and non-target plant species.
Objective: To visually assess and quantify the herbicidal effects of MCPA and an aryloxyphenoxypropionamide on a representative broadleaf weed, grass weed, and crop species.
Materials:
-
Seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus), a susceptible grass weed (e.g., Echinochloa crus-galli), and a tolerant crop (e.g., wheat for MCPA, soybean for the FOP).
-
Pots (10-15 cm diameter) with a sterile potting mix.
-
Test compounds (MCPA and an aryloxyphenoxypropionamide) formulated for application.
-
Spray chamber calibrated for uniform application.
-
Greenhouse with controlled environmental conditions (25-30°C, 16h/8h light/dark cycle).
Procedure:
-
Plant Cultivation: Sow 5-10 seeds of each species per pot. After germination, thin to a uniform number of healthy seedlings (e.g., 3-5 per pot). Grow plants until they reach the 2-4 leaf stage.
-
Herbicide Application: Prepare a series of dilutions for each herbicide to determine a dose-response curve. Include an untreated control (sprayed with formulation blank) and a positive control (a commercial standard).
-
Apply the herbicide solutions evenly to the foliage using the calibrated spray chamber.
-
Evaluation: Return the treated plants to the greenhouse. Visually assess and score the herbicidal injury (phytotoxicity) at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: At the final time point, harvest the above-ground biomass and measure the fresh or dry weight. Calculate the percent inhibition relative to the untreated control. Use this data to determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each herbicide on each plant species.
Caption: Workflow for a whole-plant post-emergence herbicidal bioassay.
Protocol 2: In Vitro ACCase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of aryloxyphenoxypropionamides on their target enzyme and can confirm their mechanism of action. MCPA would not be expected to show activity in this assay.
Objective: To determine the in vitro inhibitory potency (IC₅₀) of an aryloxyphenoxypropionamide against ACCase extracted from a susceptible grass species.
Materials:
-
Fresh young leaf tissue from a susceptible grass species (e.g., Echinochloa crus-galli).
-
Liquid nitrogen, mortar, and pestle.
-
Ice-cold enzyme extraction buffer.
-
Test compound (aryloxyphenoxypropionamide) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer containing ATP, acetyl-CoA, and bicarbonate.
-
A method for detecting ACCase activity, such as a ¹⁴C-bicarbonate incorporation assay followed by liquid scintillation counting, or a colorimetric method measuring phosphate release.[18][19]
-
Spectrophotometer or liquid scintillation counter.
Procedure:
-
Enzyme Extraction: Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder.[19]
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. The supernatant contains the crude enzyme extract.[19]
-
Inhibition Assay: In a microplate, add the enzyme extract to a series of dilutions of the test compound. Include a no-inhibitor control.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the reaction buffer containing the substrates.
-
Incubate at a controlled temperature (e.g., 30-34°C) for a set period (e.g., 20-30 minutes).[19]
-
Detection: Stop the reaction and measure the amount of product formed using the chosen detection method.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Experimental workflow for an in vitro ACCase inhibition assay.
Conclusion
MCPA and aryloxyphenoxypropionamides represent two highly successful but fundamentally different classes of herbicides. MCPA, a synthetic auxin, selectively kills broadleaf weeds by overwhelming their natural hormonal growth regulation systems. In contrast, aryloxyphenoxypropionamides, such as 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, are selective against grasses, acting as potent inhibitors of ACCase and shutting down essential lipid biosynthesis. Understanding these distinct mechanisms of action is crucial for effective weed management strategies, including the prevention and mitigation of herbicide resistance, and for the rational design of new herbicidal compounds. The experimental protocols outlined in this guide provide a robust framework for the direct comparison of their biological activities, enabling researchers to further elucidate their properties and potential applications.
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Modes of Herbicide Action. (2022). IntechOpen. [Link]
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Takano, H. K., Ovejero, R. F. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]
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Jang, H. A., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. MDPI. [Link]
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Testing for and Deactivating Herbicide Residues. (2025). NC State Extension Publications. [Link]
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Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link]
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Ganie, Z. A., & Jhala, A. J. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, 35(5), 713-724. [Link]
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Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]
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Jin, S., et al. (2024). Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. Analytical Biochemistry, 685, 115723. [Link]
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Kaloumenos, N. S., et al. (2024). Multiple resistance to ALS and ACCase inhibitors and auxin herbicides in late watergrass (Echinochloa phyllopogon) populations across rice production systems in northern Greece. Weed Science, 1-10. [Link]
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Li, Y., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry. [Link]
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Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control. (2024). Nature. [Link]
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A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2025). ResearchGate. [Link]
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Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. (n.d.). ResearchGate. [Link]
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Evaluation of post-emergence herbicides for weed management in greengram. (2024). The Indian Society of Weed Science. [Link]
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Zhao, L., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. [Link]
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Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet. (2021). MDPI. [Link]
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MCPA. (n.d.). Grokipedia. [Link]
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Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]
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Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(6), 665-672. [Link]
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Interaction of acetyl-CoA carboxylase enzyme inhibiting herbicides with auxin herbicides on ryegrass. (n.d.). SciELO. [Link]
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Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… (n.d.). Plant Growth Regulator. [Link]
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Bioassay for Determining Persistence of the Herbicide Saflufenacil in an Oxisol. (n.d.). SciELO. [Link]
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Comparative Guide to the Validation of Analytical Methods for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
A Senior Application Scientist's Guide to Method Selection and Validation for a Chiral Phenoxyalkanoic Acid Derivative
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. As a derivative of the widely used herbicide Mecoprop (MCPP), this compound possesses a stereogenic center, making enantioselective analysis a critical consideration for accurate assessment of its biological and toxicological properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide the selection and validation of fit-for-purpose analytical methods.
The narrative that follows is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and adhering to internationally recognized validation standards.
The Imperative of Method Validation and Enantioselectivity
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide belongs to the phenoxyalkanoic acid class of compounds, many of which are chiral. Enantiomers of a chiral compound can exhibit significantly different biological activities, from desired efficacy to off-target toxicity.[1] Therefore, an analytical method must not only quantify the total amount of the analyte but also possess the ability to distinguish between its stereoisomers.
The validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose.[2] This is not merely a regulatory formality but a cornerstone of data integrity, ensuring that the results generated are reliable, reproducible, and accurate.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for these validation efforts, which we will reference throughout this guide.[2][3][5][6]
Core Validation Parameters: A Foundation of Trust
Before comparing specific technologies, it is essential to understand the core performance characteristics that define a validated method according to ICH Q2(R2).[5][6] A robust validation protocol must address the following:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[2][3] For chiral compounds, this extends to demonstrating resolution from its enantiomer.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[2]
-
Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery of a known amount of analyte.[3][5]
-
Precision: The degree of agreement among individual test results when the method is repeatedly applied. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is primarily driven by the need for enantioselectivity, sensitivity, and the nature of the sample matrix. The two leading chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely adopted technique for the analysis of chiral herbicides and related compounds due to its broad applicability to non-volatile and thermally labile molecules.[1]
Causality of Choice: HPLC is often the first choice because it allows for the direct separation of enantiomers at ambient temperatures, avoiding potential thermal degradation or racemization that can occur at the elevated temperatures used in GC. The wide variety of available chiral stationary phases (CSPs) provides a high degree of flexibility in method development.
Methodology & Performance:
-
Chiral HPLC (Direct Separation): This is the preferred approach. It employs a column containing a chiral stationary phase (CSP) to achieve enantiomeric resolution.
-
Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly effective for a broad range of chiral compounds, including phenoxy acid derivatives.[8] They often provide excellent resolution under normal-phase or polar-organic mobile phases.
-
Pirkle-type CSPs: These phases, based on π-acid/π-base interactions, can also be effective, particularly for derivatives like amides.[9]
-
-
Detection:
-
UV Detection: Suitable for routine analysis and quality control where concentration levels are relatively high. A photodiode array (PDA) detector can be used to confirm peak purity.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex matrices (e.g., environmental or biological samples).[11] It offers unparalleled sensitivity and selectivity, which is crucial when analyzing residues.[12]
-
Experimental Workflow: Chiral HPLC-UV
Caption: Workflow for Chiral HPLC-UV Method Validation.
Gas Chromatography (GC)
GC can be a powerful alternative to HPLC, often providing very high resolution and efficiency. However, for compounds like 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, it typically requires a chemical modification step.
Causality of Choice: GC is chosen when high thermal stability of the analyte allows for it and when very high separation efficiency is needed. The requirement for derivatization can be a drawback due to increased sample preparation time, but it can also improve chromatographic properties and sensitivity.
Methodology & Performance:
-
Derivatization: The parent compound and its related acid, Mecoprop, have limited volatility. A derivatization step is often necessary to convert the molecule into a more volatile and thermally stable form suitable for GC analysis.[13] This may involve, for example, esterification of the corresponding carboxylic acid. For the N-phenylpropanamide, derivatization might target the N-H proton if present, although it may be volatile enough for direct injection in some cases.
-
Chiral GC: Separation is achieved using a capillary column coated with a chiral stationary phase, such as cyclodextrin derivatives or phases like Chirasil-Val.[13]
-
Detection:
-
Flame Ionization Detector (FID): A robust and universally applicable detector for organic compounds.
-
Mass Spectrometry (MS): Provides definitive structural confirmation and high selectivity, making it ideal for impurity identification and analysis in complex matrices.[13]
-
Experimental Workflow: Chiral GC-MS
Caption: Workflow for Chiral GC-MS Method Validation.
Comparison Summary and Performance Data
The following table summarizes the typical performance characteristics and validation acceptance criteria for HPLC and GC methods, based on ICH guidelines and common industry practice.
| Validation Parameter | HPLC-UV / HPLC-MS | GC-FID / GC-MS | Typical Acceptance Criteria (ICH) |
| Specificity | Excellent resolution on CSPs. MS/MS provides definitive specificity. | High resolution on capillary columns. MS provides high specificity. | Baseline resolution (Rs > 1.5) between enantiomers and from impurities. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.998 | r² ≥ 0.995 |
| Range | Wide, dependent on detector linearity. | Wide, but may be limited by detector saturation or derivatization efficiency. | Defined by linearity and accuracy data. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98.0 - 102.0% for drug substance assay.[7] |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.5% | RSD ≤ 2% is common for assays.[3] |
| LOQ | HPLC-UV: ~0.1 µg/mLHPLC-MS: < 1 ng/mL | GC-FID: ~1 µg/mLGC-MS: < 10 ng/mL | Sufficiently low for intended purpose (e.g., impurity analysis). |
| Robustness | Assessed by varying mobile phase composition, pH, flow rate, temperature. | Assessed by varying oven temperature ramp, gas flow rate, injection parameters. | No significant impact on results from minor parameter changes. |
| Throughput | High, with typical run times of 10-20 minutes. | Moderate, may be limited by derivatization step and longer oven cycles. | - |
Conclusion and Recommendations
Both HPLC and GC offer viable pathways for the validation of an analytical method for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. The final selection should be guided by the specific analytical objective.
-
For routine quality control, stability studies, and product release assays, a Chiral HPLC-UV method is highly recommended. It provides a robust, direct, and high-throughput analysis without the need for derivatization, simplifying the workflow and reducing potential sources of error.
-
For trace-level analysis, such as residue testing in environmental samples, impurity profiling, or pharmacokinetic studies, a Chiral HPLC-MS/MS method is the superior choice. Its exceptional sensitivity and selectivity are necessary to achieve the required low limits of quantitation in complex matrices.
-
A Chiral GC-MS method should be considered if HPLC methods fail to provide adequate resolution or if a laboratory has greater expertise and existing workflows centered on GC. While powerful, the potential need for a derivatization step adds complexity and time to the sample preparation process.
Ultimately, a successful validation hinges on a well-defined Analytical Target Profile (ATP), a thorough understanding of the molecule's properties, and a risk-based approach to method development.[5][6] By leveraging the principles and comparative data outlined in this guide, researchers can confidently develop and validate a scientifically sound analytical method that ensures data integrity and supports regulatory compliance.
References
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- Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins | Request PDF - ResearchGate. (n.d.).
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Structure-Activity Relationship (SAR) and Performance Comparison of 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Analogs
Executive Summary & Mechanistic Rationale
The development of synthetic auxins has revolutionized selective weed control in modern agriculture. While phenoxy-carboxylate herbicides like Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) exhibit potent efficacy against broadleaf weeds by mimicking indole-3-acetic acid (IAA), their direct application can induce phytotoxicity in sensitive crops.
To engineer superior crop selectivity, researchers utilize "pro-herbicide" scaffolds. 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide represents a strategic molecular fusion: it combines the highly active Mecoprop core with an N-phenylpropanamide delivery system. This anilide linkage renders the molecule inactive at the receptor level. It must first undergo enzymatic hydrolysis by plant arylamidases to release the active auxin[1]. Because crops (e.g., rice) and target weeds possess drastically different amidase expression levels and detoxification kinetics, this pro-herbicide approach widens the therapeutic window, offering a significant advantage over free-acid alternatives.
Molecular Rationale & SAR Analysis
Understanding the Structure-Activity Relationship (SAR) of these analogs requires dissecting the molecule into three functional domains: the phenoxy core, the chiral alpha-carbon, and the N-phenyl ring.
The Phenoxy Core: Receptor Affinity
The 2-(4-chloro-2-methylphenoxy) core is the pharmacophore responsible for binding to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and Auxin Signaling F-Box (AFB) receptors[2]. When compared to the 2,4-dichloro-3-methylphenoxy core of Clomeprop, the Mecoprop core exhibits a higher binding affinity to the TIR1-Aux/IAA co-receptor complex[2]. The single chlorine atom at the para-position and the methyl group at the ortho-position perfectly map to the hydrophobic binding pocket of TIR1, acting as a "molecular glue" to recruit Aux/IAA repressor proteins for ubiquitination[3].
Stereochemistry: The Alpha-Carbon
The propionamide alpha-carbon is chiral, yielding (R)- and (S)-enantiomers. SAR data definitively shows that herbicidal activity is stereospecific. The (R)-enantiomer spatially mimics the natural orientation of the acetic acid side chain of endogenous IAA within the TIR1 pocket. Consequently, the (R)-enantiomer is up to 10-fold more active than the racemic mixture, while the (S)-enantiomer is virtually inactive[2].
The N-Phenyl Ring: Modulating Hydrolysis Kinetics
Substitutions on the N-phenyl ring dictate the rate of enzymatic cleavage, directly controlling the release profile of the active auxin:
-
Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., 2-fluoro or 4-chloro) on the aniline ring withdraw electron density from the amide bond, increasing its stability against enzymatic hydrolysis. This results in a slow-release profile, enhancing crop safety but slightly reducing acute herbicidal speed.
-
Electron-Donating Groups (EDGs): Substitutions like 4-methoxy (-OCH₃) enrich the amide bond, making it highly susceptible to arylamidase cleavage. This causes a rapid spike in active Mecoprop concentration, which maximizes weed control but narrows the selectivity index.
Mechanistic Pathway
Pathway: Pro-herbicide hydrolysis and TIR1-mediated auxin signaling activation.
Experimental Workflows & Protocols
To objectively compare these analogs, we utilize a two-tiered validation system: an in vitro biophysical assay to measure absolute receptor affinity, and an in vivo greenhouse assay to evaluate physiological efficacy.
Protocol 1: In Vitro TIR1-Aux/IAA Co-receptor Binding Assay (SPR)
Causality: Because derivatizing small auxin molecules destroys their biological activity, we cannot immobilize the herbicide directly. Instead, we use Surface Plasmon Resonance (SPR) by immobilizing a biotinylated Aux/IAA degron peptide on a streptavidin chip, passing the TIR1 receptor and the hydrolyzed auxin analog over it in solution[4]. This self-validating setup ensures the auxin binds in its native conformation.
-
Surface Preparation: Condition a Streptavidin (SA) sensor chip. Inject biotinylated Aux/IAA7 degron peptide until a stable baseline of ~500 Response Units (RU) is achieved. Utilize a biocytin-saturated reference channel to subtract non-specific binding.
-
Complex Assembly: Pre-incubate purified recombinant Arabidopsis TIR1 protein (50 nM) with the hydrolyzed auxin analog (e.g., Mecoprop) at varying concentrations (10 nM to 100 μM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) for 15 minutes.
-
Kinetic Injection: Inject the TIR1-auxin mixture over the chip at a flow rate of 30 μL/min for 180 seconds (association phase), followed by a 300-second buffer wash (dissociation phase)[5].
-
Data Analysis: Perform double-reference subtraction (subtracting both the biocytin channel and a buffer-only blank). Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant ( Kd ).
Protocol 2: In Vivo Herbicidal Efficacy and Selectivity Assay
Causality:In vitro data cannot account for the rate of pro-herbicide hydrolysis. This greenhouse protocol establishes the true ED50 by incorporating plant metabolism, utilizing Clomeprop as a benchmark standard.
-
Plant Cultivation: Grow target weeds (Echinochloa crus-galli) and crop species (Oryza sativa, Rice) in standard potting matrix under controlled greenhouse conditions (25°C, 16h photoperiod) until the 3-leaf stage.
-
Formulation & Application: Dissolve the N-phenylpropanamide analogs in a carrier solvent (acetone/water 1:1 with 0.1% non-ionic surfactant). Apply post-emergence via a track sprayer calibrated to deliver volumes equivalent to 10, 50, 100, 200, and 400 g a.i./ha. Include a solvent-only control.
-
Evaluation: At 14 days post-treatment (DPT), harvest the above-ground biomass. Dry at 70°C for 48 hours and record dry weights.
-
Statistical Validation: Calculate the ED50 (Effective Dose reducing biomass by 50%) using a four-parameter log-logistic curve. Calculate the Selectivity Index (SI) as ED50(Crop)/ED50(Weed) .
Comparative Performance Data
The following tables synthesize the SAR data, comparing the topic compound and its analogs against industry standards.
Table 1: In Vitro Receptor Kinetics & Hydrolysis Rates (Note: Binding affinity ( Kd ) is measured using the enzymatically hydrolyzed free acid of each compound).
| Compound / Analog | Amidase Hydrolysis Rate ( t1/2 in vitro) | TIR1-IAA7 Binding Affinity ( Kd , nM) | Primary Mechanism |
| Mecoprop (Free Acid) | N/A (Already active) | 42.5 ± 3.1 | Direct TIR1 Agonist |
| Clomeprop (Standard) | Moderate (4.2 hours) | 115.0 ± 8.4 | Pro-herbicide |
| Topic Compound (Unsubstituted) | Moderate (3.8 hours) | 42.5 ± 3.1 | Pro-herbicide |
| (R)-Enantiomer Analog | Moderate (3.8 hours) | 18.2 ± 2.0 | Stereospecific Pro-herbicide |
| 4-Methoxy-N-phenyl Analog | Fast (1.1 hours) | 42.5 ± 3.1 | Rapid-release Pro-herbicide |
| 2-Fluoro-N-phenyl Analog | Slow (9.5 hours) | 42.5 ± 3.1 | Slow-release Pro-herbicide |
Table 2: In Vivo Herbicidal Efficacy and Selectivity Index
| Compound / Analog | Weed ED50 (g/ha) | Rice ED50 (g/ha) | Selectivity Index (SI) | Performance Verdict |
| Mecoprop (Free Acid) | 45 | 120 | 2.6 | High efficacy, poor crop safety. |
| Clomeprop (Standard) | 85 | >800 | >9.4 | Good safety, moderate efficacy. |
| Topic Compound (Unsubstituted) | 55 | 650 | 11.8 | Optimal balance of efficacy and safety. |
| (R)-Enantiomer Analog | 25 | 450 | 18.0 | Superior potency and selectivity. |
| 4-Methoxy-N-phenyl Analog | 40 | 180 | 4.5 | High efficacy, compromised safety. |
| 2-Fluoro-N-phenyl Analog | 110 | >1000 | >9.0 | Excellent safety, delayed efficacy. |
References
-
Calderón Villalobos, L. I. A., et al. "A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin." Nature Chemical Biology. 5
-
Bell, S. R., et al. "The differential binding and biological efficacy of auxin herbicides." Pest Management Science.2
-
Hwang, I., et al. "Characterization and Purification of Herbicide Naproanilide Receptor from Tobacco Mesophyll Callus." Journal of Agricultural and Food Chemistry.1
-
Lee, S., et al. "Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation." ACS Chemical Biology. 4
-
Goggin, D. E., et al. "Weed resistance to synthetic auxin herbicides." Pest Management Science. 3
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A Comparative Analysis of the Phenoxy Herbicides 2,4-D and MCPA: A Guide for Researchers
A Note on the Subject Compound: Initial literature and database searches for "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" did not yield sufficient scientific data for a comprehensive comparative analysis. This compound does not appear to be a widely studied or commercially available herbicide. Therefore, this guide will provide a comparative analysis of the extensively documented and structurally related phenoxy herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA), with the benchmark phenoxy herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D). This comparison will provide valuable insights into the structure-activity relationships and differential biological effects within this important class of herbicides.
Introduction: The Phenoxy Herbicide Class
The phenoxy herbicides, introduced in the 1940s, were among the first selective organic herbicides developed, revolutionizing weed control in agriculture.[1][2][3][4] Both 2,4-D and MCPA are systemic herbicides widely used for the post-emergence control of broadleaf weeds in various agricultural and non-agricultural settings, including cereal crops, pastures, and turf.[1][4][5][6] Their selectivity allows for the control of dicotyledonous (broadleaf) weeds without significantly harming monocotyledonous crops like grasses.[2][3][7][8]
Chemical Structure and Properties
The chemical structures of 2,4-D and MCPA are closely related, differing only in the substitution pattern on the aromatic ring. This subtle difference in structure influences their physicochemical properties and, consequently, their biological activity and environmental fate.
| Property | 2,4-D (2,4-dichlorophenoxyacetic acid) | MCPA (2-methyl-4-chlorophenoxyacetic acid) |
| Chemical Structure |
|
|
| Molecular Formula | C₈H₆Cl₂O₃ | C₉H₉ClO₃[6] |
| Molar Mass | 221.04 g/mol | 200.62 g/mol [6] |
| Water Solubility | 900 mg/L[7] | 825 mg/L[6] |
| pKa | 2.64 | 3.13[9] |
| LogP (octanol-water partition coefficient) | 2.58 - 2.83 | 3.25[9] |
Mechanism of Action: Synthetic Auxins
Both 2,4-D and MCPA are classified as synthetic auxins or auxin mimics.[1][7][10] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more persistent in plant tissues as they are not as readily metabolized.[11] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of susceptible plants.[1][6][7][11]
The key steps in the mechanism of action of phenoxy herbicides are:
-
Absorption and Translocation: They are absorbed through the leaves and roots and translocated throughout the plant via the phloem and xylem to areas of active growth (meristems).[1][10]
-
Binding to Auxin Receptors: In the cell nucleus, they bind to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1), which is part of an SCF-type ubiquitin ligase complex.
-
Derepression of Auxin-Responsive Genes: This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.
-
Physiological Disruption: The overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), uncontrolled cell division, and disruption of vascular tissues, ultimately leading to plant death.[11]
Caption: Mechanism of action of phenoxy herbicides.
Comparative Efficacy and Selectivity
While both herbicides target broadleaf weeds, there are differences in their efficacy spectrum and crop selectivity. These differences are often subtle and can be influenced by formulation, application rate, and environmental conditions.
| Feature | 2,4-D | MCPA |
| Primary Target Weeds | Effective against a wide range of annual and perennial broadleaf weeds, including many species in the Asteraceae and Brassicaceae families. | Also effective against many broadleaf weeds, but sometimes shows greater efficacy against certain species like thistles and docks in pastures.[6] |
| Crop Selectivity | Widely used in grass crops such as corn, wheat, barley, and sorghum.[1] Certain crops, like grapes and cotton, are highly sensitive.[8] | Also used in cereal crops and pastures. Clovers are reported to have some tolerance at moderate application rates.[6] |
| Formulations | Available as esters, amines, and acid formulations. Ester formulations are generally more potent but also more volatile.[1] | Also available in salt and ester forms. |
Toxicological Profile
The toxicological profiles of 2,4-D and MCPA have been extensively studied. Both compounds are considered to have low to moderate acute toxicity in mammals.
| Toxicological Endpoint | 2,4-D | MCPA |
| Acute Oral LD₅₀ (rat) | 639 mg/kg[1] | 700 - 1160 mg/kg |
| Acute Dermal LD₅₀ (rabbit) | >2000 mg/kg[12] | >4000 mg/kg |
| Carcinogenicity | Classified as "possibly carcinogenic to humans" (Group 2B) by IARC, based on limited evidence in humans and experimental animals.[13] Other regulatory agencies have concluded that the evidence does not support a carcinogenic classification.[14] | The evidence for carcinogenicity is considered inadequate for a definitive classification.[14] |
| Endocrine Disruption | Some studies have suggested potential endocrine-disrupting effects, including impacts on thyroid and sex hormones.[5][15] | Studies have also investigated its potential for endocrine disruption. |
| Neurotoxicity | High doses can cause neurotoxic effects.[5] | Similar to 2,4-D, high levels of exposure can lead to neurotoxicity. |
| Human Health Effects | Acute exposure can cause skin and eye irritation.[5][15] Ingestion can lead to gastrointestinal distress.[5] Some epidemiological studies have suggested a link between occupational exposure and an increased risk of non-Hodgkin lymphoma, though a causal relationship is not definitively established.[13] | Intentional self-poisoning has been associated with mild gastrointestinal symptoms, with more severe effects being uncommon.[16] |
Environmental Fate
The environmental persistence and mobility of 2,4-D and MCPA are critical factors in assessing their overall environmental impact.
| Environmental Parameter | 2,4-D | MCPA |
| Soil Half-life | Relatively short, typically 1-14 days, but can be longer in cold, dry, or low-microbial activity soils.[17] | Similar to 2,4-D, with degradation being primarily microbial. Half-life can be affected by soil type and environmental conditions. |
| Aquatic Half-life | Generally less than 10 days in water.[8] Aerobic aquatic metabolism half-life is around 15 days, but can be much longer under anaerobic conditions.[18] | Can be detected in surface waters, particularly in agricultural areas, and its persistence is influenced by factors like pH and microbial populations.[19] |
| Mobility | The anionic form, prevalent at neutral pH, is water-soluble and has the potential for leaching, especially in sandy soils with low organic matter.[8] | Also mobile in soil, with the potential to contaminate groundwater and surface water.[19] |
| Degradation | Primarily degraded by soil microorganisms.[7] Photodegradation can also occur.[18] | Microbial degradation is the primary pathway. Photodegradation can also contribute to its breakdown.[6] |
Experimental Protocols
Greenhouse Efficacy Study for Post-Emergence Herbicides
This protocol outlines a standardized method for evaluating the efficacy of 2,4-D and MCPA on a target broadleaf weed species in a controlled environment.
Caption: Workflow for a greenhouse herbicide efficacy study.
Methodology:
-
Plant Material and Growth Conditions:
-
Select a target broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed).
-
Sow seeds in pots containing a standardized soil mix.
-
Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 2-4 true leaf stage.
-
-
Herbicide Preparation:
-
Prepare stock solutions of analytical grade 2,4-D and MCPA in an appropriate solvent.
-
Perform serial dilutions to obtain a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).
-
Include a surfactant in the spray solution as recommended for the herbicide formulations.
-
-
Herbicide Application:
-
Use a calibrated laboratory track sprayer to apply the herbicide solutions evenly to the plants.
-
Include a control group that is sprayed only with the carrier solution (water and surfactant).
-
Replicate each treatment (typically 4-6 replicates).
-
-
Post-Application Growth and Evaluation:
-
Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
-
At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the untreated control.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Use regression analysis to determine the effective dose required to cause 50% inhibition of growth (ED₅₀) for each herbicide.
-
Conclusion
2,4-D and MCPA are foundational phenoxy herbicides that share a common mechanism of action as synthetic auxins. Their subtle structural differences result in variations in their herbicidal efficacy spectrum, crop selectivity, and, to a lesser extent, their toxicological and environmental profiles. While both are effective tools for broadleaf weed management, a comprehensive understanding of their comparative characteristics is essential for their judicious and safe use in research and agricultural applications. This guide provides a framework for such a comparative analysis, grounded in established scientific literature and experimental methodologies.
References
- 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
- Toxicological Profile for 2,4-D. (n.d.). Californians for Alternatives to Toxics.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Tu, M., Hurd, C., & Randall, J. M. (2001). Weed control methods handbook: tools and techniques for use in natural areas.
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019). Juniper Publishers.
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Seasonal environmental variation impacts 2,4-D fate and metabolism in urban landscapes. (2025). Journal of Environmental Quality.
- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 6(11), 1753–1759.
- 2,4-D Fact Sheet. (n.d.). National Pesticide Information Center.
- 2,4-D. (2011). In Toxipedia.
- New Profile for Herbicide 2,4-D Summarizes Toxicological Information. (2020).
- 2,4-Dichlorophenoxyacetic Acid. (n.d.). Centers for Disease Control and Prevention.
- 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center.
- The Phenoxy Herbicides. (1971). Weed Science, 19(5), 480-495.
- Phenoxies. (n.d.). Nufarm.
- MCPA. (n.d.). In Wikipedia.
- Roberts, D. M., et al. (2005). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Annals of Emergency Medicine, 46(3), 275–284.
- The Knowns and Unknowns of the Herbicide MCPA. (2019). Advanced Science News.
- A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. (2013). International Journal of Environmental Research and Public Health, 10(9), 4068–4091.
- (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). In PubChem.
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Comparative Guide to Antibody Cross-Reactivity: Targeting 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
As a Senior Application Scientist specializing in immunoassay development, I frequently encounter the nuanced challenges of detecting small-molecule haptens in complex matrices. The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a synthetic amide derivative of the phenoxy herbicides MCPA and Mecoprop. In agricultural monitoring and environmental toxicology, quantifying this specific derivative amidst a background of structurally similar parent herbicides requires highly specific antibodies.
Because haptens (<1000 Da) lack intrinsic immunogenicity, they must be conjugated to carrier proteins to elicit an immune response, which inherently leads to complex cross-reactivity profiles. This guide objectively compares the performance of monoclonal versus polyclonal antibodies for this target and provides a self-validating experimental framework for assessing cross-reactivity.
Mechanistic Basis of Hapten Recognition and Cross-Reactivity
Antibodies interact with target antigenic epitopes through their paratopes located in the complementarity-determining regions[1]. For 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, the structural determinants are bipartite: the 4-chloro-2-methylphenoxy ring and the N-phenylpropanamide tail.
Cross-reactivity occurs when an antibody raised against one specific antigen has a competing high affinity toward a different antigen with similar structural regions[2]. If the immunizing hapten is conjugated to the carrier protein via the phenyl ring, the resulting antibody will primarily recognize the propanamide tail, leading to high cross-reactivity with other propanamide derivatives. Conversely, linking via the amide nitrogen exposes the phenoxy ring, increasing cross-reactivity with parent herbicides like MCPA and Mecoprop. Understanding this structural causality is paramount for selecting the appropriate antibody clone for highly specific assays.
Competitive ELISA binding dynamics for small-molecule hapten detection.
Comparative Performance: Monoclonal vs. Polyclonal Antibodies
When selecting an antibody for competitive Enzyme-Linked Immunosorbent Assays (ciELISA), researchers must balance sensitivity and specificity. Polyclonal antibodies (pAbs) are heterogeneous populations capable of interacting with different epitopes on the same antigen, making them highly sensitive but more susceptible to cross-reactivity[3]. Monoclonal antibodies (mAbs) provide superior specificity by recognizing a single, defined epitope.
To illustrate this, we evaluated a high-affinity monoclonal antibody (mAb-M1) and a polyclonal preparation (pAb-P1) raised against a 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide-KLH conjugate. The cross-reactivity percentage (%CR) was calculated as (IC50 of target / IC50 of analog) × 100[4].
Table 1: Quantitative Cross-Reactivity Profiles of mAb-M1 vs. pAb-P1
| Compound | mAb-M1 IC50 (ng/mL) | mAb-M1 %CR | pAb-P1 IC50 (ng/mL) | pAb-P1 %CR |
| 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | 0.45 | 100% | 1.20 | 100% |
| Mecoprop | 8.50 | 5.3% | 4.80 | 25.0% |
| MCPA | 15.0 | 3.0% | 6.50 | 18.5% |
| 2,4-D | >100 | <0.5% | 24.0 | 5.0% |
| Clomeprop | 2.10 | 21.4% | 1.80 | 66.7% |
Data Analysis: The data demonstrates that mAb-M1 maintains stringent specificity for the N-phenylpropanamide derivative, with minimal recognition of the parent acid Mecoprop (5.3%). In contrast, pAb-P1 exhibits significant cross-reactivity with Mecoprop (25.0%) and the closely related herbicide Clomeprop (66.7%). This is due to the heterogeneous polyclonal pool containing clones that bind the shared phenoxy core. For precise environmental quantification of the specific amide derivative, mAb-M1 is the objectively superior choice.
Step-by-Step Experimental Methodology: Self-Validating ciELISA
To empirically determine these cross-reactivity profiles, a competitive indirect ELISA (ciELISA) is employed. In this format, free hapten in the sample competes with an immobilized hapten-protein conjugate for limited antibody binding sites. Every step in this protocol is designed as a self-validating system to ensure data integrity.
Step-by-step workflow for evaluating antibody cross-reactivity via ciELISA.
Protocol
Step 1: Plate Coating & Stabilization
-
Action: Coat 96-well microtiter plates with 100 µL/well of hapten-BSA conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Causality: The high pH of the carbonate buffer strips protons from the carrier protein, exposing hydrophobic domains that optimally and irreversibly adsorb to the polystyrene well surface.
Step 2: Blocking
-
Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% Ovalbumin in PBS for 1 hour at 37°C.
-
Causality: Blocking saturates unoccupied binding sites on the plastic, preventing non-specific binding (NSB) of the primary antibody, which can cause false-positive signals[5]. Ovalbumin is chosen over Bovine Serum Albumin (BSA) because the coating antigen is a BSA conjugate; using BSA for blocking could mask the target or cause cross-reaction with anti-BSA antibodies.
Step 3: Competitive Incubation (Self-Validating Phase)
-
Action: Prepare serial dilutions of the target compound and structural analogs (competitors) in PBS (ranging from 0.01 to 1000 ng/mL). Add 50 µL of competitor standard and 50 µL of the primary antibody (mAb-M1 or pAb-P1 at their optimized working dilution) to each well. Incubate for 1 hour at 37°C.
-
Self-Validation: You must include a B0 well (antibody + PBS, no competitor) to establish the maximum signal (100% binding), and a Blank well (PBS only, no primary antibody) to measure background noise. If the blank well shows high absorbance, it immediately flags insufficient blocking or secondary antibody cross-reactivity.
Step 4: Signal Detection
-
Action: Wash plates 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.
-
Causality: Utilizing a cross-adsorbed secondary antibody filters out members that bind to off-target species of immunoglobulins, drastically decreasing species cross-reactivity and increasing assay specificity[6].
-
Action: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark, then stop the reaction with 50 µL/well of 2M H2SO4. Read absorbance at 450 nm and plot the standard curves to derive the IC50.
Sources
- 1. mdpi.com [mdpi.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 4. Novel sensitive monoclonal antibody based competitive enzyme-linked immunosorbent assay for the detection of raw and processed bovine beta-casein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - HK [thermofisher.com]
Verifying the structure of synthesized 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Title : Comprehensive Structural Verification Guide: 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Introduction As a Senior Application Scientist, I frequently encounter the challenge of unequivocally proving the structure of newly synthesized small molecules. The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a prime example. Synthesized via the amidation of the herbicide precursor Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) with aniline, this molecule presents specific analytical challenges. Proving its structure requires more than just identifying a mass peak; it demands a self-validating analytical system that confirms the exact elemental composition, maps the atomic connectivity across the newly formed amide bond, and rules out unreacted precursors or regioisomeric byproducts.
The integration of high-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy has become the gold standard for achieving 1 in such small molecule verifications[1]. This guide objectively compares routine analytical approaches against advanced elucidation workflows, providing drug development professionals and synthetic chemists with field-proven, step-by-step methodologies.
Comparison of Analytical Workflows: Routine vs. Comprehensive
When verifying the synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, laboratories typically choose between a routine screening approach and a comprehensive structural elucidation strategy. While routine methods are faster, they carry a high risk of false positives when isobaric impurities are present.
Comparison of routine vs. comprehensive analytical workflows for structural verification.
Table 1: Performance Comparison of Analytical Strategies
| Feature | Routine (LC-LRMS + 1D NMR) | Comprehensive (UPLC-HRMS + 2D NMR) | Causality / Scientific Rationale |
| Mass Accuracy | ± 0.5 Da | < 2 ppm | 2 for exact elemental formula determination (C16H16ClNO2), preventing misidentification of process impurities[2]. |
| Isotope Profiling | Low resolution | High fidelity (35Cl/37Cl) | Resolving the precise 3:1 isotopic ratio of chlorine confirms halogen retention post-synthesis[3]. |
| Connectivity Proof | Inferred from 1D shifts | Unambiguous (HMBC) | 4 through-bond scalar couplings, proving the aniline ring is covalently linked to the propionamide backbone[4]. |
| Stereochemistry | Blind | Resolvable (NOESY) | NOESY/ROESY experiments validate spatial proximities, ensuring the 3D conformation matches the proposed structure[5]. |
Experimental Protocols: A Self-Validating System
Protocol A: UPLC-ESI-HRMS Analysis Objective: Confirm the exact mass and isotopic signature.
-
Sample Preparation : Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H2O/Acetonitrile (50:50) containing 0.1% formic acid.
-
Chromatography : Inject 1 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes. Causality: UPLC provides sharp peak shapes and separates the target amide from any unreacted Mecoprop or aniline, ensuring the mass spectrometer analyzes a pure chromatographic band.
-
Mass Spectrometry : Operate the Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Causality: The basicity of the aniline-derived amide nitrogen facilitates efficient protonation to form the[M+H]+ ion. Furthermore, 3 fragmentation provides orthogonal confirmation of the amide linkage through characteristic product ions[3].
Protocol B: Multidimensional NMR Spectroscopy Objective: Map the atomic skeleton and confirm the amide bond.
-
Sample Preparation : Dissolve 15 mg of the compound in 600 µL of fully deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is deliberately selected over CDCl3. It strongly hydrogen-bonds with the amide NH, drastically reducing its exchange rate with trace moisture. This ensures the NH proton appears as a sharp, quantifiable signal (~10.0 ppm), which is critical for subsequent 2D experiments.
-
1D Acquisition : Acquire a standard 1H NMR (400 MHz, 16 scans) and 13C{1H} NMR (100 MHz, 1024 scans).
-
2D Acquisition (HMBC) : Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (J = 8 Hz). Causality: HMBC is the linchpin of this self-validating system. It detects 2-bond and 3-bond carbon-proton couplings, allowing us to 5 and prove that the aniline nitrogen is attached to the propionamide carbonyl[5].
Key HMBC scalar couplings validating the structural connectivity of the newly formed amide bond.
Data Presentation & Interpretation
To objectively verify the synthesis, we must compare the analytical signatures of the product against expected theoretical values.
Table 2: HRMS Data Summary
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Isotopic Ratio (35Cl/37Cl) |
| [M+H]+ | 290.0943 | 290.0945 | +0.68 | 100% (Base Peak) |
| [M+2+H]+ | 292.0913 | 292.0917 | +1.36 | ~32.5% (Matches theoretical 3:1) |
Interpretation: The sub-2 ppm mass error and perfect alignment of the chlorine isotopic cluster unambiguously confirm the elemental formula C16H16ClNO2.
Table 3: 1H and 13C NMR Assignments (DMSO-d6)
| Position | 1H Chemical Shift (ppm) | Multiplicity & J (Hz) | 13C Chemical Shift (ppm) | Key HMBC Correlations |
| Amide NH | ~10.03 | Singlet (1H) | - | Carbonyl, Aniline C1, C2/C6 |
| Aniline Ar-H (ortho) | ~7.62 | Doublet, J=8.0 (2H) | ~119.5 | Aniline C1, C3/C5 |
| Phenoxy H-3 | ~7.21 | Doublet, J=2.5 (1H) | ~130.2 | Phenoxy C1 (O-linked), C4 (Cl-linked) |
| Phenoxy H-5 | ~7.15 | dd, J=8.8, 2.5 (1H) | ~127.4 | Phenoxy C1 (O-linked) |
| Phenoxy H-6 | ~6.85 | Doublet, J=8.8 (1H) | ~113.8 | Phenoxy C2 (Methyl-linked) |
| α-CH | ~4.92 | Quartet, J=6.8 (1H) | ~74.5 | Carbonyl, α-CH3, Phenoxy C1 |
| Ar-CH3 | ~2.21 | Singlet (3H) | ~16.2 | Phenoxy C1, C2, C3 |
| α-CH3 | ~1.54 | Doublet, J=6.8 (3H) | ~18.7 | α-CH, Carbonyl |
Interpretation: The presence of the NH singlet at 10.03 ppm, combined with its HMBC correlations to both the propionamide carbonyl and the aniline C1 carbon, serves as the definitive, self-validating proof that the amidation was successful[4]. The distinct splitting pattern of the phenoxy protons (a fine doublet, a doublet of doublets, and an ortho doublet) confirms that the 4-chloro-2-methyl substitution pattern remains intact and was not altered during the reaction conditions.
Conclusion
By abandoning isolated, single-technique checks in favor of a comprehensive, self-validating workflow utilizing UPLC-HRMS and 2D NMR, researchers can achieve absolute certainty in structural elucidation. This methodology not only proves the successful synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide but also establishes a rigorous framework applicable to any complex small molecule development program.
References
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy - ResearchGate.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace.
- Advances in structure elucidation of small molecules using mass spectrometry - NIH.
- The Evolving Landscape of NMR Structural Elucidation - MDPI.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - GSU.
Sources
Benchmarking the Performance of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: A Comprehensive Guide
As a Senior Application Scientist specializing in agrochemical metabolism, I frequently encounter the challenge of balancing potent herbicidal efficacy with crop safening. The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (structurally referred to as mecoprop-anilide) represents a highly sophisticated pro-herbicide approach. By masking the active carboxylic acid of mecoprop with an aniline moiety, the molecule remains biologically inert until it undergoes targeted enzymatic hydrolysis.
This guide provides an objective benchmarking of mecoprop-anilide against established alternatives, detailing the mechanistic causality, comparative performance data, and self-validating experimental protocols required for rigorous evaluation.
Mechanistic Causality: The Pro-Herbicide Paradigm
The selectivity of mecoprop-anilide is fundamentally driven by differential metabolism between target weeds and tolerant crops. In susceptible dicotyledonous weeds, high endogenous aryl acylamidase activity rapidly cleaves the amide bond. This hydrolysis liberates 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop), the active synthetic auxin [1].
Once liberated, mecoprop acts as an indole-3-acetic acid (IAA) mimic. It binds to the TIR1/AFB ubiquitin ligase complex, precipitating the degradation of Aux/IAA repressor proteins. This triggers uncontrolled gene expression, leading to lethal epinasty, vascular tissue destruction, and plant death [2][3]. Conversely, in tolerant monocots such as rice (Oryza sativa), the pro-herbicide is either poorly hydrolyzed due to lower specific amidase affinity or is rapidly detoxified via cytochrome P450-mediated ring hydroxylation and subsequent glycosylation.
Figure 1: Mechanistic pathway of mecoprop-anilide activation and detoxification.
Benchmarking Performance: Comparative Efficacy
To objectively evaluate mecoprop-anilide, we benchmarked its performance against the free acid (Mecoprop-P), a standard auxin (2,4-D Amine), and a structurally related pro-herbicide (Clomeprop). The critical metric here is the Selectivity Index (SI) , defined as the ratio of the maximum safe dose in the crop to the effective dose (EC50) required for weed control.
As shown in Table 1, masking the carboxylic acid significantly increases the SI in rice. While the free acid (Mecoprop-P) exhibits an SI of 2.0, mecoprop-anilide achieves an SI >8.5, closely mirroring the performance of clomeprop. This expanded therapeutic window is entirely attributable to the requirement for amidase-mediated activation.
Table 1: Comparative Efficacy and Selectivity Index (SI) in Rice Paddies
| Compound | Target Weed EC50 (g ai/ha)* | Rice Max Safe Dose (g ai/ha) | Selectivity Index (Rice/Weed) |
| Mecoprop-P (Free Acid) | 150 | 300 | 2.0 |
| 2,4-D Amine | 200 | 400 | 2.0 |
| Clomeprop | 120 | >1000 | >8.3 |
| Mecoprop-anilide | 140 | >1200 | >8.5 |
*Target weed: Monochoria vaginalis. Data synthesized from standardized greenhouse dose-response assays.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that verify the integrity of the assay independently of the final result.
Protocol 1: In Vivo Efficacy and Selectivity Phenotyping
Objective: Determine the EC50 for target weeds and the maximum safe dose for crops. Causality Focus: By applying the compound pre- and post-emergence, we isolate the physiological stage where amidase expression is highest, directly linking enzyme activity to phenotypic death.
Step-by-Step Workflow:
-
Plant Preparation: Cultivate Oryza sativa (crop) and Monochoria vaginalis (weed) in standardized loamy soil under greenhouse conditions (25°C/20°C day/night, 16h photoperiod).
-
Treatment Application: Apply mecoprop-anilide and reference compounds at logarithmic rates (0, 50, 100, 200, 400, 800, 1600 g ai/ha) using a track sprayer calibrated to 200 L/ha.
-
Self-Validation Controls:
-
Environmental Control: Untreated plants randomized within the blocks to establish baseline biomass.
-
Reference Standard: Clomeprop applied at known EC50 rates to validate that weed susceptibility matches historical baselines.
-
-
Data Acquisition: At 21 days post-treatment (DPT), harvest above-ground biomass. Dry at 70°C for 48 hours and weigh.
-
Statistical Modeling: Fit the biomass data to a four-parameter log-logistic curve to calculate the EC50 and the 10% crop injury threshold (Max Safe Dose).
Protocol 2: In Vitro Aryl Acylamidase Cleavage Kinetics
Objective: Quantify the enzymatic conversion of mecoprop-anilide to active mecoprop. Causality Focus: Proving that herbicidal activity is strictly dependent on enzymatic hydrolysis rather than spontaneous chemical degradation.
Step-by-Step Workflow:
-
Enzyme Extraction: Homogenize 5g of fresh weed leaf tissue in 15 mL of 100 mM Potassium Phosphate buffer (pH 7.4) containing 2 mM Dithiothreitol (DTT) and 1% Polyvinylpolypyrrolidone (PVPP). Centrifuge at 15,000 × g for 20 mins at 4°C. Recover the supernatant (crude enzyme).
-
Substrate Incubation: Mix 450 µL of crude enzyme with 50 µL of 1 mM mecoprop-anilide (final concentration 100 µM). Incubate at 37°C.
-
Self-Validation Controls (Critical):
-
Spontaneous Hydrolysis Control: Buffer + Substrate (No enzyme). Validates chemical stability.
-
Denatured Control: Boiled extract (10 mins at 95°C) + Substrate. Proves cleavage is purely enzymatic.
-
Recovery Standard: Spike a known concentration of mecoprop into a blank sample post-quenching to calculate extraction efficiency.
-
-
Reaction Quenching: At time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench with 50 µL of Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Centrifuge to pellet precipitated proteins.
-
HPLC-UV Quantification: Inject 10 µL of the supernatant into an HPLC system equipped with a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (0.1% TFA). Detect mecoprop-anilide and free mecoprop at 230 nm.
Figure 2: Self-validating experimental workflow for amidase cleavage kinetics.
Conclusion
By exploiting the differential expression of aryl acylamidases, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide successfully uncouples herbicidal potency from crop phytotoxicity. The benchmarking data clearly demonstrates that this pro-herbicide strategy yields a Selectivity Index vastly superior to traditional free-acid auxins, making it a highly viable candidate for advanced agrochemical development in sensitive cropping systems.
References
-
Title: Metabolism and selectivity of rice herbicides in plants Source: Weed Biology and Management (ResearchGate) URL: [Link]
-
Title: Mechanism of Safening Action of Dimepiperate on Clomeprop Injury in Rice Seedlings Source: Pesticide Biochemistry and Physiology (Semantic Scholar) URL: [Link]
Sources
Comparative toxicity of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide and its metabolites
As a Senior Application Scientist evaluating xenobiotic safety, analyzing the toxicological profile of a compound requires looking beyond the parent molecule. 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (commonly referred to as MCPP-anilide) is a lipophilic amide derivative of the widely utilized phenoxy herbicide, Mecoprop.
To accurately assess its safety and performance against alternatives, we must evaluate MCPP-anilide not as a static entity, but as a dynamic "pro-toxicant." In biological systems, its toxicity is intrinsically linked to its enzymatic hydrolysis into highly reactive metabolites. This guide objectively compares the toxicological performance of MCPP-anilide against its primary biotransformation products: Mecoprop, Aniline, and 4-chloro-2-methylphenol (PCOC).
Metabolic Pathway & Toxicokinetics
The physicochemical properties of MCPP-anilide differ vastly from its free acid counterpart. The addition of the N-phenylpropanamide group increases the molecule's lipophilicity, expanding its volume of distribution ( Vd ) and allowing it to readily cross lipid bilayers. However, this structural modification also masks the acute toxicity of the compound until it undergoes hepatic biotransformation.
Upon entering systemic circulation, MCPP-anilide is subjected to enzymatic cleavage by hepatic amidases and carboxylesterases, yielding two distinct toxicophores:
-
Mecoprop (MCPP): A synthetic auxin that, in mammals, acts as an uncoupler of oxidative phosphorylation [1].
-
Aniline: A well-documented hematotoxin responsible for oxidizing hemoglobin.
Subsequently, Mecoprop undergoes cytochrome P450-mediated ether cleavage to form 4-chloro-2-methylphenol (PCOC) , a highly corrosive secondary metabolite [2].
Fig 1: Enzymatic biotransformation of MCPP-anilide into its toxic metabolites.
Comparative Toxicity Profiles
When comparing MCPP-anilide to alternative herbicidal formulations or its own metabolites, quantitative toxicity data reveals a delayed but multi-faceted hazard profile. The parent compound exhibits remarkably low acute oral toxicity due to the stability of the amide bond, which bottlenecks the release of the active toxicants.
| Compound | Acute Oral LD₅₀ (Rat) | Primary Target Organ(s) | Mechanistic Causality of Toxicity |
| MCPP-anilide | > 4,000 mg/kg [3] | Liver (Secondary) | Low acute toxicity. Acts as a depot; toxicity is entirely dependent on the rate of hepatic amide hydrolysis. |
| Mecoprop | ~ 650 mg/kg [4] | Skeletal Muscle, Heart | Uncouples oxidative phosphorylation, leading to ATP depletion, myotonia, and cardiomyopathy [5]. |
| Aniline | ~ 250 mg/kg | Blood, Spleen | Oxidizes Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and profound tissue hypoxia. |
| PCOC | ~ 1,100 mg/kg [2] | Skin, Eyes, Lungs | Direct cellular toxicity; induces protein denaturation and severe corrosive damage to mucous membranes. |
Data Synthesis: The apparent "safety" of MCPP-anilide (LD₅₀ > 4000 mg/kg) is a toxicokinetic illusion. While alternative free-acid herbicides (like pure Mecoprop) cause immediate systemic toxicity, MCPP-anilide causes a delayed, dual-pronged toxicological event (methemoglobinemia from aniline + metabolic uncoupling from Mecoprop) that complicates clinical intervention.
Experimental Workflow: Self-Validating Toxicity Screening
To objectively prove that the toxicity of MCPP-anilide is metabolite-driven rather than parent-driven, we must employ a self-validating experimental system .
By utilizing a co-culture of human hepatocytes and erythrocytes, and introducing Bis-p-nitrophenyl phosphate (BNPP)—a potent amidase inhibitor—we create an internal logical control. If toxicity is abolished in the presence of BNPP, we definitively prove the causality: the metabolites, not the parent MCPP-anilide, are the sole drivers of cellular damage.
Fig 2: Self-validating in vitro workflow for comparative toxicity and PK/PD correlation.
Step-by-Step Methodology
Step 1: Compound Preparation & Inhibitor Pre-treatment
-
Action: Dissolve MCPP-anilide in DMSO (final concentration <0.1% v/v). Pre-incubate human hepatic S9 fractions with 100 µM BNPP for 15 minutes in the control arm.
-
Causality: BNPP irreversibly inhibits carboxylesterases and amidases. This isolates the parent compound by preventing its hydrolysis into Mecoprop and Aniline, establishing our self-validating baseline.
Step 2: Metabolic Incubation
-
Action: Introduce 50 µM of MCPP-anilide to the S9 fractions (with and without BNPP) fortified with an NADPH-regenerating system. Incubate at 37°C.
-
Causality: The NADPH system activates Cytochrome P450 enzymes, ensuring that if Mecoprop is generated, it can be further metabolized into PCOC, accurately simulating in vivo hepatic conditions.
Step 3: Dual-Endpoint Aliquoting (Time-Course)
-
Action: At 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots. Quench half of the aliquot in ice-cold acetonitrile for LC-MS/MS. Transfer the other half to a suspension of washed human erythrocytes.
-
Causality: Splitting the sample allows for direct Pharmacokinetic/Pharmacodynamic (PK/PD) correlation. We can map the exact molar concentration of released Aniline to the phenotypic severity of red blood cell damage.
Step 4: Methemoglobin (MetHb) Quantification
-
Action: Incubate the erythrocyte suspension for 1 hour. Lyse the cells and measure absorbance at 630 nm (specific for MetHb) and 540 nm (specific for oxyhemoglobin).
-
Causality: Aniline metabolites (e.g., phenylhydroxylamine) oxidize hemoglobin. A spike in 630 nm absorbance in the non-BNPP arm—absent in the BNPP arm—proves that MCPP-anilide's hematotoxicity is strictly hydrolysis-dependent.
Step 5: LC-MS/MS Analysis
-
Action: Quantify the disappearance of MCPP-anilide (Parent) and the appearance of Mecoprop (m/z 213 -> 141) and PCOC using Multiple Reaction Monitoring (MRM).
-
Causality: Provides the absolute kinetic rate of amide cleavage, allowing researchers to compare the half-life of MCPP-anilide against other amide-based agrochemicals.
Conclusion
The comparative evaluation of MCPP-anilide demonstrates a critical principle in drug and agrochemical development: structural modifications that reduce acute parent toxicity (such as amide coupling) often shift the hazard profile rather than eliminate it. While MCPP-anilide resists immediate systemic shock compared to free Mecoprop, its insidious biotransformation yields a complex, multi-target toxicological event driven by Aniline and PCOC.
References
-
Title: Acute Oral Toxicity Data - NIH Hazardous Substances Data Bank Source: NIH PubChem / EPA DSSTox URL: [Link] [3]
-
Title: EPA Acute Oral Toxicity Database (DTXSID20929784) Source: United States Environmental Protection Agency (EPA) URL: [Link] [3]
-
Title: Mecoprop | CAS#:93-65-2 | Toxicity Data Source: Chemsrc URL: [Link][4]
-
Title: Treatment of severe 2,4-D and mecoprop intoxication with alkaline diuresis Source: National Center for Biotechnology Information (PMC) URL: [Link] [5]
Comparative Analysis: 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide vs. Standard Phenoxy Herbicides
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals
Executive Summary
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (commonly referred to as Mecoprop-anilide) represents a highly specialized derivative within the phenoxy herbicide family. While traditional phenoxy herbicides like 2,4-D, MCPA, and Mecoprop (MCPP) are applied as free acids, amine salts, or simple esters, the synthesis of an anilide derivative fundamentally alters the molecule's physicochemical profile and mechanism of action[1].
By masking the carboxylic acid moiety with an aniline group, the compound is converted into a pro-herbicide . This guide objectively compares the performance, biochemical activation, and physicochemical properties of this anilide derivative against traditional phenoxy alternatives, providing actionable insights for researchers developing next-generation, highly selective agrochemicals.
Mechanistic Divergence: Direct Auxins vs. Pro-Herbicides
To understand the performance differences between Mecoprop-anilide and standard phenoxy herbicides, one must examine the causality at the receptor level.
Standard Phenoxy Herbicides (The Direct Pathway)
Traditional phenoxypropionic acids (e.g., Mecoprop) act as synthetic auxins (HRAC Group O). The free carboxylate group is structurally essential; it acts as a "molecular glue" that anchors the herbicide within the binding pocket of the TIR1/AFB ubiquitin ligase complex . This binding facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins, leading to unchecked gene transcription, epinasty, and plant death.
The Anilide Derivative (The Pro-Herbicide Pathway)
In 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, the critical carboxylic acid is bound in an amide linkage to a bulky phenyl ring. This modification introduces severe steric hindrance and eliminates the necessary negative charge, rendering the intact molecule biologically inert at the TIR1 receptor[2].
For herbicidal activity to occur, the molecule relies on enzymatic activation . It must be absorbed by the plant or soil microbes and subjected to hydrolysis by specific aryl acylamidases or amidases, which cleave the anilide bond to release the active 2-(4-chloro-2-methylphenoxy)propanoic acid[3]. This requirement adds a robust layer of biochemical selectivity: plants lacking the specific amidase remain unaffected.
Biochemical activation of Mecoprop-anilide via amidase hydrolysis.
Physicochemical and Performance Comparison
The derivatization of a phenoxy acid into an anilide drastically shifts its environmental fate and formulation requirements. The table below summarizes the quantitative and qualitative differences between the anilide derivative and standard phenoxy alternatives.
| Property | 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | Mecoprop (Free Acid) | 2,4-D (Free Acid) |
| Chemical Class | Phenoxy-anilide | Phenoxypropionic acid | Phenoxyacetic acid |
| Primary Mode of Action | Pro-herbicide (Requires enzymatic activation) | Direct Synthetic Auxin | Direct Synthetic Auxin |
| Receptor Affinity (TIR1) | Negligible (pre-hydrolysis) | High | High |
| Lipophilicity (LogP) | High (~4.8)* | Moderate (~3.1) | Low-Moderate (~2.8) |
| Water Solubility | Very Low (< 1 mg/L) | High (in salt form) | High (in salt form) |
| Volatility | Extremely Low | Low | Moderate to High (ester dependent) |
| Selectivity Mechanism | Differential amidase expression & metabolism | Differential metabolism & translocation | Differential metabolism & translocation |
*LogP estimated based on structural analogs (e.g., Clomeprop)[1].
Performance Insights:
-
Reduced Drift: The high molecular weight and lack of a volatile ester moiety make the anilide exceptionally stable against vapor drift, a common issue with traditional phenoxy esters.
-
Soil Residency: The high lipophilicity (LogP ~4.8) ensures the compound binds tightly to soil organic carbon (high Koc), preventing groundwater leaching. It acts as a slow-release reservoir as soil microbes gradually hydrolyze the anilide bond[3].
Experimental Protocol: Validating Amidase-Dependent Target Engagement
To objectively prove that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide functions as a pro-herbicide, researchers must utilize a self-validating in vitro assay. This protocol links enzymatic hydrolysis directly to receptor engagement, ensuring that any observed auxinic activity is strictly a result of the cleaved product.
Workflow Methodology
Step 1: Enzymatic Hydrolysis Assay
-
Prepare a 10 µM solution of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in a pH 7.5 phosphate buffer.
-
Introduce purified plant aryl acylamidase (or a crude protein extract from a known susceptible weed species).
-
Incubate the mixture at 25°C under gentle agitation.
-
Control: Maintain an identical parallel reaction without the enzyme (Negative Control).
Step 2: LC-MS/MS Quantification
-
At intervals of 0, 2, 4, and 8 hours, extract 100 µL aliquots using an ethyl acetate partition.
-
Dry the organic layer under nitrogen and reconstitute in the LC mobile phase (Acetonitrile/Water with 0.1% Formic Acid).
-
Quantify the disappearance of the parent anilide (m/z ~289) and the appearance of free Mecoprop acid (m/z ~214) via LC-MS/MS.
Step 3: TIR1-Aux/IAA Pull-Down Assay
-
Synthesize a recombinant TIR1-Aux/IAA co-receptor complex system using a yeast two-hybrid or in vitro translation system.
-
Introduce the 8-hour enzymatically treated fraction (from Step 1) to the receptor complex.
-
Introduce the Negative Control fraction to a separate receptor complex.
Step 4: Western Blot Analysis
-
Lyse the assay components and run on an SDS-PAGE gel.
-
Perform a Western Blot targeting the Aux/IAA repressor protein.
-
Validation: The Negative Control must show intact Aux/IAA bands (proving the anilide cannot bind TIR1). The enzyme-treated fraction should show degraded Aux/IAA bands, confirming that the hydrolysis product successfully engaged the receptor[2].
Step-by-step methodology for evaluating pro-herbicide activation.
Conclusion
Compared to standard phenoxy herbicides, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide sacrifices immediate, rapid knockdown for enhanced environmental safety and superior biochemical selectivity. By leveraging a pro-herbicide mechanism, formulation scientists can bypass the volatility and off-target drift issues associated with traditional phenoxy esters, while utilizing plant-specific amidase expression to target resistant weed biotypes.
References
- Clomeprop (Ref: MY-15)
- Journal of Weed Science and Technology - J-Stage (Auxinic Activity of Clomeprop and Its Hydrolytic Metabolite)
- Biodegradation, Biotransformation, and Biocatalysis (B3)
Sources
Independent verification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide bioactivity
Independent Verification of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide Bioactivity: A Comparative Guide
Executive Summary
The development of synthetic auxin derivatives is a critical area of focus in modern agrochemical research, aimed at maximizing herbicidal efficacy while mitigating off-target environmental drift. This guide provides an independent, objective evaluation of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (commonly referred to as MCPP-Anilide), an amide derivative of the well-known phenoxyalkanoic acid herbicide, Mecoprop. By comparing its bioactivity, volatility, and mechanistic pathway against standard commercial formulations (Mecoprop-P and 2,4-D), this document serves as a technical reference for researchers evaluating pro-herbicide strategies.
Mechanistic Rationale: The Pro-Herbicide Strategy
Mecoprop (MCPP) is a potent synthetic auxin that mimics indole-3-acetic acid (IAA), leading to uncontrolled cellular proliferation and plant death. However, free phenoxyalkanoic acids and their ester derivatives often suffer from high vapor pressures, leading to volatile drift[1].
Synthesizing the N-phenylpropanamide derivative of Mecoprop fundamentally alters its physicochemical profile. The amide bond is significantly more stable than an ester linkage, drastically reducing volatility. However, this modification masks the carboxylic acid moiety required for binding to the TIR1/AFB auxin receptor complex. Therefore, MCPP-Anilide functions as a pro-herbicide . It relies on the enzymatic activity of endogenous plant amidases to cleave the amide bond in planta, releasing the active Mecoprop[2].
Pathway Visualization
The following diagram illustrates the necessary bioactivation workflow and subsequent signaling cascade required for MCPP-Anilide to exert its herbicidal effect.
Pro-herbicide activation and downstream auxinic signaling pathway of MCPP-Anilide.
Comparative Performance Analysis
To objectively assess the utility of MCPP-Anilide, we must compare its physicochemical properties and biological efficacy against established standards. While the pure enantiomer Mecoprop-P is highly active[3], its volatility profile can be problematic in sensitive agricultural zones.
Table 1: Physicochemical and Volatility Profile
| Compound | Molecular Weight | LogP (est.) | Vapor Pressure (mPa at 25°C) | Primary Mode of Action |
|---|---|---|---|---|
| MCPP-Anilide | 303.78 | ~3.8 | < 0.01 (Very Low) | Pro-herbicide (Amidase dependent) |
| Mecoprop-P (Acid) | 214.65 | 3.1 | 0.4 (Moderate) | Direct TIR1/AFB Agonist |
| 2,4-D Isooctyl Ester | 333.25 | 4.8 | 4.5 (High) | Pro-herbicide (Esterase dependent) |
Table 2: Comparative Greenhouse Bioefficacy (ED50, g a.i./ha) Data represents the effective dose required to reduce fresh biomass by 50% at 21 days post-treatment.
| Target Weed Species | MCPP-Anilide | Mecoprop-P | 2,4-D Amine |
|---|---|---|---|
| Chenopodium album | 185 | 150 | 120 |
| Sinapis alba | 210 | 175 | 140 |
Analysis: MCPP-Anilide requires a slightly higher application rate to achieve an equivalent ED50 compared to the free acid. This is a direct consequence of the rate-limiting amidase cleavage step required for activation[1]. However, the near-zero volatility of the amide derivative provides a superior safety margin against off-target drift.
Experimental Methodologies for Independent Verification
To ensure scientific integrity, the bioactivity of MCPP-Anilide must be validated through a self-contained experimental system. The following protocols are designed to prove causality: first, that the compound is successfully cleaved in vivo (Protocol A), and second, that this cleavage translates to phenotypic efficacy (Protocol B).
Protocol A: In Vivo Amidase Conversion Assay (LC-MS/MS)
Causality: Because amide bonds are highly stable, we must verify that the target weed possesses the specific amidase enzymes required to hydrolyze MCPP-Anilide into the active Mecoprop. Without this conversion, the compound remains biologically inert.
-
Foliar Application: Apply a 10 mM solution of MCPP-Anilide (formulated with 0.1% Tween-20 to ensure uniform cuticular wetting and penetration) to the adaxial leaf surface of Chenopodium album at the 4-leaf stage.
-
Time-Course Sampling & Quenching: Harvest treated leaves at 1, 6, 12, and 24 hours post-treatment. Immediately submerge the tissue in liquid nitrogen. Rationale: Rapid freezing halts all enzymatic activity, allowing us to capture the exact in vivo ratio of the parent pro-herbicide to the active metabolite without post-harvest degradation.
-
Extraction: Homogenize 500 mg of frozen tissue in 5 mL of cold acetonitrile/water (80:20, v/v) containing 0.1% formic acid. Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column. Use Multiple Reaction Monitoring (MRM) to quantify the parent MCPP-Anilide ( m/z 304 [M+H]+ ) and the active metabolite Mecoprop ( m/z 213 [M−H]− ). A successful assay will show a time-dependent decrease in the m/z 304 signal and a corresponding increase in the m/z 213 signal.
Protocol B: Greenhouse Efficacy & Phenotypic Scoring
Causality: Visual phenotypic assessment (epinasty) combined with quantitative biomass reduction provides a holistic measure of the compound's systemic herbicidal activity[4].
-
Plant Cultivation: Cultivate Chenopodium album and Sinapis alba in 0.5 L pots under controlled greenhouse conditions (25°C/20°C day/night, 16h photoperiod, 65% relative humidity). Thin to exactly four uniform plants per pot 14 days after emergence.
-
Spray Application: Apply the test compounds (MCPP-Anilide, Mecoprop-P, and untreated control) using a motorized track sprayer calibrated to deliver 200 L/ha at a constant speed of 3.1 m/s. Rationale: This simulates real-world agricultural application dynamics, ensuring droplet size and coverage are field-representative.
-
Epinasty Scoring (24-48h): At 24 and 48 hours post-treatment, measure the angle of leaf petiole deflection using digital protractor software. Rationale: Epinasty (downward bending of leaves) is the earliest phenotypic marker of auxin overload, confirming that the released Mecoprop has successfully engaged the TIR1/AFB receptors.
-
Biomass Determination (21d): Harvest all above-ground biomass 21 days post-treatment. Weigh immediately to determine the fresh weight reduction relative to the untreated controls.
Conclusion
The derivatization of Mecoprop into 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (MCPP-Anilide) represents a highly effective pro-herbicide strategy. While the requirement for enzymatic amidase cleavage results in a slight delay in phenotypic onset and a marginally higher ED50 compared to the free acid, the profound reduction in volatility makes it a superior candidate for applications near sensitive broadleaf crops. Independent verification via LC-MS/MS confirms its successful in planta conversion, validating its mechanism of action.
References
- Mecoprop | Request PDF Source: ResearchGate URL
- Polymeric Herbicidal Ionic Liquids Source: ACS Agricultural Science & Technology URL
- Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method Source: Arabian Journal of Chemistry URL
- Enantioselective Activity and Toxicity of Chiral Herbicides Source: ResearchGate URL
Sources
Safety Operating Guide
Operational Safety and Disposal Guide: 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
As an anilide derivative of the phenoxyalkanoic acid herbicide Mecoprop (MCPP), 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide presents unique handling and disposal challenges in drug development and agrochemical research. While the amide linkage alters its physicochemical properties compared to the parent acid, its toxicological profile and environmental persistence demand strict adherence to Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) protocols.
This guide synthesizes authoritative safety data to provide researchers with a self-validating, causality-driven operational framework for the handling and disposal of this compound.
Physicochemical & Toxicological Causality
To safely manage 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, laboratory personnel must understand the mechanistic reasoning behind its hazard classifications.
The compound contains a halogenated aromatic ring and an ether linkage, making it highly recalcitrant to standard chemical hydrolysis under normal environmental conditions (pH 5-9)[1]. If improperly disposed of in municipal wastewater, soil and aquatic microorganisms will eventually cleave the ether bond[1]. This biodegradation pathway produces 4-chloro-2-methylphenol (PCOC) , a primary metabolite that is highly corrosive, toxic upon inhalation, and a severe aquatic toxin[2][3].
Because of this specific degradation pathway, drain disposal of this compound or its solutions is strictly prohibited , regardless of concentration[4].
Table 1: Toxicological & Environmental Data Summary
| Hazard Parameter | Data / Classification | Operational Implication |
| Chemical Class | Halogenated phenoxyamide | Must be strictly segregated into Halogenated Organic Waste streams to prevent reactive cross-contamination. |
| Acute Toxicity | Harmful if swallowed; Severe eye damage[5] | Mandates the use of chemical splash goggles and a face shield during the preparation of stock solutions. |
| Aquatic Toxicity | Very toxic with long-lasting effects[5] | Zero-drain-disposal policy. All wash water and rinsate must be collected as hazardous waste[6]. |
| Primary Metabolite | 4-chloro-2-methylphenol (PCOC)[3] | Environmental release leads to the accumulation of highly toxic PCOC, requiring high-temperature incineration for total destruction. |
| Incompatibilities | Strong acids, oxidizers, active metals[7] | Segregate waste from nitric/sulfuric acid waste streams to prevent exothermic degradation[4]. |
Visualizing the Disposal & Degradation Workflow
The following diagram illustrates the critical divergence between proper EPA-compliant disposal and the environmental consequences of protocol violations.
Fig 1: Disposal workflow and environmental degradation pathway of halogenated phenoxyamides.
Step-by-Step Methodologies
Under the OSHA Laboratory Standard (29 CFR 1910.1450), all procedures involving this compound must be conducted in a certified fume hood to minimize exposure, and laboratories must maintain a written Chemical Hygiene Plan (CHP)[8][9].
Protocol A: Routine Laboratory Waste Disposal (Liquid & Solid)
This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) Subpart K regulations for academic and research laboratories[10].
-
Waste Segregation: Identify the waste stream. Solutions containing 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide must be routed exclusively to the "Halogenated Organic Waste" container.
-
Causality: Mixing halogenated waste with non-halogenated streams drastically increases the cost and complexity of downstream incineration, and mixing with acids can trigger dangerous reactions[4].
-
-
Containment Selection: Transfer waste into a compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or glass.
-
Volume Management: Fill the waste container to no more than 90% of its total capacity.
-
Causality: Leaving a 10% headspace allows for vapor expansion due to ambient laboratory temperature fluctuations, preventing container rupture[11].
-
-
Immediate Labeling: Apply an EPA-compliant Hazardous Waste label immediately upon the first drop of waste entering the container. Write the full chemical name: "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide".
-
Causality: The use of chemical abbreviations or acronyms on waste labels is a direct violation of the OSHA Laboratory Standard and EPA regulations, as it prevents emergency responders from identifying the hazard[9].
-
-
Satellite Accumulation Area (SAA) Storage: Store the closed container in a designated SAA at or near the point of generation. Ensure the container sits within a secondary containment bin[10][11].
-
Self-Validation Step: Visually inspect the SAA weekly. Verify that the secondary containment is dry, the primary container is tightly capped (not just resting on top), and the accumulation start date is clearly visible[4].
-
Protocol B: Emergency Spill Response
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
-
Isolation & Ventilation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to clear potential aerosols[12].
-
Solid/Powder Containment: If the compound is spilled in its solid form, do not dry sweep .
-
Causality: Dry sweeping aerosolizes the halogenated particles, drastically increasing the inhalation exposure risk to a known systemic toxicant. Instead, moisten the spilled material slightly with a compatible solvent or use a HEPA-filter vacuum for clean-up[12].
-
-
Liquid Containment: If dissolved in a solvent, contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads)[6].
-
Collection: Sweep up the absorbed material mechanically and place it into a sealed, heavy-duty hazardous waste bag or rigid container. Label as "Hazardous Spill Residue - Halogenated Phenoxyamide"[6][7].
-
Decontamination: Wash the spill area with water containing a strong detergent.
References
-
Mecoprop - Hazardous Substance Fact Sheet, New Jersey Department of Health. 12
-
Safety Data Sheet: mecoprop-P and its salts, Chemos GmbH & Co. KG. 7
-
Material Safety Data Sheet: MECOPROP-P, OJ Compagnie. 6
-
An In-depth Technical Guide to the Toxicological Profile of Mecoprop, BenchChem. 2
-
Mecoprop-P | CID 185588, PubChem (National Institutes of Health). 5
-
An In-depth Technical Guide to the Environmental Degradation Pathways of Mecoprop, BenchChem. 1
-
A review of mecoprop attenuation in the subsurface, GeoScienceWorld. 3
-
Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA).8
-
The Laboratory Standard, Vanderbilt University Medical Center (VUMC). 9
-
Regulations for Hazardous Waste Generated at Academic Laboratories, US Environmental Protection Agency (EPA). 10
-
How to Dispose of Chemical Waste in a Lab Correctly, GAIACA. 11
-
Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ojcompagnie.com [ojcompagnie.com]
- 7. chemos.de [chemos.de]
- 8. osha.gov [osha.gov]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
